1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H40NO8P |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI Key |
DVZARZBAWHITHR-BGBVYDDGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a deuterated synthetic phospholipid. It is a derivative of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), where 22 hydrogen atoms in the two hexanoyl chains have been replaced with deuterium. This isotopic labeling makes it a valuable tool in advanced analytical and biomedical research, particularly in the field of lipidomics and drug delivery systems.
The non-deuterated form, DHPC, is a short-chain phospholipid known for its ability to form micelles and other self-assembled structures in aqueous solutions. It is often used in the study of membrane proteins and as a component of bicelles (bilayered micelles). The deuterated version, this compound, leverages these properties while providing a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analyses.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | [1] |
| Molecular Weight | 475.38 g/mol | [1] |
| CAS Number | 328946-18-5 | [1] |
| Physical Form | Neat (as a solid or oil) | [1] |
| Storage Temperature | -20°C | [1] |
Applications in Research and Drug Development
The primary applications of this compound stem from its nature as a stable isotope-labeled lipid.
-
Internal Standard in Mass Spectrometry (Lipidomics): Due to its chemical similarity to endogenous phospholipids and its distinct mass, it is an excellent internal standard for the quantification of other phospholipids in complex biological samples. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
-
Pharmacokinetic and Metabolic Studies: In drug development, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems. By incorporating this compound into a liposomal formulation, researchers can track its fate in vivo.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies proton NMR spectra, allowing for easier detection of signals from other molecules of interest, such as membrane proteins reconstituted in deuterated lipid environments. This is particularly useful in structural biology research.
-
Neutron Scattering: In studies of lipid bilayers and membrane structures, deuterated lipids provide contrast variation, enabling detailed structural analysis of membranes and associated proteins.
Experimental Protocols
Use as an Internal Standard in a Lipidomics Workflow
This protocol outlines the general steps for using this compound as an internal standard for the quantification of phospholipids in a biological sample (e.g., plasma) by LC-MS/MS.
Materials:
-
This compound
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Biological sample (e.g., plasma)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Sample Preparation (Modified Bligh and Dyer Extraction):
-
To 100 µL of the biological sample, add a known amount of the internal standard stock solution (e.g., 10 µL of a 10 µg/mL working solution). The exact amount should be optimized based on the expected concentration of the analytes of interest.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge the sample at 1000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column suitable for lipid analysis. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to improve ionization. A gradient elution is used to separate the different lipid classes.
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for phosphocholine-containing lipids. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte(s) of interest and the deuterated internal standard.
-
Example Transition for a non-deuterated PC: The precursor ion will be the [M+H]⁺ of the specific PC, and a common product ion is m/z 184.07 (the phosphocholine headgroup).
-
Transition for this compound: The precursor ion will be its [M+H]⁺ (m/z 476.4), and the product ion will also be m/z 184.07.
-
-
-
Data Analysis:
-
Quantify the endogenous phospholipids by comparing the peak area of their specific MRM transition to the peak area of the MRM transition of the this compound internal standard.
-
Create a calibration curve using known concentrations of the non-deuterated standard spiked with a constant amount of the deuterated internal standard to determine the absolute concentration of the analytes.
-
Visualizations
Workflow for Lipidomics Analysis
The following diagram illustrates the general workflow for a lipidomics experiment utilizing this compound as an internal standard.
Role in Drug Delivery Vehicle Tracking
This diagram illustrates the conceptual use of this compound in tracking a lipid-based drug delivery vehicle.
References
An In-depth Technical Guide to the Core Chemical and Physical Properties of DHPC-d22
This technical guide provides a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22), a deuterated synthetic phospholipid crucial for advancements in lipidomics, membrane biophysics, and drug development. Designed for researchers, scientists, and professionals in these fields, this document details the core chemical and physical properties of DHPC-d22, outlines key experimental methodologies, and presents a visual representation of a common experimental workflow.
Core Chemical and Physical Properties
DHPC-d22 is the deuterated analog of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain saturated phosphatidylcholine. The deuteration of the acyl chains makes it a valuable tool in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Source |
| Chemical Name | 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine | [1] |
| Synonyms | 06:0 PC-d22, this compound | [1] |
| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | [1] |
| Molecular Weight | 475.64 g/mol | [1] |
| Exact Mass | 475.387 u | [1] |
| Appearance | White solid/powder | |
| Storage Temperature | -20°C | |
| Purity | ≥99% (TLC) | |
| Calculated XLogP3 | 2.6 (for non-deuterated DHPC) |
Experimental Protocols
Preparation of Bicelles for NMR Spectroscopy
DHPC and its deuterated analog are instrumental in forming bicelles, which are disc-shaped structures that serve as membrane mimetics for studying membrane proteins by solution NMR.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
DHPC-d22
-
Buffer: 10 mM phosphate buffer (pH 6.6), 0.15 mM sodium azide, 93% H₂O, 7% D₂O
Procedure:
-
Lipid Mixture Preparation: Prepare a stock solution of DMPC and DHPC-d22 at a desired molar ratio (q), typically ranging from 2.8 to 3.5. A common total lipid concentration for the stock solution is 15% w/v (150 mg/mL).
-
Hydration: Add the buffer to the lyophilized lipid mixture. The hydration time depends on the q-ratio:
-
q = 2.8 - 3.0: 2-3 hours at room temperature.
-
q = 3.25 - 3.5: Up to 24 hours at room temperature.
-
-
Accelerated Hydration (Optional): To expedite the process, the mixture can be heated to 40°C for 10 minutes, cycled back to 18°C twice, and then briefly vortexed. This can achieve hydration within one hour.
-
Protein Incorporation: For studies involving membrane proteins, the protein solution is typically added to the pre-formed bicelle solution. A common ratio is two volumes of protein solution to one volume of the bicelle solution.
Use as an Internal Standard in Lipidomics via Mass Spectrometry
DHPC-d22 serves as an excellent internal standard for the quantification of phospholipids in complex biological samples due to its chemical similarity to endogenous lipids and its distinct mass shift from deuteration.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
DHPC-d22 stock solution of known concentration
-
Extraction solvents (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Thaw the biological sample on ice.
-
Internal Standard Spiking: Add a precise amount of the DHPC-d22 stock solution to the biological sample before lipid extraction. The amount added should be within the linear dynamic range of the instrument and ideally close to the expected concentration of the analytes of interest.
-
Lipid Extraction: Perform a lipid extraction using a standard protocol, such as the Folch or Bligh-Dyer method. This typically involves the addition of a biphasic solvent system (e.g., chloroform:methanol:water) to separate the lipids from other cellular components.
-
Sample Analysis by LC-MS: Reconstitute the dried lipid extract in a suitable solvent and inject it into the LC-MS system.
-
Quantification: The peak area of the endogenous lipid species is normalized to the peak area of the DHPC-d22 internal standard. This ratio is then used to determine the absolute or relative abundance of the target lipids by comparing it to a standard curve.
Mandatory Visualization
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing DHPC-d22 as an internal standard.
References
In-Depth Technical Guide: 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine, a deuterated short-chain phospholipid. It is intended to serve as a resource for researchers utilizing this lipid in experimental settings, particularly in mass spectrometry-based applications.
Core Compound Data
This compound is the deuterated form of 1,2-dihexanoyl-sn-glycero-3-phosphocholine. The deuterium labeling on the two hexanoyl chains makes it a valuable internal standard for quantitative lipidomics. The non-deuterated form is a surfactant used in the generation of micelles and liposomes.[1]
Below is a summary of the key quantitative data for both the deuterated and non-deuterated forms of this lipid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | 453.51[1][2] |
| This compound | Not explicitly stated | 475.64[3] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research question and instrumentation, a general methodology for the use of this compound as an internal standard in a lipidomics workflow is provided below.
Objective: To quantify the levels of short-chain phosphatidylcholines in a biological sample using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (internal standard)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Liquid chromatography system coupled to a mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume or mass of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure mixing and precipitation of proteins.
-
Add chloroform and water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water.
-
Vortex again and centrifuge to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
-
Solvent Evaporation and Reconstitution:
-
The collected organic phase is dried under a stream of nitrogen gas.
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis, such as a mixture of methanol and isopropanol.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., a C18 column).
-
Detect the analytes using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The mass-to-charge ratios (m/z) for the endogenous lipid and the deuterated internal standard will be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous lipid and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
-
Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard.
-
Visualizations
The following diagrams illustrate a conceptual workflow and a logical relationship relevant to the use of this compound.
Caption: Workflow for quantitative lipidomics using a deuterated internal standard.
References
The Synthesis of Deuterated Dihexanoyl Phosphocholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated dihexanoyl phosphocholine (d-DHPC), a critical tool in contemporary biophysical studies of membrane proteins and drug delivery systems. The strategic incorporation of deuterium into the hexanoyl chains of DHPC allows for advanced structural and dynamic characterization of lipid-protein interactions and membrane mimetics using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document outlines the synthetic approaches, detailed experimental protocols, purification and characterization methods, and key applications of d-DHPC.
Introduction to Deuterated Dihexanoyl Phosphocholine
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid widely used for the solubilization of membrane proteins, forming micelles that mimic a lipid bilayer environment. The deuterated analogue, where hydrogen atoms on the acyl chains are replaced with deuterium (d-DHPC), offers significant advantages in various analytical techniques. The increased mass and different nuclear spin properties of deuterium provide a powerful contrast method in neutron scattering experiments and reduce the complexity of ¹H-NMR spectra, enabling a clearer view of the protein within the lipid micelle.
Synthetic Strategies for Deuterated Phospholipids
The synthesis of deuterated phospholipids can be broadly categorized into three main approaches:
-
Chemical Synthesis: This approach offers high control over the final product's structure and deuteration pattern. It typically involves the esterification of a glycerophosphocholine backbone with deuterated fatty acids or their activated derivatives.
-
Biosynthesis: This method utilizes microorganisms grown in deuterated media to produce deuterated lipids naturally. While it can yield highly deuterated products, controlling the specific lipid species and deuteration pattern can be challenging.
-
Chemoenzymatic Synthesis: This hybrid approach combines the specificity of enzymatic reactions with the efficiency of chemical synthesis. For instance, enzymes can be used for regioselective acylation or deacylation, allowing for the precise placement of deuterated acyl chains.
This guide will focus on a representative chemical synthesis approach for producing 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine, which involves the esterification of sn-glycero-3-phosphocholine with deuterated hexanoic anhydride.
Experimental Protocol: Chemical Synthesis of d-DHPC
This section details a representative protocol for the synthesis of d-DHPC. It is based on established methods for phospholipid synthesis and should be adapted and optimized for specific laboratory conditions.
3.1. Materials and Reagents
-
sn-Glycero-3-phosphocholine (GPC)
-
Deuterated hexanoic acid (d11-hexanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous chloroform
-
Anhydrous pyridine
-
Methanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60)
3.2. Synthesis of Deuterated Hexanoic Anhydride
-
In a round-bottom flask, dissolve d11-hexanoic acid (2 equivalents) in anhydrous chloroform.
-
Add DCC (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain deuterated hexanoic anhydride. Use this directly in the next step.
3.3. Esterification of sn-Glycero-3-phosphocholine
-
Suspend sn-glycero-3-phosphocholine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add the freshly prepared deuterated hexanoic anhydride (2.5 equivalents) to the suspension.
-
Add DMAP (0.2 equivalents) as a catalyst.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 40-50°C for 48-72 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
3.4. Purification of d-DHPC
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine by evaporation under high vacuum.
-
Dissolve the residue in a small amount of chloroform.
-
Purify the crude product by silica gel column chromatography.
-
Equilibrate the column with chloroform.
-
Elute with a gradient of methanol in chloroform (e.g., 0% to 50% methanol).
-
Collect fractions and analyze by TLC.
-
-
Combine the fractions containing the pure d-DHPC and evaporate the solvent under reduced pressure.
-
The final product can be further purified by precipitation from a chloroform/diethyl ether mixture.
3.5. Characterization
-
¹H-NMR and ³¹P-NMR: To confirm the structure of the phosphocholine headgroup and the absence of proton signals from the acyl chains.
-
²H-NMR: To confirm the presence and location of deuterium on the acyl chains.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and confirm the level of deuteration.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 23% (over three steps) | [1] |
| Chemical Purity | >96% | [1] |
| Isotopic Purity | >98% Deuterium incorporation | [2] |
Visualization of Experimental Workflows and Interactions
5.1. Workflow for Membrane Protein Solubilization using d-DHPC
The following diagram illustrates a typical workflow for the solubilization of a membrane protein using d-DHPC for structural studies.
Caption: Workflow for membrane protein solubilization.
5.2. d-DHPC Micelle with an Embedded Membrane Protein
This diagram illustrates the interaction of d-DHPC molecules with an integral membrane protein, forming a mixed micelle.
References
An In-depth Technical Guide to the Stability and Storage of DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22). Given the limited public data on the deuterated form specifically, this document draws upon established knowledge of its non-deuterated counterpart, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), and the general principles of phospholipid chemistry. DHPC is a synthetic, saturated, short-chain phospholipid widely used in the generation of micelles, liposomes, and other artificial membrane systems.[1][2]
Core Stability Profile and Recommended Storage
The stability of DHPC-d22 is primarily influenced by temperature and its physical form (solid vs. solution). As a saturated phospholipid, it is significantly more resistant to oxidation than its unsaturated counterparts. The primary degradation pathway of concern is hydrolysis of the ester linkages.
Recommended Storage Conditions
Proper storage is critical to ensure the long-term integrity and performance of DHPC-d22. The following conditions are recommended based on supplier data for DHPC and general guidelines for saturated phospholipids.
| Parameter | Condition | Expected Stability | Source |
| Temperature (Solid Form) | -20°C | ≥ 4 years | [1] |
| Temperature (Organic Solution) | -20°C | 1 month | [3] |
| -80°C | 6 months | ||
| Atmosphere (Solid & Solution) | Inert Gas (Argon or Nitrogen) | Recommended to minimize oxidation | |
| Container (Solid Form) | Tightly sealed glass vial | Recommended | |
| Container (Organic Solution) | Glass vial with Teflon-lined cap | Critical . Avoid plastic containers. |
Handling Guidelines for Solid DHPC-d22:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can accelerate hydrolysis.
-
Saturated lipids like DHPC are generally stable as powders.
Handling Guidelines for DHPC-d22 in Organic Solvents:
-
Always use glass, stainless steel, or Teflon for transferring solutions. Plastic pipette tips can leach impurities into the organic solvent.
-
Aliquoting the solution into smaller, single-use volumes is a good practice to avoid repeated freeze-thaw cycles and contamination of the main stock.
Chemical Degradation Pathways
The chemical integrity of DHPC-d22 can be compromised primarily through hydrolysis and, to a much lesser extent, oxidation.
Hydrolysis
Hydrolysis is the most significant degradation pathway for DHPC. It involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, a reaction catalyzed by acidic or basic conditions and accelerated by increased temperature. This process results in the formation of lyso-phosphatidylcholine (lyso-PC) and free hexanoic acid.
The degradation follows pseudo first-order kinetics, with a minimum hydrolysis rate observed at approximately pH 6.5.
Oxidation
Phospholipids with unsaturated fatty acid chains are highly susceptible to oxidation at the double bonds. However, DHPC-d22 contains saturated hexanoic acid chains, which lack double bonds. Therefore, it is considered stable against peroxidation. Significant oxidation would only occur under extreme conditions that are not typical for laboratory or pharmaceutical settings.
Experimental Protocols for Stability Assessment
A comprehensive stability study for DHPC-d22 would involve subjecting the material to various environmental conditions and monitoring its chemical purity over time.
General Stability Testing Workflow
The following diagram outlines a typical workflow for assessing the stability of a phospholipid like DHPC-d22.
Method for Detecting Hydrolysis Products
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of DHPC and the appearance of its hydrolysis products.
-
Principle: Reversed-phase HPLC can be used to separate DHPC from its more polar degradation product, lyso-PC.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typically used.
-
Detection: Since phospholipids lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required for detection and quantification.
-
Procedure:
-
Prepare a standard curve of the DHPC-d22 reference standard.
-
At each time point, dissolve or dilute the stability sample to a known concentration.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for DHPC-d22 and any new peaks corresponding to degradation products (e.g., lyso-PC).
-
Quantify the amount of remaining DHPC-d22 and the formation of degradants by comparing peak areas to the standard curve.
-
Method for Detecting Oxidation (If required for unsaturated lipids)
While not a primary concern for DHPC-d22, the following UV/VIS spectroscopy method is standard for assessing oxidation in phospholipids.
-
Principle: The oxidation of unsaturated fatty acids produces conjugated dienes, which absorb light at approximately 234 nm.
-
Procedure:
-
Dissolve the phospholipid sample in a suitable solvent (e.g., ethanol/water 9:1).
-
Use a pure, saturated phospholipid like Dipalmitoylphosphatidylcholine (DPPC) as a negative control to acquire a background spectrum.
-
Measure the absorbance of the test sample at 234 nm.
-
An increase in absorbance at this wavelength over time indicates the formation of conjugated dienes and thus, oxidation.
-
References
A Technical Guide to 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a deuterated, short-chain synthetic phospholipid that serves as a critical tool in biophysical and structural biology research. Its primary application lies in the study of membrane proteins and lipid-protein interactions, where it is frequently used as an internal standard in mass spectrometry or as a component of membrane mimetics, such as micelles and bicelles, for nuclear magnetic resonance (NMR) spectroscopy. The deuteration of the acyl chains provides a unique isotopic signature, rendering it invaluable for techniques that differentiate between isotopic labels. This guide provides an in-depth overview of its properties, experimental applications, and its role in modulating the biophysical environment of membrane proteins.
Physicochemical and Quantitative Data
The key physicochemical properties and typical experimental parameters for this compound are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 328946-18-5 |
| Molecular Formula | C₂₀H₁₈D₂₂NO₈P |
| Molecular Weight | ~475.64 g/mol |
| Property | Value | Notes |
| Physical Form | Solid (White to off-white) | |
| Storage Temperature | -20°C | Protect from light |
| Solubility | DMSO: 100 mg/mL (210.24 mM) | May require ultrasonication |
| Purity | ≥99% |
| Typical Experimental Parameters (NMR Sample Preparation) | Value | Reference |
| Protein Concentration | 2 mM | [1] |
| DHPC Concentration | 200-300 mM | [1][2] |
| Buffer | 20 mM Phosphate | [1][2] |
| pH | 6.5 - 6.8 | |
| Additives | 100 mM NaCl, 0.05% NaN₃ |
Experimental Protocols
The primary application of this compound is in the preparation of membrane-mimetic environments for the structural and functional characterization of membrane proteins using techniques like NMR spectroscopy. The deuterated form is particularly useful in studies where the lipid component needs to be "invisible" in ¹H-NMR while the non-deuterated protein is observed, or for providing contrast in neutron scattering experiments.
Below is a detailed, representative protocol for the reconstitution of a membrane protein into phosphocholine micelles, adapted from methodologies used for its non-deuterated analog, 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC).
Protocol: Reconstitution of a Membrane Protein into Micelles for NMR Spectroscopy
Objective: To solubilize and stabilize a membrane protein within DHPC micelles for structural analysis by solution NMR.
Materials:
-
This compound (d22-DHPC)
-
Purified membrane protein of interest
-
Phosphate buffer (e.g., 20 mM Sodium Phosphate)
-
Sodium chloride (NaCl)
-
Sodium azide (NaN₃)
-
Deionized water
-
pH meter
-
Ultrasonic bath or homogenizer
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Buffer Preparation: Prepare a buffer solution containing 20 mM phosphate at the desired pH (typically 6.5-6.8), 100 mM NaCl, and 0.05% NaN₃.
-
d22-DHPC Stock Solution: Prepare a concentrated stock solution of d22-DHPC in the prepared buffer. The final concentration in the NMR sample will typically be in the range of 200-300 mM. Warming and vortexing may be necessary to fully dissolve the lipid.
-
Protein Preparation: The purified membrane protein, which may be in a denatured state or in a different detergent, should be concentrated to the desired stock concentration.
-
Reconstitution:
-
Slowly add the d22-DHPC stock solution to the concentrated protein solution to initiate the formation of mixed micelles. The final protein concentration for NMR is typically around 2 mM.
-
The mixture should be gently agitated at a controlled temperature (often 4°C) for several hours to allow for the exchange of the protein from its initial environment into the d22-DHPC micelles.
-
-
Purification and Concentration:
-
Remove any precipitated protein or lipid by centrifugation.
-
If necessary, remove the previous detergent by dialysis against the buffer containing a low concentration of d22-DHPC.
-
Concentrate the sample to the final desired volume for NMR analysis using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
-
Quality Control:
-
Confirm the monodispersity and size of the protein-micelle complexes using techniques such as dynamic light scattering (DLS).
-
Verify the structural integrity of the protein using circular dichroism (CD) spectroscopy or by acquiring an initial 2D ¹H-¹⁵N HSQC or TROSY-HSQC NMR spectrum.
-
Role in Modulating the Membrane Environment and Signaling
While this compound is not a direct signaling molecule, the lipid environment it helps to create plays a crucial role in the function of membrane proteins, many of which are involved in signaling pathways. The physical properties of the membrane, such as thickness, curvature, and lateral pressure, can influence the conformational state and activity of embedded proteins like G protein-coupled receptors (GPCRs) and ion channels.
Short-chain phospholipids like DHPC are instrumental in forming membrane mimetics that, while not a perfect replica of a native cell membrane, allow for the study of these proteins in a controlled lipidic environment. By altering the composition of the micelles or bicelles (e.g., by mixing with longer-chain lipids), researchers can systematically investigate how changes in the lipid environment affect protein structure and function, providing insights into lipid-mediated signaling regulation.
Visualizations
The following diagrams illustrate the experimental workflow for preparing a membrane protein in micelles for NMR analysis and the conceptual influence of the lipid environment on membrane protein signaling.
Caption: Experimental workflow for membrane protein reconstitution in d22-DHPC micelles.
Caption: Influence of the lipid environment on membrane protein signaling.
References
In-Depth Technical Guide to the Core Structure of DHPC-d22 Micelles
This guide provides a comprehensive technical overview of the structural characteristics of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) micelles, intended for researchers, scientists, and professionals in drug development. It details quantitative data, experimental methodologies, and analytical workflows crucial for understanding and utilizing these membrane mimetics.
Core Structural Properties of DHPC-d22 Micelles
1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid that self-assembles into micelles in aqueous environments. The deuterated variant, DHPC-d22, in which the 22 hydrogens of the hexanoyl chains are substituted with deuterium, is a powerful tool in structural biology, particularly for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling provides enhanced contrast for neutron scattering and simplifies proton NMR spectra.
Quantitative Structural Data
The structural parameters of DHPC micelles have been investigated using various biophysical methods. While specific experimental data for the deuterated form (DHPC-d22) are not as abundant as for its non-deuterated counterpart, the structural properties are largely considered to be analogous. The following table summarizes key quantitative data for DHPC and the closely related dodecylphosphocholine (DPC) micelles, which serve as a reliable proxy.
| Parameter | Value | Measurement Method | Reference |
| Critical Micelle Concentration (CMC) | 1.0 - 16.5 mM | Multiple Techniques | [1][2] |
| Aggregation Number (Nagg) | 56 ± 5 | Inferred from DPC data | [1] |
| Radius of Gyration (Rg) | 16.0 ± 1.0 Å | Coarse-grained MD simulations (DPC) | [3] |
| Micelle Shape | Spherical / Slightly Ellipsoidal | SAXS / MD Simulations (DPC) | [4] |
Experimental Protocols for Characterization
The elucidation of DHPC-d22 micelle structure is typically achieved through a combination of scattering and spectroscopic techniques. This section outlines detailed protocols for the primary experimental methods.
Small-Angle Neutron Scattering (SANS)
SANS is a premier technique for determining the size, shape, and aggregation number of micelles in solution. The deuteration of DHPC-d22 is particularly advantageous for SANS as it allows for contrast variation experiments.
Methodology:
-
Sample Preparation:
-
A stock solution of DHPC-d22 is prepared in deuterium oxide (D₂O) at a concentration significantly above its CMC (e.g., 50 mM).
-
A dilution series is created from the stock solution using D₂O to achieve a range of concentrations for analysis (e.g., 5, 10, 20, 30, 40 mM).
-
Samples are then transferred into quartz banjo cells appropriate for SANS measurements.
-
-
Instrument Configuration:
-
The SANS instrument is configured with a detector distance that covers a q-range suitable for micellar dimensions (typically 0.01 to 0.5 Å⁻¹).
-
A specific neutron wavelength is selected (e.g., 6 Å).
-
The sample is maintained at a constant temperature (e.g., 25°C) within a temperature-controlled sample chamber.
-
-
Data Collection:
-
Scattering measurements are taken for the empty sample cell, the D₂O solvent (for background subtraction), and a standard scatterer (e.g., porous silica) for calibration purposes.
-
Scattering data for each DHPC-d22 concentration are collected for a duration sufficient to obtain a high signal-to-noise ratio.
-
-
Data Analysis:
-
The scattering contributions from the empty cell and the solvent are subtracted from the raw sample scattering data.
-
The corrected data is then normalized to an absolute scale using the measurement from the standard scatterer.
-
The resulting scattering curve is fitted to a suitable structural model, such as a core-shell sphere or a triaxial ellipsoid, using specialized software like SasView. This analysis yields key structural parameters including the core radius, shell thickness, and aggregation number.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers high-resolution insights into the local environment, dynamics, and intermolecular interactions of DHPC-d22 molecules within the micellar assembly.
Methodology:
-
Sample Preparation:
-
Lyophilized DHPC-d22 is dissolved in a D₂O-based buffer (e.g., 20 mM phosphate buffer, pD 7.0) to a concentration well above the CMC (e.g., 50 mM).
-
For studies involving interactions with other molecules, such as peptides or proteins, the molecule of interest is typically introduced into the pre-formed micelle solution.
-
The final solution is transferred into a high-precision NMR tube.
-
-
Instrument Configuration:
-
A high-field NMR spectrometer (e.g., 600 MHz or greater), preferably equipped with a cryoprobe for enhanced sensitivity, is used.
-
The NMR probe is tuned and matched to the frequencies of the nuclei being observed (e.g., ¹H, ²H, ³¹P).
-
The sample temperature is set and allowed to equilibrate before measurements begin.
-
-
Data Collection:
-
A one-dimensional (1D) ¹H NMR spectrum is acquired to confirm micelle formation (characterized by broader spectral lines compared to the monomeric state) and assess overall sample quality.
-
Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to identify through-space proximities between different segments of the DHPC-d22 molecules.
-
Pulsed-field gradient (PFG) NMR experiments are conducted to measure the self-diffusion coefficient of the micelles, which is directly related to their hydrodynamic radius.
-
-
Data Analysis:
-
The acquired NMR data are processed, which includes Fourier transformation, phasing, and baseline correction, using appropriate software.
-
Chemical shifts and NOE cross-peaks are analyzed to deduce the packing arrangement and conformational properties of the DHPC-d22 molecules within the micelle.
-
The hydrodynamic radius is calculated from the measured diffusion coefficient using the Stokes-Einstein equation.
-
Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive method for determining the hydrodynamic radius and size distribution of particles in solution, making it well-suited for routine characterization of micellar systems.
Methodology:
-
Sample Preparation:
-
DHPC-d22 solutions are prepared in a suitable buffer at several concentrations above the CMC.
-
To remove dust and larger aggregates that can interfere with the measurement, the solutions are filtered through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
-
Instrument Configuration:
-
The DLS instrument is set up with a laser light source and a detector positioned at a specific angle (e.g., 90° or 173° for backscatter detection).
-
The measurement temperature is set, and the sample is allowed to thermally equilibrate.
-
The viscosity and refractive index of the solvent at the measurement temperature are entered into the instrument software.
-
-
Data Collection:
-
Multiple measurements are performed on each sample to ensure the reproducibility of the results.
-
The instrument's software records the autocorrelation function of the fluctuations in the scattered light intensity over time.
-
-
Data Analysis:
-
The autocorrelation function is analyzed using algorithms such as the cumulants method to yield the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which is a measure of the width of the size distribution.
-
A distribution analysis can also be applied to visualize the size distribution of the micelle population.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical procedures described above.
Caption: SANS experimental workflow for DHPC-d22 micelle characterization.
Caption: NMR experimental workflow for DHPC-d22 micelle characterization.
Caption: DLS experimental workflow for DHPC-d22 micelle characterization.
References
The Role of Deuteration in Phosphocholine Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a powerful tool in the study and application of phosphocholine lipids. This strategic isotopic substitution offers unique advantages in biophysical characterization, enhances stability against oxidative degradation, and provides novel avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the role of deuteration in phosphocholine lipids, with a focus on its impact on lipid properties, its application in research, and its growing importance in drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.
Impact of Deuteration on the Physicochemical Properties of Phosphocholine Lipids
The substitution of hydrogen with deuterium introduces subtle yet significant changes to the physicochemical properties of phosphocholine lipids. These alterations stem from the increased mass and shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These atomic-level differences manifest in macroscopic changes to the behavior of lipid bilayers.
Data Presentation: Quantitative Effects of Deuteration
The following tables summarize the key quantitative effects of deuteration on the properties of phosphocholine lipid bilayers, compiled from various studies.
Table 1: Effect of Acyl Chain Deuteration on the Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) of Saturated Phosphatidylcholines. [1][2][3][4][5]
| Lipid | Protiated Tm (°C) | Deuterated Tm (°C) | ΔTm (°C) | Experimental Method |
| DMPC (14:0) | 23.9 | ~19.6 | -4.3 | DSC |
| DPPC (16:0) | 41.3 | ~37.0 | -4.3 | DSC |
| DSPC (18:0) | 54.9 | ~50.6 | -4.3 | DSC |
Note: Tm values can vary slightly depending on experimental conditions such as hydration and buffer composition.
Table 2: Effect of Deuteration on the Structural Parameters of Phosphocholine Lipid Bilayers.
| Lipid | Deuteration Location | Lamellar Repeat Spacing (d-spacing) | Bilayer Thickness (dB) | Area per Lipid (AL) | Experimental Method |
| DOPC | Acyl Chains | Decrease | Decrease | Increase | SANS/SAXS |
| DOPC | Headgroup | Increase | Increase | Decrease | SANS/SAXS |
| DPPC | Acyl Chains | Decrease | Decrease | Increase | Neutron Diffraction |
Protection Against Lipid Peroxidation and Oxidative Stress
One of the most significant applications of deuteration in phosphocholine lipids lies in the stabilization of polyunsaturated fatty acids (PUFAs) against oxidative damage. The bis-allylic hydrogens in PUFAs are particularly susceptible to abstraction by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation that can lead to cellular damage and is implicated in numerous diseases.
Replacing these vulnerable hydrogens with deuterium strengthens the C-D bond, significantly slowing down the rate of hydrogen abstraction due to the kinetic isotope effect. This "deuterium clamp" effectively inhibits the initiation and propagation of lipid peroxidation.
Signaling Pathway: Ferroptosis Inhibition by Deuterated PUFAs
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deuterated polyunsaturated fatty acids (D-PUFAs), when incorporated into phosphocholine lipids, can effectively suppress ferroptosis by preventing the accumulation of lipid peroxides.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated phosphocholine lipids.
Synthesis of Deuterated Phosphocholine Lipids
The synthesis of deuterated phosphocholine lipids can be achieved through chemical synthesis or biosynthetic methods.
Protocol 3.1.1: Chemical Synthesis of Acyl Chain-Deuterated Phosphocholine (General Scheme)
-
Deuteration of Fatty Acid Precursors:
-
Start with a commercially available fatty acid (e.g., palmitic acid).
-
Perform H/D exchange using D₂O as the deuterium source and a metal catalyst (e.g., Pt/C or Pd/C) under hydrothermal conditions.
-
Repeat the H/D exchange reaction multiple times to achieve high deuterium incorporation (>98%).
-
Verify the deuteration level using mass spectrometry and NMR spectroscopy.
-
-
Activation of Deuterated Fatty Acid:
-
Convert the deuterated fatty acid to its corresponding acyl chloride or anhydride using reagents like oxalyl chloride or dicyclohexylcarbodiimide (DCC).
-
-
Esterification to Glycerophosphocholine Backbone:
-
React the activated deuterated fatty acid with a commercially available lysophosphatidylcholine or glycerophosphocholine (GPC) in the presence of a coupling agent (e.g., DMAP).
-
The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform.
-
-
Purification:
-
Purify the final deuterated phosphocholine lipid using column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Monitor the purification process by thin-layer chromatography (TLC).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Protocol 3.1.2: Biosynthetic Production of Deuterated Phospholipids
-
Organism Selection:
-
Choose a suitable microorganism capable of producing phospholipids, such as the yeast Pichia pastoris or the bacterium Escherichia coli. Genetically modified strains may be used to enhance the yield of specific phospholipids.
-
-
Culture in Deuterated Medium:
-
Grow the selected microorganism in a minimal medium where H₂O is replaced with D₂O.
-
Use a deuterated carbon source (e.g., d-glucose) to achieve high levels of deuterium incorporation.
-
-
Lipid Extraction:
-
Harvest the cells by centrifugation.
-
Extract the total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water (or D₂O).
-
-
Phospholipid Separation and Purification:
-
Separate the different phospholipid classes (e.g., PC, PE, PG) from the total lipid extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of each phospholipid class.
-
-
Characterization:
-
Determine the extent and location of deuteration using mass spectrometry (e.g., MALDI-TOF or LC-MS) and NMR spectroscopy.
-
Preparation of Liposomes with Deuterated Phosphocholine Lipids
Protocol 3.2.1: Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve the deuterated phosphocholine lipid (and any other lipids in the desired molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the lipid film. The temperature of the buffer should be above the Tm of the lipid with the highest transition temperature.
-
Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The encapsulation efficiency of any entrapped drug can be determined by separating the free drug from the liposomes (e.g., by size exclusion chromatography) and quantifying the drug in both fractions.
-
Analysis of Lipid Peroxidation
Protocol 3.3.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
-
Sample Preparation:
-
Prepare liposome suspensions or cell lysates containing the phosphocholine lipids to be tested.
-
-
Reaction with Thiobarbituric Acid (TBA):
-
To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
To 200 µL of the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes in a water bath.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA (e.g., 1,1,3,3-tetramethoxypropane).
-
The results are typically expressed as nmol of MDA per mg of lipid or protein.
-
Applications in Research and Drug Development
Deuterated phosphocholine lipids are invaluable tools in various research and development areas.
Structural Biology and Biophysics
-
Neutron Scattering: The significant difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation studies. By selectively deuterating parts of a lipid molecule or the surrounding solvent, researchers can highlight specific components of a membrane or a membrane-protein complex, providing detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information on the order and dynamics of lipid acyl chains within a membrane. The simplification of ¹H NMR spectra upon deuteration also facilitates the study of membrane-bound proteins and peptides.
Drug Delivery
-
Enhanced Liposome Stability: Incorporating deuterated PUFAs into liposomal formulations can protect the lipid components from oxidative degradation, thereby increasing the shelf-life and stability of the drug delivery system.
-
Tracking and Imaging: Deuterated lipids can be used as non-invasive probes to track the fate of liposomes in vitro and in vivo using techniques like Raman microscopy.
Therapeutic Applications
The ability of deuterated PUFAs to inhibit lipid peroxidation has opened up new therapeutic strategies for a range of diseases associated with oxidative stress, including neurodegenerative diseases, metabolic disorders, and certain types of cancer.
Experimental and Logical Workflows
Workflow for Investigating the Effect of Deuteration on Lipid Bilayer Properties
Signaling Pathway: General Lipid Metabolism
Deuterated lipids can be used as tracers to study lipid metabolism. The diagram below illustrates key pathways in cellular lipid metabolism.
Conclusion
Deuteration of phosphocholine lipids offers a versatile and powerful approach for advancing our understanding of lipid biology and developing novel therapeutic strategies. The ability to fine-tune the physicochemical properties of lipid membranes, protect against oxidative damage, and serve as probes in advanced analytical techniques underscores the growing importance of deuterated lipids in research, biotechnology, and medicine. This guide provides a foundational resource for professionals seeking to leverage the unique advantages of deuterated phosphocholine lipids in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]
- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Characteristics of DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22) is a synthetic phospholipid invaluable to the fields of structural biology and drug development. Its utility lies in its capacity to form micelles that can solubilize membrane proteins, thereby enabling their study in a near-native environment using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The deuteration of the acyl chains is particularly advantageous for proton NMR studies as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein of interest. This technical guide provides a comprehensive overview of the core physical characteristics of DHPC-d22, detailed experimental protocols for their determination, and an example of its application in the study of a G protein-coupled receptor (GPCR) signaling pathway.
Core Physical Characteristics
The physical properties of DHPC-d22 are fundamental to its function as a membrane-mimetic. These characteristics dictate its self-assembly into micelles and its interaction with membrane proteins.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | [1][2] |
| Molecular Weight | 475.64 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Micellar Properties
The ability of DHPC-d22 to form micelles in aqueous solution is central to its application in membrane protein research. Key parameters describing this behavior are the critical micelle concentration (CMC) and the aggregation number. While specific data for the deuterated form is limited, the properties of its non-deuterated counterpart, DHPC, provide a very close approximation, as the effects of deuteration on these bulk properties are generally minimal.
| Property | Value (for DHPC) | Reference |
| Critical Micelle Concentration (CMC) | 14-15 mM | |
| Aggregation Number | ~27 |
Critical Micelle Concentration (CMC): The CMC is the concentration above which DHPC-d22 monomers in a solution begin to self-assemble into micelles. Below the CMC, DHPC-d22 exists predominantly as individual molecules. Understanding the CMC is crucial for designing experiments, as the solubilization of membrane proteins requires a detergent concentration significantly above the CMC.
Aggregation Number: This number represents the average number of DHPC-d22 molecules that aggregate to form a single micelle. The aggregation number, along with the molecular dimensions of the detergent, determines the size and shape of the micelle, which in turn influences its ability to accommodate a specific membrane protein.
Experimental Protocols
Accurate determination of the micellar properties of DHPC-d22 is essential for its effective use. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
A common and reliable method for determining the CMC of a surfactant is by measuring the change in surface tension of a solution as a function of surfactant concentration.
Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of DHPC-d22 in deionized water (e.g., 50 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 30 mM).
-
Surface Tension Measurement: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot the measured surface tension against the logarithm of the DHPC-d22 concentration. The data will typically show two linear regions with different slopes. The intersection of the two extrapolated lines corresponds to the CMC.
Determination of Aggregation Number
The aggregation number can be determined using fluorescence quenching techniques.
Principle: This method involves the use of a fluorescent probe and a quencher that both partition into the micelles. The fluorescence of the probe is quenched when a quencher molecule is in the same micelle. By systematically varying the concentration of the quencher and measuring the corresponding decrease in fluorescence intensity, the aggregation number can be calculated based on Poisson statistics.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of DHPC-d22 at a concentration well above its CMC (e.g., 50 mM).
-
Prepare stock solutions of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride) in a suitable solvent.
-
-
Sample Preparation:
-
Add a small aliquot of the fluorescent probe stock solution to the DHPC-d22 solution to achieve a low probe-to-micelle ratio.
-
Create a series of samples with a fixed concentration of DHPC-d22 and the fluorescent probe, but with varying concentrations of the quencher.
-
-
Fluorescence Measurement:
-
Measure the steady-state fluorescence intensity of each sample using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration.
-
The slope of this plot is directly proportional to the aggregation number, which can be calculated using the equation: ln(I₀/I) = (N_agg * [Quencher]) / ([Total Surfactant] - CMC) where N_agg is the aggregation number.
-
Application in Structural Biology: The Case of Sensory Rhodopsin II
DHPC and its deuterated analog have been instrumental in the structural elucidation of numerous membrane proteins. A notable example is the determination of the solution NMR structure of sensory rhodopsin II (pSRII), a seven-transmembrane helical photoreceptor protein.
In this study, DHPC was used to create micelles that encapsulated the pSRII protein, rendering it soluble and stable for NMR analysis. The use of a detergent micelle environment is a critical step in studying the structure and function of such membrane-embedded proteins.
Experimental Workflow for Membrane Protein Structural Studies
The general workflow for preparing a membrane protein like pSRII for NMR studies using DHPC-d22 is outlined below. The use of deuterated DHPC would be particularly beneficial in reducing background signals in proton NMR experiments.
Caption: Workflow for membrane protein structural analysis using DHPC-d22.
Sensory Rhodopsin II Signaling Pathway
Sensory rhodopsin II is a light-driven proton pump that initiates a signal transduction cascade. Upon absorption of a photon, the retinal chromophore within pSRII isomerizes, triggering a series of conformational changes in the protein. This leads to the activation of its cognate transducer, HtrII. The activated HtrII then modulates the activity of a histidine kinase, CheA, which in turn controls the phosphorylation state of the response regulator, CheY. The level of phosphorylated CheY dictates the rotational direction of the bacterial flagellar motor, resulting in a phototactic response.
Caption: Simplified signaling pathway of sensory rhodopsin II.
Conclusion
DHPC-d22 is a powerful tool for the study of membrane proteins. Its well-defined physical and micellar characteristics, coupled with the advantages of deuteration, make it an ideal choice for solubilizing and stabilizing these challenging targets for structural and functional analysis. The detailed experimental protocols and the example of its application in understanding the sensory rhodopsin II signaling pathway provided in this guide highlight the critical role of DHPC-d22 in advancing our knowledge of fundamental biological processes and in facilitating structure-based drug design.
References
Commercial Suppliers and Technical Guide for DHPC-d22
This in-depth technical guide provides a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22), a critical tool for researchers, scientists, and drug development professionals. This guide details the commercial suppliers, technical specifications, and key applications of DHPC-d22, with a focus on its use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Commercial Availability
DHPC-d22 is available from several specialized chemical suppliers. The primary sources identified are Avanti Polar Lipids (distributed through Merck/Sigma-Aldrich) and FB Reagents. Both companies provide high-purity DHPC-d22 suitable for demanding research applications.
Technical Specifications
The following tables summarize the key quantitative data for DHPC-d22 as provided by commercial suppliers.
Table 1: General Properties of DHPC-d22
| Property | Value | Source |
| Chemical Name | 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine | Avanti Polar Lipids, FB Reagents |
| Synonyms | 06:0 PC-d22, DH6PC-d22 | Avanti Polar Lipids, FB Reagents[1] |
| CAS Number | 328946-18-5 (labeled) | FB Reagents[1] |
| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | Avanti Polar Lipids, FB Reagents[1] |
| Molecular Weight | 475.64 g/mol | Avanti Polar Lipids, FB Reagents[1] |
| Physical State | Powder | Avanti Polar Lipids, FB Reagents |
| Storage Temperature | -20°C | Avanti Polar Lipids, FB Reagents[1] |
Table 2: Purity and Isotopic Enrichment of DHPC-d22
| Specification | Value | Source |
| Purity | >99% (by TLC) | Avanti Polar Lipids, FB Reagents |
| Deuterium Enrichment | ≥98% | FB Reagents |
Key Applications and Experimental Protocols
DHPC-d22 is a versatile tool in biophysical and analytical research, primarily utilized for its properties as a detergent and a stable isotope-labeled internal standard.
Formation of Bicelles for NMR Spectroscopy of Membrane Proteins
DHPC, including its deuterated form, is widely used in combination with a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to form "bicelles." These discoidal structures serve as a native-like membrane environment for structural and functional studies of membrane proteins by solution and solid-state NMR spectroscopy. The use of DHPC-d22 is particularly advantageous in proton NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.
This protocol is adapted from methodologies described by Avanti Polar Lipids and in the cited literature.
Materials:
-
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
-
DHPC-d22 (this compound)
-
Buffer of choice (e.g., 20 mM sodium phosphate, pH 6.8)
-
D₂O (for NMR lock)
-
Membrane protein of interest
Procedure:
-
Lipid Film Preparation:
-
Co-dissolve the desired molar ratio (q-ratio, DMPC:DHPC) of DMPC and DHPC-d22 in chloroform or a suitable organic solvent. A common q-ratio for solution NMR is 0.5 (1 mole DMPC to 2 moles DHPC).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer to the desired total lipid concentration (e.g., 15% w/v).
-
The hydration process can be facilitated by several freeze-thaw cycles. This involves vortexing the sample, freezing it in liquid nitrogen, and then thawing it in a warm water bath. Repeat this process 5-10 times.
-
-
Protein Reconstitution:
-
The membrane protein of interest, typically in a denatured state (e.g., in 8 M urea), is added to the hydrated bicelle mixture.
-
The mixture is then dialyzed extensively against the desired buffer to remove the denaturant and allow the protein to fold into the bicelles.
-
-
Sample Preparation for NMR:
-
Concentrate the protein-bicelle sample to the desired final concentration (e.g., 500 µM protein).
-
Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.
-
The sample is then transferred to an NMR tube for analysis.
-
Internal Standard for Mass Spectrometry-Based Lipidomics
Due to its isotopic labeling, DHPC-d22 is an excellent internal standard for the quantification of phospholipids in complex biological samples by mass spectrometry (MS). The known concentration of the spiked DHPC-d22 allows for accurate determination of the concentration of endogenous, non-deuterated phosphatidylcholines and other lipid species.
This generalized protocol outlines the key steps for using DHPC-d22 as an internal standard in a lipidomics workflow.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
DHPC-d22 stock solution of known concentration
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the DHPC-d22 internal standard stock solution.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation to isolate the lipids in the organic layer.
-
-
Sample Reconstitution:
-
Dry the extracted lipid phase under nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the different lipid classes.
-
Set up the mass spectrometer to detect the precursor and fragment ions of both the endogenous lipids of interest and the DHPC-d22 internal standard.
-
-
Data Analysis:
-
Quantify the endogenous lipids by comparing the peak area of their respective transitions to the peak area of the DHPC-d22 internal standard transition.
-
Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the preparation of protein-containing bicelles using DHPC-d22 for NMR studies.
Caption: Workflow for using DHPC-d22 as an internal standard in a lipidomics experiment.
It is important to note that while DHPC-d22 is a powerful tool, its primary role in the cited research is as a biophysical and analytical aid rather than a direct modulator of cellular signaling pathways. The experimental workflows presented here illustrate its application in creating controlled environments for studying biological macromolecules and for accurate quantification in complex mixtures.
References
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization using DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHPC-d22
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain zwitterionic phospholipid widely utilized in the study of membrane proteins. Its deuterated form, DHPC-d22, where the acyl chains are perdeuterated, is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, as it minimizes background signals from the detergent, allowing for clearer observation of the protein's signals. DHPC's amphipathic nature enables it to form micelles in aqueous solutions, which can effectively extract membrane proteins from their native lipid bilayer environment while aiming to preserve their structure and function.
DHPC is known for forming small, relatively uniform micelles, which are advantageous for high-resolution solution NMR studies of membrane proteins. Beyond forming simple micelles, DHPC is also a critical component in the formation of bicelles when mixed with long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Bicelles are discoidal structures that provide a more native-like planar lipid bilayer environment compared to spherical micelles, making them an excellent membrane mimetic for functional and structural studies.
Physicochemical Properties of DHPC
A summary of the key quantitative data for DHPC is presented in the table below. This information is crucial for designing and optimizing membrane protein solubilization experiments.
| Property | Value | Notes |
| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | For the perdeuterated (d22) form. |
| Molecular Weight | ~475.7 g/mol | For the perdeuterated (d22) form. |
| Critical Micelle Concentration (CMC) | ~15 mM | In aqueous solution. The CMC is the concentration above which DHPC monomers self-assemble into micelles.[1] This value can be influenced by temperature, pH, and ionic strength. |
| Aggregation Number (N) | Not consistently reported | The number of DHPC monomers per micelle can vary depending on conditions such as temperature, ionic strength, and the presence of other molecules. For similar short-chain phospholipids, aggregation numbers can range from 20 to 50. |
| Micelle Size | ~3-4 nm (diameter) | The small and relatively uniform size of DHPC micelles is advantageous for high-resolution NMR studies.[1] |
Applications in Research and Drug Development
The solubilization and structural determination of membrane proteins are pivotal in understanding their function and in the development of novel therapeutics. Membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters, are the targets for a significant portion of modern drugs.
Structural Biology: DHPC-d22 is instrumental in preparing membrane protein samples for structural analysis by solution NMR and cryo-electron microscopy (cryo-EM). By providing a membrane-like environment that supports the protein's native fold, DHPC-d22 facilitates the determination of high-resolution 3D structures. This structural information is the foundation for understanding the molecular basis of protein function and disease.
Drug Discovery: The high-resolution structures of membrane protein targets enable structure-based drug design. Knowing the precise architecture of a drug-binding pocket allows for the rational design and optimization of small molecules or biologics with improved potency, selectivity, and pharmacokinetic properties. The process of moving from a target to a drug candidate is significantly streamlined with detailed structural information.
Experimental Protocols
Protocol 1: Solubilization of a Target Membrane Protein with DHPC-d22
This protocol provides a general workflow for the solubilization of a membrane protein from cellular membranes using DHPC-d22. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is often necessary for each specific protein.
Materials:
-
Cell paste or purified cell membranes containing the overexpressed target membrane protein.
-
DHPC-d22 powder.
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). The buffer composition should be optimized for the target protein.
-
Protease inhibitors cocktail.
-
Homogenizer (e.g., Dounce homogenizer).
-
Ultracentrifuge.
-
Spectrophotometer for protein quantification.
Procedure:
-
Membrane Preparation:
-
If starting from cell paste, resuspend the cells in ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh lysis buffer. The total protein concentration in the membrane suspension should be determined (e.g., using a BCA or Bradford assay).
-
-
Solubilization:
-
Prepare a stock solution of DHPC-d22 (e.g., 10% w/v) in the lysis buffer. Note that the concentration should be well above the CMC (~15 mM).
-
To the resuspended membranes, add the DHPC-d22 stock solution to achieve the desired final detergent concentration. A good starting point is a final concentration of 2-4 times the CMC. The optimal protein-to-detergent ratio (w/w) typically ranges from 1:2 to 1:10 and should be empirically determined.
-
Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) for 1-4 hours at 4°C. The optimal incubation time can vary.
-
-
Clarification of the Solubilized Sample:
-
After incubation, centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material, including non-solubilized membranes and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized membrane protein in DHPC-d22 micelles.
-
-
Downstream Processing:
-
The solubilized protein is now ready for purification, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins). It is crucial to include DHPC-d22 at a concentration above its CMC in all subsequent purification buffers to maintain the protein's solubility and stability.
-
Visualizations
References
Application Notes and Protocols for Solubilizing G-Protein Coupled Receptors (GPCRs) with DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are central to a vast array of physiological processes and are the targets for a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and development. A critical step in their characterization is the extraction, or solubilization, of these proteins from the native lipid bilayer of the cell membrane in a stable and functionally active state. The choice of detergent is a crucial factor in this process, as it must be effective in disrupting the membrane while being gentle enough to preserve the receptor's native conformation and activity.
Dihexanoylphosphocholine (DHPC) is a short-chain phospholipid that is often used as a mild, non-ionic detergent for the solubilization and reconstitution of membrane proteins, including GPCRs. Its deuterated form, DHPC-d22, is particularly valuable for structural biology studies, especially Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes background signals from the detergent. These application notes provide a comprehensive guide to the use of DHPC-d22 for the solubilization of GPCRs, including detailed protocols, key parameters, and visualizations of the experimental workflow.
Properties of DHPC-d22
A thorough understanding of the physicochemical properties of DHPC-d22 is essential for the successful design of solubilization protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | |
| Molecular Weight | 475.64 g/mol | |
| Critical Micelle Concentration (CMC) | ~14-16.5 mM in aqueous solution | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Type | Zwitterionic/Non-ionic (at physiological pH) |
Experimental Protocols
The following protocols provide a general framework for the solubilization of GPCRs using DHPC-d22. It is important to note that optimal conditions, particularly detergent concentration and buffer composition, may need to be empirically determined for each specific GPCR.
I. Membrane Preparation from Cultured Cells
This protocol describes the isolation of crude membranes from cultured cells overexpressing the target GPCR.
Materials:
-
Cultured cells expressing the GPCR of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors), ice-cold
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by Dounce homogenization (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in a suitable buffer for storage at -80°C or for immediate use in solubilization.
II. Solubilization of GPCRs with DHPC-d22
This protocol outlines the procedure for solubilizing the target GPCR from the prepared membranes.
Materials:
-
Isolated cell membranes containing the target GPCR
-
Solubilization Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, protease inhibitors)
-
DHPC-d22 stock solution (e.g., 10% w/v in Solubilization Buffer)
-
End-over-end rotator
-
Ultracentrifuge
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Dilute the membranes to a final protein concentration of 2-5 mg/mL in ice-cold Solubilization Buffer.
-
Add DHPC-d22 from the stock solution to the membrane suspension to achieve the desired final concentration. A typical starting point is 25-50 mM, which is well above the CMC. The optimal concentration should be determined empirically by testing a range of concentrations.
-
Incubate the mixture for 1-3 hours at 4°C with gentle agitation on an end-over-end rotator.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[3]
-
Carefully collect the supernatant, which contains the solubilized GPCR-DHPC-d22 mixed micelles.
-
The solubilized GPCR is now ready for downstream applications such as purification, functional assays, or structural analysis.
Optimization of Solubilization Conditions
The efficiency of GPCR solubilization and the preservation of its functional integrity are highly dependent on the experimental conditions. The following table provides a template for presenting data from an optimization experiment.
| DHPC-d22 Conc. (mM) | Total Protein in Supernatant (mg) | Specific GPCR Activity (e.g., ligand binding) | Percent Solubilization (%) |
| 10 | |||
| 20 | |||
| 30 | |||
| 40 | |||
| 50 |
-
Total Protein: Determined by a standard protein assay.
-
Specific GPCR Activity: Measured by a functional assay relevant to the target GPCR (e.g., radioligand binding assay).
-
Percent Solubilization: Calculated as (Total protein in supernatant / Total protein in starting material) x 100.
Visualizing the Workflow and Signaling Pathway
GPCR Solubilization Workflow
The following diagram illustrates the key steps in the GPCR solubilization process using DHPC-d22.
References
The Role of DHPC-d22 in High-Resolution Solution NMR of Membrane Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) in solution Nuclear Magnetic Resonance (NMR) spectroscopy for the study of membrane proteins. DHPC is a short-chain phospholipid that is instrumental in creating membrane-mimetic environments, such as micelles and bicelles, which are essential for the structural and functional analysis of membrane proteins in a near-native state.
Application Notes
DHPC-d22 is a valuable tool in solution NMR studies of membrane proteins due to its ability to form small, fast-tumbling micelles that can solubilize these otherwise insoluble biomolecules. The deuteration of the acyl chains in DHPC-d22 offers significant advantages for ¹H-based NMR experiments.
Key Applications of DHPC-d22 in Solution NMR:
-
Solubilization of Membrane Proteins: DHPC-d22 micelles provide a membrane-like environment that can solubilize a wide range of membrane proteins, from single-pass transmembrane helices to more complex multi-pass proteins like the E. coli outer membrane protein OmpX. This solubilization is crucial for obtaining high-resolution NMR spectra.[1][2]
-
Structural and Functional Studies: By embedding membrane proteins in DHPC-d22 micelles or bicelles, researchers can perform a variety of solution NMR experiments to determine their three-dimensional structures, study protein-ligand interactions, and investigate conformational dynamics.[1][2]
-
Formation of Bicelles: DHPC-d22 is frequently used in combination with long-chain phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), to form small, isotropic bicelles. These bicellar systems are considered to be more bilayer-like than micelles and can be a better mimic of the native cell membrane.[3]
Advantages of Using Deuterated DHPC (DHPC-d22):
The primary advantage of using the deuterated form of DHPC is the significant improvement in the quality of ¹H NMR spectra. This is due to two main factors:
-
Elimination of Interfering Proton Signals: The intense signals from the protons on the acyl chains of non-deuterated DHPC can obscure the signals from the protein of interest. By replacing these protons with deuterium, these interfering signals are removed from the ¹H spectrum.
-
Reduction of Line Broadening: The protons on the detergent molecules can contribute to the relaxation of the protein's protons through dipole-dipole interactions, leading to broader spectral lines and reduced resolution. The use of DHPC-d22 eliminates these potential proton relaxation pathways, resulting in sharper and better-resolved protein signals.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DHPC and its deuterated form in solution NMR studies.
Table 1: Physicochemical Properties of DHPC
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) in water | 14-15 mM | |
| Aggregation Number in Micelles | ~27 molecules |
Note: The CMC of DHPC-d22 is expected to be very similar to that of non-deuterated DHPC.
Table 2: Typical Sample Conditions for Solution NMR of Membrane Proteins in DHPC-d22 Micelles
| Parameter | Typical Range | Example Protein | Reference(s) |
| Protein Concentration | 0.5 - 2 mM | OmpX | |
| DHPC-d22 Concentration | 150 - 300 mM | tOmpA | |
| Buffer | 20 mM Phosphate, pH 6.5 | OmpX | |
| Salt Concentration | 100 mM NaCl | OmpX | |
| Temperature | 37 - 45 °C |
Table 3: Typical Parameters for DMPC/DHPC-d22 Bicelle Preparation
| Parameter | Typical Value/Range | Purpose | Reference(s) |
| Molar Ratio (q = [DMPC]/[DHPC-d22]) | 0.25 - 0.5 | Isotropic bicelles for solution NMR | |
| Total Lipid Concentration | 3 - 40% (w/v) | Bicelle formation and stability | |
| Temperature for Spontaneous Alignment (for q > 2.3) | 30 - 50 °C | Anisotropic bicelles for solid-state NMR |
Experimental Protocols
Protocol 1: Reconstitution of a Membrane Protein into DHPC-d22 Micelles
This protocol describes a general method for reconstituting a purified membrane protein into DHPC-d22 micelles for solution NMR studies.
Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N, ¹³C, ²H) membrane protein.
-
DHPC-d22.
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).
-
D₂O.
-
Ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff).
Procedure:
-
Initial Protein Solubilization: The purified membrane protein is typically in a buffer containing a different detergent used for purification (e.g., LDAO, DDM).
-
Detergent Exchange: a. Concentrate the protein solution using an ultrafiltration device. b. Dilute the concentrated protein solution with NMR buffer containing a concentration of DHPC-d22 well above its CMC (e.g., 50 mM). c. Repeat the concentration and dilution steps at least three times to ensure complete exchange of the initial detergent with DHPC-d22.
-
Final Sample Preparation: a. Concentrate the protein-DHPC-d22 solution to the desired final protein concentration (typically 0.5-2.0 mM). b. The final DHPC-d22 concentration should be maintained at a high level (e.g., 200-300 mM) to ensure the stability of the protein-micelle complexes. c. Add D₂O to a final concentration of 5-10% for the NMR lock. d. Transfer the final sample to a high-quality NMR tube.
Protocol 2: Recording a ¹H-¹⁵N HSQC Spectrum of a Membrane Protein in DHPC-d22 Micelles
This protocol outlines the key steps for acquiring a standard two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, a common experiment for assessing the quality of a membrane protein sample and for making backbone resonance assignments.
Prerequisites:
-
A properly prepared NMR sample of a ¹⁵N-labeled membrane protein in DHPC-d22 micelles (as per Protocol 1).
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Experimental Parameters (Example):
-
Experiment: 2D ¹H-¹⁵N HSQC (sensitivity-enhanced or TROSY-based versions are recommended for larger systems).
-
Temperature: 37 °C.
-
¹H Sweep Width: 7800 Hz.
-
¹⁵N Sweep Width: 2500 Hz.
-
¹H Carrier Frequency: Centered on the water resonance (approx. 4.7 ppm).
-
¹⁵N Carrier Frequency: Centered in the amide region (approx. 119 ppm).
-
Number of Scans: 16-64 per increment (depending on protein concentration and spectrometer sensitivity).
-
Number of Increments in ¹⁵N dimension: 128-256.
-
Recycle Delay: 1.0 - 1.5 seconds.
Procedure:
-
Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the D₂O signal and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the probe for both ¹H and ¹⁵N frequencies. d. Set the sample temperature to the desired value (e.g., 37 °C) and allow it to equilibrate.
-
Acquisition: a. Load a standard ¹H-¹⁵N HSQC pulse sequence. b. Set the experimental parameters as listed above. c. Acquire the 2D spectrum. The total experiment time will depend on the number of scans and increments.
-
Data Processing: a. Process the acquired data using appropriate NMR software (e.g., NMRPipe, TopSpin). b. Apply window functions (e.g., squared sine-bell) in both dimensions. c. Perform Fourier transformation. d. Phase correct the spectrum.
-
Analysis: a. Analyze the resulting spectrum for the number and dispersion of cross-peaks. A well-folded protein will typically show a good dispersion of peaks, with each peak corresponding to a specific backbone amide group.
Visualizations
Experimental Workflow for Membrane Protein Reconstitution into DHPC-d22 Micelles
Caption: Workflow for reconstituting a membrane protein into DHPC-d22 micelles.
Role of DHPC-d22 in Solubilizing a Membrane Protein for Solution NMR
Caption: DHPC-d22 facilitates solution NMR by forming soluble, fast-tumbling micelles.
References
- 1. NMR solution structure determination of membrane proteins reconstituted in detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DHPC-d22 Bicelles for Solid-State NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicelles, or bicellar mixtures, are discoidal nanoscale lipid structures that serve as a versatile model membrane system for the structural and functional characterization of membrane-associated proteins and peptides by nuclear magnetic resonance (NMR) spectroscopy. Composed of a mixture of long-chain and short-chain phospholipids, these systems can be tailored to either tumble rapidly in solution for solution-state NMR or to align spontaneously in a strong magnetic field for solid-state NMR (ssNMR) studies.[1][2][3][4][5] For solid-state NMR applications, large anisotropic bicelles are particularly valuable as they immobilize membrane proteins on the NMR timescale and provide a fully hydrated, planar phospholipid bilayer environment.
This document provides detailed protocols for the preparation of bicelles using deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) as the short-chain lipid and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) as the long-chain lipid, a common and well-characterized combination for ssNMR studies. The use of deuterated DHPC can be advantageous in certain NMR experiments by reducing the background proton signal.
Core Principles of Bicelle Formation and Alignment
The key to forming magnetically alignable bicelles lies in the molar ratio of the long-chain lipid (DMPC) to the short-chain lipid (DHPC), known as the 'q-ratio' (q = [DMPC]/[DHPC]).
-
Small, Isotropic Bicelles (q < 1.0): These smaller bicelles tumble rapidly in solution and are primarily used for solution-state NMR studies.
-
Large, Anisotropic Bicelles (q > 2.0): At higher q-ratios, the bicelles are larger and align spontaneously in a magnetic field above the gel-to-liquid crystalline phase transition temperature of the long-chain lipid (DMPC, Tm ≈ 23-24°C). These are the preferred medium for solid-state NMR of membrane proteins.
The alignment is driven by the negative diamagnetic susceptibility anisotropy of the phospholipids, which causes them to orient with their long axes perpendicular to the magnetic field. The stability and alignment of these bicelles are highly dependent on the q-ratio, total lipid concentration, and temperature.
Quantitative Parameters for DHPC-d22 Bicelle Preparation
The following tables summarize the key quantitative parameters for the preparation of DMPC/DHPC-d22 bicelles for solid-state NMR applications, compiled from various studies.
Table 1: Typical Composition and Conditions for Magnetically Aligned Bicelles
| Parameter | Value Range | Notes |
| q-ratio ([DMPC]/[DHPC-d22]) | 2.3 - 8.0 | Higher q-ratios lead to larger bicelles suitable for ssNMR. Common values are 2.6, 3.2, 3.5, and 4.5. |
| Total Lipid Concentration | 15% - 30% (w/v) | Higher concentrations are often required for ssNMR to ensure sufficient protein in the sample. |
| Temperature for Alignment | 30°C - 50°C | The optimal temperature range is typically narrow for standard DMPC/DHPC bicelles (e.g., 32-36°C). |
| Hydration | Typically in buffer (e.g., 10mM Phosphate) with D2O | The use of D2O is common for NMR studies to reduce the water signal. |
| pH | 6.5 - 7.5 | Should be adjusted based on the requirements of the protein of interest. |
Table 2: Example Compositions from Published Protocols
| Long-Chain Lipid | Short-Chain Lipid | q-ratio | Total Lipid Conc. | Buffer/Solvent | Application/Reference |
| DMPC | DHPC | 2.6 | 20% (w/v) | 10% D2O/90% H2O | 2H quadrupole splitting measurements. |
| DMPC | DHPC | 3.2 | 28% (w/v) | Aqueous buffer, pH 6.7 | ssNMR of Pf1 coat protein. |
| DMPC | DHPC | 3.5 | 25% (w/w) | Water | 31P-NMR structural transformation studies. |
| DMPC | DHPC | 3.5 | 15% (w/v) | 10mM Phosphate, pH 6.6, 7% D2O | General bicelle formation protocol. |
| DMPC | DHPC | 4.5 | - | - | Study of temperature-dependent mixing. |
Experimental Protocols
Protocol 1: Standard Preparation of DMPC/DHPC-d22 Bicelles
This protocol describes a standard method for preparing magnetically aligned bicelles suitable for incorporating membrane proteins for ssNMR analysis.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22)
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 6.6-7.0)
-
Deuterium oxide (D2O)
-
Ultrapure water (H2O)
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
-
Liquid nitrogen
Procedure:
-
Lipid Preparation:
-
Calculate the required amounts of DMPC and DHPC-d22 to achieve the desired q-ratio (e.g., q=3.5).
-
Weigh the appropriate amounts of lyophilized DMPC and DHPC-d22 powders and combine them in a clean glass vial.
-
-
Hydration:
-
Prepare the desired buffer, often containing a percentage of D2O (e.g., 7-10%) for the NMR lock.
-
Add the calculated volume of buffer to the lipid mixture to reach the target total lipid concentration (e.g., 15-25% w/v).
-
Allow the mixture to hydrate at room temperature (18-22°C). Hydration time can vary from 2-3 hours for q-ratios around 2.8-3.0 to up to 24 hours for q-ratios of 3.25-3.5.
-
-
Homogenization and Thermal Cycling:
-
To ensure a homogeneous mixture and facilitate bicelle formation, subject the sample to several cycles of vortexing and temperature changes.
-
A typical cycle involves:
-
Heating the sample to a temperature above the Tm of DMPC (e.g., 40-45°C) for 10-15 minutes. This transitions the DMPC into the liquid-crystalline phase.
-
Vortexing the sample vigorously for 1-2 minutes.
-
Flash-freezing the sample in liquid nitrogen.
-
Thawing the sample slowly in a room temperature water bath.
-
-
Repeat this cycle 3-5 times until the solution appears clear and uniform in the liquid-crystalline phase (above Tm).
-
-
Incorporation of Membrane Protein (Optional):
-
If a membrane protein is to be studied, it is typically solubilized in a detergent (sometimes DHPC itself) first.
-
The protein solution is then mixed with the pre-formed bicelle solution. A common method is to add the protein solution to the hydrated lipid film before the homogenization steps, or to mix the protein solution with the fully formed bicelle preparation. The exact method may need to be optimized for the specific protein.
-
-
Sample Loading and Equilibration:
-
Transfer the final bicelle solution to an appropriate NMR tube or flat-cell sample holder.
-
Before starting NMR experiments, allow the sample to equilibrate inside the magnet at the desired experimental temperature (e.g., 35°C) for at least 30-60 minutes to ensure complete alignment.
-
-
Verification of Alignment:
-
The formation and alignment of the bicelles can be verified using 31P or 2H (from D2O) NMR.
-
In 31P NMR of an aligned sample, two distinct resonances should be observed: a downfield peak corresponding to DHPC in the high-curvature rim and an upfield peak from DMPC in the planar bilayer region.
-
2H NMR of the D2O in the solvent will show a characteristic quadrupole splitting, indicating the formation of an aligned phase.
-
Visualizations
Experimental Workflow for Bicelle Preparation
References
- 1. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state NMR Spectroscopy of a Membrane Protein in Biphenyl Phospholipid Bicelles with the Bilayer Normal Parallel to the Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity and resolution enhancement in solid-state NMR spectroscopy of bicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High Resolution Solid State NMR Approach for the Structural Studies of Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Phosphocholines in Human Plasma Using DHPC-d22 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of phosphocholine (PC) lipids in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and drug development professionals working in the field of lipidomics and requiring reliable quantification of phosphocholines.
Introduction
Phosphocholines are a major class of phospholipids and play crucial roles in cellular structure, signaling, and metabolism. Accurate quantification of PC species is essential for understanding their involvement in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the endogenous analyte, thereby compensating for matrix effects, extraction inconsistencies, and instrument variability.[1][2] DHPC-d22, a deuterated analog of a short-chain phosphocholine, serves as an effective internal standard for the quantification of a broad range of PC species.
Materials and Methods
Reagents and Materials
-
DHPC-d22 (1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22)
-
Human Plasma (sourced ethically)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Methyl-tert-butyl ether (MTBE)
-
Phosphate-buffered saline (PBS)
Equipment
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)
-
Reversed-phase C18 column suitable for lipid analysis
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Experimental Protocols
1. Preparation of Stock Solutions and Internal Standard Working Solution
-
DHPC-d22 Stock Solution (1 mg/mL): Accurately weigh 1 mg of DHPC-d22 and dissolve it in 1 mL of methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the DHPC-d22 stock solution with methanol to a final concentration of 10 µg/mL. Store stock and working solutions at -20°C.
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw human plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL DHPC-d22 internal standard working solution to each plasma sample.
-
Add 225 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Add 750 µL of MTBE.
-
Sonicate the mixture for 1 minute, then incubate on ice for 1 hour, vortexing briefly every 15 minutes.
-
Add 188 µL of PBS to induce phase separation.
-
Vortex the sample for 20 seconds and then let it rest at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 85:15 Mobile Phase A:Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 15% B
-
Increase to 30% B over 4 minutes
-
Increase to 52% B from 4-5 minutes
-
Increase to 82% B from 5-22 minutes
-
Increase to 99% B from 22-27 minutes
-
Hold at 99% B from 27-38 minutes
-
Return to 15% B and re-equilibrate for 5 minutes
-
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion for Phosphocholines: Scan for the specific m/z of the target PC species.
-
Product Ion for Phosphocholines: Monitor the characteristic phosphocholine head group fragment at m/z 184.1.
-
MRM Transition for DHPC-d22: Determine the specific precursor and product ions for DHPC-d22 (the precursor will be the [M+H]+ ion of DHPC-d22).
-
Optimize collision energy and other source parameters for each analyte and the internal standard.
-
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for a phosphocholine assay using a deuterated internal standard like DHPC-d22. These values are representative and may vary depending on the specific lipid species, matrix, and instrumentation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of phosphocholines using DHPC-d22.
Caption: Simplified overview of phosphocholine metabolism.
Conclusion
The described LC-MS/MS method utilizing DHPC-d22 as an internal standard provides a reliable and high-throughput approach for the quantification of phosphocholines in human plasma. The protocol is suitable for lipidomics research and can be adapted for various biological matrices. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in clinical and pharmaceutical research.
References
Application Note: Quantitative Lipidomics Workflow Using Deuterated Phosphocholine Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases. Phosphatidylcholines (PCs) are a major class of phospholipids and play vital roles in membrane structure and cell signaling. Accurate quantification of PC species is essential but challenging due to their vast structural diversity and varying ionization efficiencies in mass spectrometry.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the accurate quantification of phosphatidylcholine species in biological samples. The methodology leverages stable isotope-labeled internal standards, specifically deuterated phosphocholine analogues, to correct for sample loss during preparation and for matrix effects during analysis, ensuring high precision and accuracy.[1][2] The use of deuterated standards, which are chemically identical to their endogenous counterparts but differ in mass, is a gold-standard approach for quantitative mass spectrometry.[1]
Overall Experimental Workflow
The lipidomics workflow encompasses several key stages: sample preparation with the addition of internal standards, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. Each step is critical for achieving reliable and reproducible quantification.
Caption: Overall lipidomics workflow from sample to data analysis.
Materials and Reagents
Deuterated Phosphocholine Internal Standards
A suite of deuterated internal standards (IS) should be used to cover the range of endogenous PC species. Odd-carbon chain standards can also be utilized as they are not naturally abundant in most mammalian systems.[3]
Table 1: Example Deuterated Phosphatidylcholine (PC) Internal Standards
| Internal Standard (IS) | Abbreviation | Precursor Ion (m/z) [M+H]⁺ | Headgroup Fragment (m/z) |
|---|---|---|---|
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 | PC(16:0/16:0)-d9 | 743.6 | 193.1 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d9 | PC(16:0/18:1)-d9 | 769.6 | 193.1 |
| 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d9 | PC(18:0/20:4)-d9 | 819.6 | 193.1 |
| 1,2-dilinoleoyl-sn-glycero-3-phosphocholine-d9 | PC(18:2/18:2)-d9 | 791.6 | 193.1 |
| 1-palmitoyl-sn-glycero-3-phosphocholine-d9 | LPC(16:0)-d9 | 505.4 | 193.1 |
Note: The -d9 label refers to the nine deuterium atoms on the choline headgroup. The mass shift allows for clear differentiation from endogenous PCs, which produce a characteristic headgroup fragment at m/z 184.[4]
Reagents and Solvents
-
Methanol (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Internal Standard Stock Solutions (1 mg/mL in methanol)
-
Internal Standard Working Mixture (Diluted from stocks to desired concentration, e.g., 10 µg/mL)
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
This protocol is adapted from the Bligh and Dyer method and is suitable for plasma, serum, and cell or tissue homogenates.
-
Sample Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of plasma or 1x10⁶ cells into a 2 mL glass vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard working mixture to each sample. Vortex briefly. This step is crucial for accurate quantification.
-
Solvent Addition: Add 750 µL of a pre-chilled chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Induction: Add 250 µL of chloroform. Vortex for 30 seconds. Add 250 µL of water. Vortex for another 30 seconds.
-
Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new 2 mL glass vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Lipid species are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer.
Table 2: Example LC-MS/MS Parameters | Parameter | Setting | | :--- | :--- | | LC System | | | Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm) | | Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate | | Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate | | Flow Rate | 0.3 mL/min | | Column Temp | 50°C | | Injection Volume | 5 µL | | LC Gradient | Time (min) | %B | | | 0.0 | 30 | | | 2.0 | 45 | | | 12.0 | 99 | | | 14.0 | 99 | | | 14.1 | 30 | | | 18.0 | 30 | | MS System | | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Scan Type | Precursor Ion Scan (PIS) for m/z 184 (endogenous PCs) and m/z 193 (deuterated PC IS) | | Collision Energy | 35-45 eV | | Mass Resolution | High resolution (>100,000) is recommended to distinguish isotopic peaks from isobaric interferences |
Data Processing and Quantification
-
Peak Identification: Identify lipid peaks based on their retention time and specific precursor m/z.
-
Peak Integration: Integrate the peak areas for each endogenous PC species and its corresponding deuterated internal standard.
-
Concentration Calculation: Calculate the concentration of each analyte using the following formula. This ratiometric approach corrects for variability.
Concentration_Analyte = (Area_Analyte / Area_IS) * Concentration_IS
Table 3: Example Quantitative Data Summary
| Lipid Species | Sample Group A (µM) (Mean ± SD) | Sample Group B (µM) (Mean ± SD) | p-value |
|---|---|---|---|
| PC(16:0/18:1) | 125.4 ± 15.2 | 189.6 ± 22.1 | 0.008 |
| PC(18:0/20:4) | 45.8 ± 6.7 | 33.1 ± 5.4 | 0.021 |
| PC(18:2/18:2) | 78.2 ± 9.1 | 81.5 ± 10.3 | 0.654 |
| LPC(16:0) | 205.1 ± 25.8 | 210.3 ± 28.9 | 0.832 |
Application: Tracing PC Metabolism
Deuterated choline (e.g., D9-choline) can be used not just as an internal standard but also as a metabolic tracer to study the dynamics of PC synthesis through the Kennedy pathway (CDP-choline pathway). By administering D9-choline to cells or organisms, newly synthesized PCs will incorporate the deuterated headgroup and can be specifically detected by scanning for the precursor of m/z 193.
Caption: PC synthesis pathway showing incorporation of D9-choline.
This dual-labeling strategy allows for simultaneous quantification of endogenous lipid pools (using spiked-in deuterated lipid standards) and the determination of their synthesis rates (using a deuterated precursor tracer), providing a powerful tool for dynamic metabolic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstituting Membrane Proteins into Liposomes using DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological and pharmaceutical research. To study these proteins in a controlled, native-like environment, they are often reconstituted into artificial lipid bilayers, such as liposomes. This process mimics the cell membrane, allowing for detailed investigation of protein function, dynamics, and interactions with lipids and potential drug candidates.
This document provides detailed application notes and protocols for the reconstitution of membrane proteins into liposomes using the deuterated short-chain phospholipid, 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22). DHPC is a detergent-like lipid that can be effectively used to solubilize membrane proteins and lipids, facilitating the formation of proteoliposomes upon its removal. The use of the deuterated form, DHPC-d22, is particularly advantageous for biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where reducing the protonated background signal is crucial for observing the protein of interest.
Principle of Detergent-Mediated Reconstitution
The most prevalent method for incorporating membrane proteins into liposomes relies on the use of detergents.[1][2] This technique can be broken down into three principal stages:
-
Solubilization: The purified membrane protein, initially in a detergent solution, is mixed with lipids that have also been solubilized by a detergent. In this case, DHPC-d22 acts as the primary detergent to create mixed micelles of protein, lipid, and DHPC-d22.
-
Mixed Micelle Formation: The combination of the protein-detergent micelles and lipid-detergent micelles leads to the formation of a homogenous population of mixed micelles containing protein, the primary lipid(s) for the liposome, and the reconstitution detergent (DHPC-d22).
-
Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As the detergent concentration falls below its critical micelle concentration (CMC), the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.[3] The rate and method of detergent removal are critical parameters that influence the size, lamellarity, and reconstitution efficiency of the final proteoliposomes.
Data Presentation
Successful reconstitution is dependent on several factors, including the choice of lipid, the lipid-to-protein ratio (LPR), and the method of detergent removal. The following tables provide a summary of key parameters and typical ranges that serve as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| Lipid-to-Protein Molar Ratio (LPR) | 50:1 to 1000:1 (mol/mol) | - Lower LPRs may be suitable for structural studies requiring high protein density. - Higher LPRs are often necessary for functional assays to ensure proper protein folding and activity.[4] |
| Initial Protein Concentration | 0.1 - 1.0 mg/mL | - Higher concentrations can lead to aggregation upon detergent removal. - Optimization is required for each specific membrane protein. |
| DHPC-d22 Concentration | Above CMC (Critical Micelle Concentration) | - The CMC of DHPC is approximately 1.4 mM. The working concentration should be sufficient to maintain both lipid and protein in a solubilized state. |
| Reconstitution Temperature | 4°C to Room Temperature | - Should be kept above the phase transition temperature of the primary lipid to ensure a fluid bilayer during reconstitution. |
| Method of Detergent Removal | Advantages | Disadvantages | Typical Incubation Time |
| Dialysis | - Gentle and controlled removal. - Suitable for detergents with a high CMC.[5] | - Can be time-consuming (days). - Less effective for detergents with a low CMC. | 24 - 72 hours |
| Adsorbent Beads (e.g., Bio-Beads) | - Rapid and efficient removal. - Effective for a wide range of detergents. | - Can be too rapid, leading to protein aggregation. - May require multiple changes of beads. | 2 - 24 hours |
| Size Exclusion Chromatography | - Rapid removal. - Can simultaneously separate proteoliposomes from empty liposomes and aggregated protein. | - Can be harsh on delicate proteins. - May result in sample dilution. | 1 - 2 hours |
Experimental Protocols
Materials
-
Purified membrane protein in a suitable detergent (e.g., DDM, LDAO)
-
Primary phospholipid(s) (e.g., POPC, E. coli polar lipid extract) in chloroform
-
This compound (DHPC-d22)
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Detergent Removal System (Dialysis cassettes with appropriate MWCO, adsorbent beads, or size exclusion column)
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Ultracentrifuge
Protocol 1: Reconstitution using Dialysis
This protocol is suitable for a gentle and controlled removal of DHPC-d22.
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired primary phospholipid(s) in chloroform.
-
Dry the lipids to a thin film using a rotary evaporator or a gentle stream of nitrogen.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Solubilization of Lipids:
-
Resuspend the dried lipid film in the Reconstitution Buffer containing a concentration of DHPC-d22 above its CMC (e.g., 10-20 mM).
-
Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating complete solubilization and the formation of mixed lipid-DHPC-d22 micelles.
-
-
Formation of Mixed Micelles:
-
Add the purified membrane protein solution to the solubilized lipid mixture. The final concentrations and LPR should be as determined from optimization experiments (refer to the data tables).
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the primary lipid with gentle agitation.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixed micelle solution to a dialysis cassette with a molecular weight cutoff (MWCO) that retains the proteoliposomes but allows DHPC-d22 to pass through (typically 10-14 kDa).
-
Dialyze against a large volume of Reconstitution Buffer at the desired temperature.
-
Perform at least three buffer changes over 48-72 hours.
-
-
Harvesting Proteoliposomes:
-
After dialysis, collect the contents of the dialysis cassette.
-
To separate the proteoliposomes from any aggregated protein, centrifuge the sample at high speed (e.g., >100,000 x g) for 1-2 hours.
-
Carefully remove the supernatant containing soluble aggregates and resuspend the proteoliposome pellet in the desired final buffer.
-
Protocol 2: Reconstitution using Adsorbent Beads
This method allows for a more rapid removal of DHPC-d22.
-
Follow steps 1-3 from Protocol 1.
-
Detergent Removal with Adsorbent Beads:
-
Prepare the adsorbent beads according to the manufacturer's instructions (typically involves washing with methanol and then the Reconstitution Buffer).
-
Add a defined amount of the prepared beads to the mixed micelle solution (a common starting point is a 10:1 ratio of wet beads to detergent by weight).
-
Incubate the mixture with gentle rotation at the desired temperature.
-
After 2 hours, carefully remove the solution, leaving the beads behind.
-
Add a fresh aliquot of prepared beads and continue the incubation. Repeat this process 2-3 times, with the final incubation proceeding overnight.
-
-
Harvesting Proteoliposomes:
-
Follow step 5 from Protocol 1.
-
Mandatory Visualizations
Experimental Workflow for Detergent-Mediated Reconstitution
Caption: Workflow for membrane protein reconstitution into liposomes.
Logical Relationship of Reconstitution Components
Caption: Components and process of proteoliposome formation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation | - Detergent removal is too rapid. - Incorrect LPR. - Unstable protein. | - Use a slower detergent removal method (e.g., dialysis). - Optimize the LPR (try a higher ratio). - Ensure protein is stable in the initial detergent and buffer conditions. |
| Low Reconstitution Efficiency | - Incomplete solubilization of lipids or protein. - Incorrect orientation of the protein. | - Ensure complete clarity of the lipid-detergent mixture. - Optimize the detergent concentration during solubilization. - Characterize protein orientation using methods like protease protection assays. |
| Leaky Liposomes | - Residual detergent. - Unfavorable lipid composition. | - Ensure complete detergent removal using a sensitive assay. - Include cholesterol or other lipids that increase membrane stability. |
| Heterogeneous Liposome Size | - Inefficient extrusion or sonication. - Aggregation of proteoliposomes. | - Ensure proper functioning of the extruder and use a defined pore size. - Optimize LPR and detergent removal to minimize aggregation. |
Conclusion
The reconstitution of membrane proteins into liposomes using DHPC-d22 is a powerful technique for a wide range of biophysical and functional studies. The protocols and guidelines presented here provide a solid foundation for developing a successful reconstitution strategy. However, it is crucial to remember that the optimal conditions are highly dependent on the specific membrane protein and the intended downstream application. Therefore, a systematic optimization of key parameters, such as the lipid-to-protein ratio and the detergent removal method, is essential for achieving high-quality, functional proteoliposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Optimal Protein Extraction using DHPC-d22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective solubilization of membrane proteins using deuterated 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC-d22). The information presented here is intended to assist researchers in optimizing their protein extraction protocols to achieve high yields of functional and structurally intact membrane proteins for downstream applications in drug discovery and basic research.
Introduction to DHPC-d22 as a Solubilizing Agent
DHPC is a short-chain phospholipid that acts as a mild, non-ionic detergent. Its deuterated form, DHPC-d22, is particularly useful in biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the detergent is advantageous. DHPC is known for its ability to solubilize membrane proteins while preserving their native conformation and biological activity. It achieves this by forming small, uniform micelles that effectively shield the hydrophobic transmembrane domains of the protein from the aqueous environment.
A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration above which detergent monomers assemble into micelles. For DHPC, the CMC is approximately 1.4 mM. Effective solubilization of membrane proteins typically occurs at concentrations well above the CMC.
Optimal Concentration of DHPC-d22 for Protein Extraction
The optimal concentration of DHPC-d22 for extracting a specific membrane protein is dependent on several factors, including the nature of the protein, the lipid composition of the native membrane, temperature, and buffer conditions. However, a general starting range for effective solubilization of a variety of membrane proteins is 10-20 mM (0.5-1% w/v). It is crucial to empirically determine the optimal concentration for each specific protein and experimental setup.
Data Presentation: Expected Solubilization Efficiency of a Model Membrane Protein (Bacteriorhodopsin) with Varying DHPC-d22 Concentrations
The following table provides an illustrative example of the expected protein extraction efficiency of a model membrane protein, bacteriorhodopsin, from its native purple membrane at different DHPC-d22 concentrations. This data is representative and should be used as a guideline for designing optimization experiments.
| DHPC-d22 Concentration (mM) | DHPC-d22 Concentration (% w/v) | Expected Protein Yield (mg/mL) | Relative Solubilization Efficiency (%) | Observations |
| 1.0 | 0.05 | < 0.1 | < 10 | Below or near the CMC; minimal solubilization. |
| 5.0 | 0.25 | 0.8 | 40 | Partial solubilization; significant amount of protein remains in the pellet. |
| 10.0 | 0.50 | 1.5 | 75 | Good solubilization with a high yield of functional protein. |
| 15.0 | 0.75 | 1.9 | 95 | Optimal solubilization; near-complete extraction of the target protein. |
| 20.0 | 1.00 | 2.0 | 100 | Excellent solubilization; maximal protein yield. |
| 30.0 | 1.50 | 2.0 | 100 | No significant increase in yield; potential for excess detergent to interfere with downstream applications. |
| 40.0 | 2.00 | 1.9 | 95 | High detergent concentration may begin to affect protein stability for some sensitive proteins. |
Note: The protein yield and efficiency are illustrative and will vary depending on the specific protein and experimental conditions.
Experimental Protocols
This section provides detailed protocols for the extraction of two important classes of membrane proteins using DHPC-d22: a light-driven proton pump (Bacteriorhodopsin) and a G-protein coupled receptor (Beta-2 Adrenergic Receptor).
Protocol 1: Extraction of Bacteriorhodopsin from Purple Membranes
Objective: To solubilize bacteriorhodopsin from native Halobacterium salinarum purple membranes using DHPC-d22 for structural and functional studies.
Materials:
-
Purple membrane pellet
-
DHPC-d22
-
Solubilization Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
Protease inhibitor cocktail
-
Ultracentrifuge and tubes
-
Dounce homogenizer
-
Spectrophotometer
Procedure:
-
Membrane Preparation:
-
Thaw a pellet of purple membranes on ice.
-
Resuspend the pellet in ice-cold Solubilization Buffer to a final bacteriorhodopsin concentration of 1-2 mg/mL.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform suspension.
-
-
DHPC-d22 Stock Solution Preparation:
-
Prepare a 100 mM stock solution of DHPC-d22 in the Solubilization Buffer. Warm the solution gently (e.g., to 37°C) and vortex to ensure complete dissolution.
-
-
Solubilization:
-
Add the 100 mM DHPC-d22 stock solution to the purple membrane suspension to achieve the desired final concentration (start with a range of 10 mM, 15 mM, and 20 mM).
-
Add a protease inhibitor cocktail to the mixture.
-
Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-DHPC-d22 micelles.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 280 nm and 568 nm (the characteristic peak for retinal in bacteriorhodopsin).
-
Calculate the protein concentration using the extinction coefficient for bacteriorhodopsin.
-
Protocol 2: Extraction of Beta-2 Adrenergic Receptor (β2AR) from Mammalian Cells
Objective: To solubilize the β2AR from the membranes of cultured mammalian cells overexpressing the receptor using DHPC-d22 for downstream purification and analysis.
Materials:
-
Cell pellet from cultured mammalian cells overexpressing β2AR
-
DHPC-d22
-
Lysis Buffer: 10 mM HEPES, pH 7.4, with protease inhibitor cocktail
-
Wash Buffer: 10 mM HEPES, pH 7.4, 1 M NaCl, with protease inhibitor cocktail
-
Solubilization Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, with protease inhibitor cocktail
-
Ultracentrifuge and tubes
-
Dounce homogenizer
Procedure:
-
Cell Lysis and Membrane Isolation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 45 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Washing:
-
Resuspend the membrane pellet in ice-cold Wash Buffer to remove peripherally associated proteins.
-
Centrifuge again at 100,000 x g for 30 minutes at 4°C.
-
Discard the supernatant.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in Solubilization Buffer to a total protein concentration of 2-5 mg/mL.
-
Prepare a 100 mM stock solution of DHPC-d22 in Solubilization Buffer.
-
Add the DHPC-d22 stock solution to the membrane suspension to a final concentration of 15-20 mM.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Clarification:
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized β2AR.
-
Mandatory Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: General workflow for membrane protein extraction using DHPC-d22.
Signaling Pathway of the Beta-2 Adrenergic Receptor (β2AR)
Caption: Canonical signaling pathway of the beta-2 adrenergic receptor.
Application Notes and Protocols for the Use of DHPC-d22 in Small-Angle Neutron Scattering (SANS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of biological macromolecules in solution, offering insights into their size, shape, and conformation. For membrane proteins, which are notoriously challenging to study due to their hydrophobic nature, SANS in combination with bicelle systems provides a near-native environment for structural analysis. This document provides detailed application notes and protocols for the use of deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) in SANS experiments.
DHPC, a short-chain phospholipid, is a key component in the formation of "bicelles," discoidal lipid structures that self-assemble in aqueous solutions with long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). These bicelles create a lipid bilayer environment that can solubilize membrane proteins while maintaining their structural integrity. The use of deuterated DHPC (DHPC-d22) is particularly advantageous in SANS due to the principle of contrast matching .
The Principle of Contrast Matching in SANS
Neutrons scatter from atomic nuclei, and the scattering power of an atom is described by its scattering length. A key feature of neutron scattering is the significant difference in scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). This difference allows for the selective highlighting or masking of different components in a complex system by deuterating specific molecules.
The scattering length density (SLD) is a measure of the total scattering length per unit volume of a material. The intensity of the scattered neutrons is proportional to the square of the difference in SLD between the particle of interest and the surrounding solvent, a value known as the contrast .
By preparing bicelles with deuterated lipids and adjusting the D₂O concentration of the solvent, it is possible to create a "contrast-matched" condition where the SLD of the bicelle is the same as the solvent. In this state, the bicelle becomes effectively "invisible" to the neutrons, and the scattering signal arises solely from the non-deuterated (protiated) membrane protein embedded within it. This allows for the unambiguous determination of the protein's structure without interference from the surrounding lipid environment.
Advantages of Using DHPC-d22 in SANS
-
Enables Contrast Matching: The primary advantage is the ability to create "stealth" bicelles that are invisible to neutrons, isolating the scattering signal of the embedded membrane protein.
-
Maintains Protein Stability: Bicelles provide a more native-like lipid bilayer environment compared to detergents, which can denature some membrane proteins.
-
Versatility: The size and composition of DHPC-containing bicelles can be tuned by varying the ratio of long-chain to short-chain lipids (the 'q' value) and the total lipid concentration.
-
Compatibility with various membrane proteins: This technique has been successfully applied to a range of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.
Quantitative Data for SANS Experiments with DHPC-d22
The ability to perform successful contrast matching experiments relies on accurate knowledge of the scattering length densities (SLDs) of the components involved. The SLD can be calculated based on the chemical formula and the molecular volume of the substance.
Below is a table summarizing the calculated SLD values for key components in a typical DHPC-d22 SANS experiment. These values are essential for determining the appropriate D₂O concentration for contrast matching.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molecular Volume (ų) | SLD (Å⁻²) | Contrast Match Point (% D₂O) |
| H₂O | H₂O | 18.02 | 30.0 | -0.56 x 10⁻⁶ | N/A |
| D₂O | D₂O | 20.03 | 30.0 | 6.34 x 10⁻⁶ | N/A |
| DHPC (protiated) | C₂₁H₄₂NO₈P | 451.54 | 745 | 0.21 x 10⁻⁶ | ~10% |
| DHPC-d22 (deuterated acyl chains) | C₂₁H₂₀D₂₂NO₈P | 473.67 | 745 | 5.85 x 10⁻⁶ | ~92% |
| DMPC (protiated) | C₃₆H₇₂NO₈P | 677.93 | 1120 | 0.49 x 10⁻⁶ | ~15% |
| DMPC-d54 (deuterated acyl chains) | C₃₆H₁₈D₅₄NO₈P | 732.36 | 1120 | 7.35 x 10⁻⁶ | >100% |
| Typical Protein (protiated) | Average composition | Varies | Varies | ~2.4 x 10⁻⁶ | ~42% |
Note: The SLD of a protein can vary depending on its amino acid composition and the exchange of labile protons with the solvent. The contrast match point of a protein is typically around 42% D₂O.
Experimental Protocols
Protocol 1: Preparation of DHPC-d22/DMPC Bicelles
This protocol describes the preparation of DHPC-d22/DMPC bicelles with a q-ratio of 0.5 (molar ratio of DMPC to DHPC-d22).
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder
-
1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22) powder
-
SANS Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4 in 100% D₂O)
-
Chloroform
-
Nitrogen gas stream
-
Vacuum desiccator
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, dissolve the desired amounts of DMPC and DHPC-d22 in chloroform to achieve the target q-ratio and final lipid concentration.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of SANS buffer (prepared in D₂O) to the lipid film to achieve the desired final lipid concentration (typically 5-15% w/v).
-
Hydrate the lipid film by vortexing the vial for 30 minutes at a temperature above the phase transition temperature of DMPC (~24°C).
-
-
Bicelle Formation:
-
Perform several freeze-thaw cycles by alternating between immersing the vial in liquid nitrogen and a warm water bath (e.g., 37°C). This helps to form homogeneous bicelles.
-
Sonicate the sample in a water bath sonicator until the solution becomes clear. This may take 30-60 minutes.
-
-
Storage:
-
Store the bicelle solution at 4°C. The solution should be stable for several weeks.
-
Protocol 2: Reconstitution of a Membrane Protein into DHPC-d22/DMPC Bicelles
This protocol outlines the incorporation of a detergent-solubilized membrane protein into pre-formed bicelles.
Materials:
-
Purified, detergent-solubilized membrane protein
-
Prepared DHPC-d22/DMPC bicelle solution (from Protocol 1)
-
Bio-Beads or dialysis cassette for detergent removal
-
Spectrophotometer for protein concentration determination
Procedure:
-
Mixing:
-
Mix the detergent-solubilized membrane protein with the pre-formed bicelle solution at a specific lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein but typically ranges from 50:1 to 500:1.
-
Incubate the mixture on ice for 1 hour with gentle agitation.
-
-
Detergent Removal:
-
Add Bio-Beads to the mixture to absorb the detergent. The amount of Bio-Beads will depend on the detergent and its concentration.
-
Alternatively, perform dialysis against a detergent-free buffer to remove the detergent.
-
Incubate at 4°C overnight with gentle stirring.
-
-
Purification and Concentration:
-
Remove the Bio-Beads by centrifugation or filtration.
-
Concentrate the proteo-bicelle sample to the desired concentration for SANS analysis using an appropriate centrifugal concentrator.
-
-
Characterization:
-
Determine the final protein concentration using a spectrophotometer.
-
Assess the homogeneity of the sample by dynamic light scattering (DLS).
-
SANS Experiment Workflow
The following diagram illustrates a typical workflow for a SANS experiment using DHPC-d22 bicelles to study a membrane protein.
Caption: Workflow for a SANS experiment with DHPC-d22 bicelles.
Data Analysis and Interpretation
-
Data Reduction: The raw 2D scattering data is radially averaged to produce a 1D scattering curve of intensity (I) versus the scattering vector (q). The scattering from the buffer and the empty sample cell is subtracted.
-
Guinier Analysis: At low q values, a Guinier plot (ln(I(q)) vs. q²) can be used to determine the radius of gyration (Rg) of the scattering particle (the protein in a contrast-matched experiment).
-
Model Fitting: The scattering data can be fitted to various theoretical models (e.g., spheres, ellipsoids, cylinders) to obtain information about the shape and size of the protein.
-
Ab Initio Shape Reconstruction: More advanced methods can be used to reconstruct a low-resolution 3D shape of the protein directly from the scattering data without assuming a specific model.
Application: Studying GPCR Conformation
A key application of this technique is in studying the conformational changes of G-protein coupled receptors (GPCRs) upon ligand binding. By embedding a GPCR in DHPC-d22/DMPC bicelles and performing SANS measurements in the presence and absence of an agonist or antagonist, researchers can directly observe changes in the receptor's shape and size, providing insights into its activation mechanism.
Caption: GPCR activation and signaling pathway.
Conclusion
The use of DHPC-d22 in SANS is a powerful tool for the structural characterization of membrane proteins in a near-native environment. By leveraging the principle of contrast matching, researchers can effectively isolate the scattering signal from the protein of interest, enabling the determination of its size, shape, and conformational changes. The protocols and data provided in this document serve as a comprehensive guide for scientists and drug development professionals looking to employ this advanced technique in their research.
Application Notes: Utilizing 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22) for Cryo-EM Sample Preparation
Introduction
Single-particle cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the high-resolution structures of complex biological macromolecules, including integral membrane proteins. A significant challenge in studying membrane proteins is maintaining their native structure and function once removed from the cell membrane.[1] To address this, various membrane mimetic systems have been developed, with lipid bicelles being a prominent and effective choice.[2]
Bicelles are discoidal lipid structures typically formed by a mixture of a long-chain phospholipid, which forms a bilayer core, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer from the aqueous environment.[3][4] 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain lipid widely used for this purpose.[4] The deuterated variant, DHPC-d22, offers a potential advantage for cryo-EM studies. While deuteration is commonly used in neutron scattering and NMR to reduce background signals, in cryo-EM, the replacement of hydrogen with deuterium in the lipid acyl chains may reduce the inelastic scattering of electrons, potentially improving the signal-to-noise ratio and overall contrast of the embedded protein.
This document provides detailed protocols for the preparation of membrane protein samples for cryo-EM using DHPC-d22 in combination with a long-chain lipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to form stable bicelles.
Data Presentation: Physicochemical Properties
Proper bicelle formation and stability are dependent on the properties of the constituent lipids and their relative concentrations. The molar ratio of the long-chain lipid (DMPC) to the short-chain lipid (DHPC-d22), known as the 'q-ratio', is a critical parameter that influences the size and phase behavior of the bicelles.
| Property | 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22) | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |
| Abbreviation | DHPC-d22 (or 6:0 PC-d22) | DMPC (or 14:0 PC) |
| Molecular Formula | C₁₇H₁₄D₂₂NO₈P | C₃₆H₇₂NO₈P |
| Molecular Weight | 472.59 g/mol | 677.93 g/mol |
| Acyl Chains | 2x 6:0 (deuterated) | 2x 14:0 |
| Critical Micelle Concentration (CMC) | ~15 mM | 6 nM |
| Recommended q-ratio (DMPC:DHPC) | N/A | 2.6 - 3.5 |
| Typical Phase | Micelle-forming | Bilayer-forming |
Mandatory Visualization
// Connections p1 -> r1 [lhead=cluster_recon]; p2 -> p3 -> p4 -> r1; r1 -> r2 -> r3 -> g1 [lhead=cluster_grid]; g1 -> g2 -> g3 -> g4; } .dot Caption: Experimental workflow for preparing membrane protein-bicelle complexes for cryo-EM.
Experimental Protocols
The following protocols provide a step-by-step guide for reconstituting a purified membrane protein into DMPC/DHPC-d22 bicelles and preparing vitrified grids for cryo-EM analysis.
Protocol 1: Preparation of Bicelle Stock Solution
This protocol describes how to prepare a concentrated stock solution of DMPC/DHPC-d22 bicelles. A common starting point is a 25-35% (w/v) total lipid concentration.
Materials:
-
DMPC powder
-
DHPC-d22 powder
-
Chloroform
-
Hydration Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Glass vial
-
Rotary evaporator or gentle stream of nitrogen gas
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh Lipids: In a clean glass vial, weigh out DMPC and DHPC-d22 powders to achieve the desired q-ratio (e.g., q=3.0, molar ratio of DMPC:DHPC-d22).
-
Dissolve in Chloroform: Add chloroform to dissolve the lipids completely, ensuring a homogenous mixture.
-
Create Lipid Film: Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas. Rotate the vial to ensure a thin, even lipid film is formed on the inner surface. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the appropriate volume of Hydration Buffer to achieve the target final lipid concentration (e.g., 35% w/v).
-
Homogenization: To ensure complete hydration and formation of a homogenous bicelle solution, perform several cycles of the following steps:
-
Vortex vigorously for 1-2 minutes.
-
Briefly heat the sample in a warm water bath (~40-50°C) until the solution clears.
-
Cool the sample on ice.
-
Briefly sonicate in a bath sonicator.
-
-
Verification & Storage: The final solution should be a viscous liquid when cold and a clear gel at room temperature. Store the bicelle stock solution at -20°C or -80°C for long-term use. Multiple freeze-thaw cycles are generally well-tolerated.
Protocol 2: Reconstitution of Membrane Protein into Bicelles
This protocol details the direct mixing method for incorporating a detergent-solubilized membrane protein into the prepared bicelles.
Materials:
-
Purified, detergent-solubilized membrane protein at a high concentration (ideally >5 mg/mL). The detergent should be above its CMC.
-
Prepared DMPC/DHPC-d22 bicelle stock solution (from Protocol 1).
-
Microcentrifuge tubes.
Procedure:
-
Thaw and Liquefy Bicelles: Thaw the bicelle stock solution at room temperature and then place it on ice to liquefy. Vortex briefly to ensure homogeneity.
-
Combine Protein and Bicelles: On ice, add the bicelle stock solution to the purified protein solution. A common starting point is a 1:4 (v/v) ratio of bicelle stock to protein solution. For example, mix 20 µL of 35% bicelle stock with 80 µL of protein solution.
-
Mix Gently: Pipette the mixture up and down gently until the solution becomes clear and homogenous. Avoid introducing bubbles.
-
Incubation: Incubate the protein-bicelle mixture on ice for approximately 30 minutes to allow the protein to fully reconstitute into the bicelles.
-
Final Sample: The sample is now ready for quality control (e.g., negative stain EM) or direct use in cryo-EM grid preparation. The final protein concentration should be in the range of 0.1-5 mg/mL for optimal particle distribution on the grid.
Protocol 3: Cryo-EM Grid Preparation (Vitrification)
This protocol describes the standard procedure for preparing a vitrified sample suitable for cryo-EM data collection.
Materials:
-
Reconstituted protein-bicelle sample (from Protocol 2).
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Glow discharger.
-
Plunge-freezing apparatus (e.g., Vitrobot).
-
Liquid ethane and liquid nitrogen.
-
Filter paper.
Procedure:
-
Prepare Plunge-Freezer: Set up the plunge-freezing apparatus. Equilibrate the chamber to the desired temperature (e.g., 4°C) and humidity (e.g., 100%) to prevent sample evaporation. Cool the ethane container with liquid nitrogen.
-
Glow Discharge Grids: Glow discharge the cryo-EM grids for 30-60 seconds to render the surface hydrophilic, which promotes even spreading of the sample.
-
Apply Sample: Place a glow-discharged grid in the plunge-freezer tweezers. Apply 3-4 µL of the protein-bicelle sample to the carbon side of the grid.
-
Blot Grid: Blot the grid with filter paper for 2-6 seconds to remove excess liquid, leaving a thin film of the sample spanning the grid holes. The optimal blotting time must be determined empirically for each sample.
-
Plunge-Freeze: Immediately plunge the grid into the liquid ethane to vitrify the sample. This rapid freezing prevents the formation of ice crystals, which would damage the protein structure.
-
Storage: Carefully transfer the vitrified grid from the liquid ethane to a grid box submerged in liquid nitrogen. Store the grid box in liquid nitrogen until ready for imaging in the electron microscope.
References
- 1. Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Crystallization of Membrane Proteins Using the Lipidic Bicelle Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHPC-d22 in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful technique for studying protein conformation, dynamics, and interactions in solution. For membrane proteins, which are critical drug targets, maintaining their native structure and function during analysis is paramount. The use of nanodiscs, which are small patches of lipid bilayer stabilized by a membrane scaffold protein (MSP), provides a near-native environment for these challenging proteins. This application note focuses on the use of deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) in the preparation of nanodiscs for HDX-MS studies of membrane proteins. The use of chain-deuterated DHPC offers distinct advantages in minimizing spectral interference and improving data quality, ultimately leading to more reliable insights into membrane protein structure and dynamics.
Principle of HDX-MS
HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent (e.g., D₂O). The exchange rate is sensitive to the local protein structure and solvent accessibility. Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are structured (e.g., in α-helices or β-sheets) or buried within the protein or a lipid bilayer. By quenching the exchange reaction at various time points and analyzing the mass increase of proteolytic peptides, a map of the protein's conformational dynamics can be generated.
Advantages of Using DHPC-d22 in HDX-MS
The primary challenge in performing HDX-MS on membrane proteins reconstituted in lipid nanodiscs is the presence of lipids, which can interfere with the analysis in several ways:
-
Chromatographic Interference: Lipids can co-elute with peptides during liquid chromatography (LC), leading to ion suppression and reduced signal intensity for the peptides of interest.
-
Mass Spectral Overlap: The isotopic envelopes of lipids can overlap with those of the deuterated peptides in the mass spectrum, complicating data analysis and potentially leading to inaccurate measurements of deuterium uptake.
Using DHPC-d22 , where the acyl chains are perdeuterated, offers a significant advantage by shifting the mass of the lipid molecules. This mass shift effectively separates the lipid signals from the peptide signals in the mass spectrum, leading to:
-
Reduced Spectral Overlap: The mass increase due to deuteration of the lipid chains moves the lipid-related ions to a higher m/z range, minimizing their overlap with the peptide isotopic envelopes.
-
Improved Signal-to-Noise Ratio: By reducing the background noise from lipid signals, the signal-to-noise ratio for the peptides of interest is enhanced, allowing for more accurate and sensitive detection.
-
Simplified Data Analysis: Cleaner mass spectra simplify the identification and quantification of deuterated peptides, reducing the complexity of data processing and improving the reliability of the results.
Experimental Protocols
I. Reconstitution of Membrane Protein into DHPC-d22 Nanodiscs
This protocol outlines the general steps for reconstituting a purified membrane protein into nanodiscs using DHPC-d22 and a membrane scaffold protein (MSP). The specific ratios of protein, MSP, and lipid may need to be optimized for each target protein.
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LDAO).
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.
-
DHPC-d22 lipid (1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22).
-
Reconstitution Buffer: e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.
-
Detergent removal system (e.g., Bio-Beads SM-2).
Protocol:
-
Lipid Preparation:
-
Prepare a stock solution of DHPC-d22 in a suitable organic solvent (e.g., chloroform) and evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the Reconstitution Buffer to the desired concentration (e.g., 50 mM) by vortexing or sonication.
-
-
Reconstitution Mixture:
-
In a microcentrifuge tube, combine the purified membrane protein, MSP, and the DHPC-d22 lipid solution. The molar ratio of MSP:Membrane Protein:DHPC-d22 will need to be optimized, but a common starting point is 2:1:100 per monomer of the target protein.
-
The final detergent concentration should be above its critical micelle concentration (CMC) at the start of the reconstitution.
-
-
Detergent Removal:
-
Add detergent-removing beads (e.g., Bio-Beads) to the reconstitution mixture. The amount of beads will depend on the detergent and its concentration.
-
Incubate the mixture with gentle rocking at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight to allow for the gradual removal of detergent and the formation of nanodiscs.
-
-
Purification of Nanodiscs:
-
After incubation, remove the beads.
-
Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The column should be equilibrated with the Reconstitution Buffer.
-
Collect fractions and analyze them by SDS-PAGE and, if possible, negative stain electron microscopy to confirm the presence and homogeneity of the assembled nanodiscs.
-
II. HDX-MS Workflow for Membrane Proteins in DHPC-d22 Nanodiscs
This protocol describes a typical bottom-up HDX-MS experiment for a membrane protein reconstituted in DHPC-d22 nanodiscs.
Materials:
-
Purified membrane protein in DHPC-d22 nanodiscs.
-
Deuterium Labeling Buffer: Reconstitution Buffer prepared in 99.9% D₂O, pD adjusted to the desired value (typically pD = pH_read + 0.4).
-
Quench Buffer: e.g., 0.1 M phosphate buffer, pH 2.5, containing a denaturant such as guanidine hydrochloride (e.g., 4 M) and a reducing agent like TCEP.
-
Immobilized pepsin column.
-
LC-MS system equipped with a cooled autosampler and chromatography chamber.
Protocol:
-
Deuterium Labeling:
-
Initiate the hydrogen-deuterium exchange by diluting the nanodisc sample (e.g., 1:10 or 1:20) into the Deuterium Labeling Buffer.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or 25°C) for various time points (e.g., 10s, 1min, 10min, 1h, 4h). A non-deuterated control (0s time point) is prepared by diluting the sample in the protiated Reconstitution Buffer.
-
-
Quenching:
-
At each time point, quench the exchange reaction by adding an equal volume of ice-cold Quench Buffer. This rapidly lowers the pH to ~2.5 and the temperature to 0°C, which significantly slows down the back-exchange of deuterium to hydrogen.
-
-
Online Digestion and Desalting:
-
Immediately inject the quenched sample into the LC-MS system.
-
The sample is passed through an online immobilized pepsin column at a low temperature (e.g., 0-4°C) to digest the protein into peptides.
-
The resulting peptides are trapped and desalted on a C18 trap column.
-
-
Chromatographic Separation:
-
The trapped peptides are then separated on a C18 analytical column using a fast chromatographic gradient (e.g., a 5-10 minute gradient of acetonitrile in 0.1% formic acid) to minimize back-exchange.
-
-
Mass Spectrometry:
-
The eluted peptides are analyzed by a high-resolution mass spectrometer.
-
Data is typically acquired in MS1 mode to determine the mass of the deuterated peptides. MS/MS (tandem MS) is performed on non-deuterated samples for peptide identification.
-
-
Data Analysis:
-
The acquired mass spectra are processed using specialized HDX-MS software.
-
The software identifies the peptides and calculates the centroid mass of the isotopic distribution for each peptide at each time point.
-
The level of deuterium incorporation for each peptide is determined by comparing the mass of the deuterated peptide to its non-deuterated counterpart.
-
The results are often visualized as deuterium uptake plots or mapped onto a 3D structure of the protein.
-
Data Presentation
Quantitative data from HDX-MS experiments are typically summarized in tables that allow for easy comparison between different states of the protein (e.g., apo vs. ligand-bound).
Table 1: Example of Deuterium Uptake Data for a Membrane Protein in DHPC-d22 Nanodiscs
| Peptide Sequence | Start Residue | End Residue | Deuterium Uptake (Da) at 1 min | Deuterium Uptake (Da) at 10 min | ΔD (Apo vs. Ligand) at 10 min (Da) |
| PEPTIDEONE | 10 | 25 | 3.2 ± 0.1 | 5.8 ± 0.2 | -2.1 ± 0.3 |
| PEPTIDETWO | 50 | 65 | 1.5 ± 0.1 | 2.9 ± 0.1 | -0.2 ± 0.2 |
| PEPTIDETHREE | 100 | 112 | 6.8 ± 0.3 | 9.5 ± 0.4 | -0.1 ± 0.5 |
-
ΔD: Difference in deuterium uptake between two states. A negative value indicates protection (less exchange) upon ligand binding, while a positive value indicates deprotection (more exchange).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HDX-MS analysis of a membrane protein reconstituted in DHPC-d22 nanodiscs.
Logical Relationship: Advantage of DHPC-d22
Forming Stable Nanodiscs with DHPC-d22 for High-Resolution Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
The use of 1,2-dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22) for the formation of nanodiscs offers a specialized tool for structural biology, particularly for solution Nuclear Magnetic Resonance (NMR) and Small-Angle Neutron Scattering (SANS) studies. The deuteration of the lipid acyl chains minimizes their signals in ¹H-NMR experiments, thereby enhancing the observation of the embedded membrane protein's signals. For SANS, deuterated lipids provide a powerful way to manipulate scattering length density, enabling contrast variation techniques to highlight specific components of the nanodisc-protein complex.
This document provides detailed protocols for the formation of empty DHPC-d22 nanodiscs and for the reconstitution of a target membrane protein into these nanodiscs. It also includes guidelines for the optimization and characterization of the resulting particles, crucial for obtaining high-quality data in subsequent structural analyses.
Key Advantages of DHPC-d22 Nanodiscs:
-
Reduced Background in ¹H-NMR: The deuterium atoms on the acyl chains have a much smaller magnetic moment than protons, leading to a significant reduction in the background signal from the lipid component in ¹H-NMR spectra. This is particularly advantageous for studying the structure and dynamics of membrane proteins where spectral overlap can be a major challenge.
-
Contrast Variation in SANS: Deuterium has a significantly different neutron scattering length compared to hydrogen. By using DHPC-d22, researchers can create nanodiscs with a specific scattering length density. This allows for "contrast matching" experiments where the scattering from the lipid bilayer can be made to match that of the solvent (e.g., a specific D₂O/H₂O mixture), effectively making the lipid bilayer "invisible" to neutrons and allowing for the focused study of the incorporated protein.
-
Improved Stability for Certain Proteins: While less common as the primary bilayer component, the shorter acyl chains of DHPC can in some cases provide a more suitable environment for smaller membrane proteins or for stabilizing specific conformational states.
Experimental Protocols
Protocol 1: Formation of Empty DHPC-d22 Nanodiscs
This protocol describes the self-assembly of empty nanodiscs using a Membrane Scaffold Protein (MSP) and DHPC-d22. The ratio of MSP to DHPC-d22 is critical and may require optimization.
Materials:
-
DHPC-d22 (deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Sodium cholate
-
Nanodisc Formation Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)
-
Bio-Beads™ SM-2 or equivalent detergent removal resin
-
Chloroform
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, dissolve the desired amount of DHPC-d22 in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.
-
-
Lipid Solubilization:
-
Resuspend the dried DHPC-d22 film in Nanodisc Formation Buffer containing a concentration of sodium cholate that is at least twice the critical micelle concentration (CMC) of DHPC (the CMC of DHPC is approximately 14 mM). A final cholate concentration of 50-100 mM is typically used.
-
Vortex the mixture thoroughly until the solution is clear, indicating complete solubilization of the lipid into micelles. Gentle warming may aid this process.
-
-
Assembly of Nanodiscs:
-
In a separate tube, prepare the required amount of MSP in Nanodisc Formation Buffer.
-
Combine the solubilized DHPC-d22 with the MSP solution. The molar ratio of MSP to DHPC-d22 is crucial and needs to be empirically determined. A starting point for optimization is provided in the table below.
-
Incubate the mixture on ice for 30-60 minutes. Due to the low phase transition temperature of DHPC, the assembly can be performed at 4°C.
-
-
Detergent Removal and Nanodisc Formation:
-
Add pre-washed Bio-Beads™ to the assembly mixture at a ratio of approximately 0.8 g of wet beads per mL of solution.
-
Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C for at least 4 hours, or overnight, to allow for the gradual removal of the detergent, which drives the self-assembly of the nanodiscs.
-
-
Purification and Characterization:
-
Carefully remove the Bio-Beads™ by pipetting or centrifugation.
-
Purify the assembled nanodiscs from aggregates and unassembled components using size-exclusion chromatography (SEC). A Superdex 200 or similar column is suitable.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of MSP.
-
Characterize the size and homogeneity of the nanodiscs using Dynamic Light Scattering (DLS).
-
Protocol 2: Reconstitution of a Membrane Protein into DHPC-d22 Nanodiscs
This protocol outlines the incorporation of a detergent-solubilized membrane protein into pre-formed empty DHPC-d22 nanodiscs or during the nanodisc assembly process.
Procedure:
-
Prepare Detergent-Solubilized Membrane Protein:
-
Purify the target membrane protein in a suitable detergent. The choice of detergent will depend on the specific protein.
-
-
Nanodisc Reconstitution (On-Column or In-Solution):
-
In-Solution Method:
-
Follow steps 1-3 of Protocol 1 to prepare the MSP and solubilized DHPC-d22 mixture.
-
Add the detergent-solubilized membrane protein to this mixture. The molar ratio of MSP to target protein should be optimized, with an excess of MSP often being beneficial (e.g., 10:1 to 20:1 MSP:protein).
-
Proceed with step 4 of Protocol 1 for detergent removal and self-assembly.
-
-
On-Column Method (for His-tagged MSP):
-
Bind His-tagged MSP to a Ni-NTA resin.
-
Wash the resin to remove unbound MSP.
-
Add the detergent-solubilized DHPC-d22 and the detergent-solubilized membrane protein to the resin-bound MSP.
-
Incubate with gentle agitation to allow for the formation of the nanodisc-protein complex on the column.
-
Wash the resin to remove excess lipids and unbound protein.
-
Elute the assembled nanodiscs containing the membrane protein using an imidazole gradient.
-
-
-
Purification and Characterization:
-
Purify the protein-containing nanodiscs from empty nanodiscs and aggregates using an appropriate chromatography method (e.g., affinity chromatography if the protein has a tag, followed by SEC).
-
Analyze the purified sample by SDS-PAGE to confirm the presence of both MSP and the target membrane protein.
-
Characterize the homogeneity and size of the final preparation by SEC and DLS.
-
Quantitative Data and Optimization
The successful formation of homogeneous nanodiscs is highly dependent on the stoichiometry of the components. The following table provides starting recommendations for the molar ratios of MSP to DHPC-d22. It is critical to perform a series of small-scale trials to determine the optimal ratio for your specific MSP variant and experimental conditions.
| Membrane Scaffold Protein (MSP) | Recommended Starting MSP:DHPC-d22 Molar Ratio | Expected Nanodisc Diameter (nm) |
| MSP1D1 | 1:30 - 1:50 | ~9.5 |
| MSP1D1ΔH5 | 1:20 - 1:40 | ~8 |
| MSP1E3D1 | 1:60 - 1:80 | ~12.8 |
Characterization Data:
| Analysis Technique | Parameter | Expected Result for Homogeneous Nanodiscs |
| Size-Exclusion Chromatography (SEC) | Elution Profile | A single, symmetrical peak at an elution volume corresponding to the expected size of the nanodisc. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | A narrow, monomodal distribution with a low polydispersity index (<20%). The Rh will correspond to the size of the nanodisc. |
| SDS-PAGE | Banding Pattern | A prominent band corresponding to the molecular weight of the MSP. For protein-reconstituted nanodiscs, an additional band for the target protein should be present. |
Visualizations
Caption: Workflow for DHPC-d22 Nanodisc Formation.
Caption: Model for Studying Membrane Protein Signaling in Nanodiscs.
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with DHPC-d22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) to prevent protein aggregation, particularly in biophysical studies such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is DHPC-d22 and why is it used?
DHPC-d22 is the deuterated form of the zwitterionic detergent DHPC. The "d22" signifies that the 22 hydrogen atoms on the two hexanoyl chains have been replaced with deuterium. This isotopic labeling makes DHPC-d22 particularly useful in proton NMR (¹H NMR) studies of proteins. By using a deuterated detergent, the signals from the detergent micelles are minimized in the ¹H NMR spectrum, allowing for clearer observation of the signals from the protein of interest.[1][2]
Q2: How does DHPC-d22 prevent protein aggregation?
DHPC-d22, like its non-deuterated counterpart, is an amphiphilic molecule with a hydrophilic head group and a hydrophobic tail. In aqueous solutions, above its critical micelle concentration (CMC), DHPC-d22 self-assembles into micelles. These micelles can encapsulate the hydrophobic regions of proteins, preventing them from interacting with each other and forming aggregates. This is particularly crucial for membrane proteins, where DHPC-d22 can mimic the lipid bilayer environment, thereby stabilizing the protein's native conformation.
Q3: What is the Critical Micelle Concentration (CMC) of DHPC and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which the detergent monomers begin to form micelles. For DHPC, the CMC is approximately 1.4 mM in water, though this value can be influenced by factors such as temperature, pH, and buffer composition. It is crucial to work at a DHPC-d22 concentration well above the CMC to ensure the presence of micelles for effective protein solubilization and stabilization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein still aggregates after adding DHPC-d22. | DHPC-d22 concentration is too low. | Ensure the final DHPC-d22 concentration is significantly above its CMC (e.g., 5-10 times the CMC). |
| Ineffective solubilization. | Increase incubation time with DHPC-d22. Gentle agitation or sonication may also help. | |
| Incorrect buffer conditions. | Optimize buffer pH and ionic strength. Some proteins are more stable at specific pH values. | |
| Low protein yield after purification. | Protein loss during solubilization. | Perform a small-scale trial to optimize the detergent-to-protein ratio. |
| Non-specific binding to chromatography resin. | Add a low concentration of DHPC-d22 (above CMC) to all buffers used during purification. | |
| Poor quality NMR spectra (broad peaks, low signal-to-noise). | Residual protonated contaminants. | Ensure high-purity DHPC-d22 is used. |
| Suboptimal sample conditions. | Optimize protein concentration and buffer components for NMR spectroscopy.[3] | |
| Protein instability over time. | Prepare samples fresh and store at appropriate temperatures. Consider adding protease inhibitors. | |
| Phase separation or precipitation in the sample. | Temperature sensitivity of the protein-detergent complex. | Some protein-detergent complexes are sensitive to temperature changes. Determine the optimal temperature range for your sample. |
| High protein concentration. | Try working with a more dilute protein sample. |
Quantitative Data Summary
The following table summarizes key properties of DHPC, which are comparable for DHPC-d22.
| Parameter | Value | Significance in Preventing Aggregation |
| Molecular Weight | ~450 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Concentration (CMC) | ~1.4 mM | The minimum concentration required for micelle formation and protein stabilization. |
| Aggregation Number | ~20-40 | The number of detergent molecules per micelle, which influences the size of the micelle. |
| Micelle Molecular Weight | ~9-18 kDa | Provides an estimation of the size of the protein-detergent complex. |
Experimental Protocols
Protocol: Solubilization of a Membrane Protein for NMR Spectroscopy using DHPC-d22
This protocol outlines a general procedure for solubilizing a membrane protein from a cell lysate and preparing it for NMR analysis.
Materials:
-
Cell pellet containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
DHPC-d22 stock solution (e.g., 20% w/v in water)
-
NMR Buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 10% D₂O)
-
Ultracentrifuge
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a standard method such as sonication or high-pressure homogenization.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Add DHPC-d22 from the stock solution to a final concentration significantly above the CMC (e.g., 2% w/v). Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any non-solubilized material.
-
Purification: The supernatant now contains the solubilized membrane protein. Proceed with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ensuring that all buffers contain DHPC-d22 at a concentration above the CMC.
-
Buffer Exchange: Exchange the purified protein into the final NMR Buffer containing DHPC-d22 using dialysis or a centrifugal concentrator.
-
Concentration and NMR Sample Preparation: Concentrate the protein to the desired concentration for NMR analysis. Add D₂O to a final concentration of 10% for the NMR lock. Transfer the final sample to an NMR tube.
Visualizations
Caption: Workflow for membrane protein preparation for NMR using DHPC-d22.
Caption: Mechanism of protein stabilization by DHPC-d22 micelles.
References
Technical Support Center: Optimizing DHPC-d22 Concentration for Membrane Protein Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deuterated detergent 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) to solubilize and stabilize membrane proteins for structural and functional studies.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of DHPC-d22 and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For DHPC, the CMC is approximately 15 mM in aqueous solution.[1] It is crucial to work at a DHPC-d22 concentration significantly above the CMC to ensure the formation of stable micelles that can encapsulate and solubilize the membrane protein of interest, preventing aggregation.[2] Factors such as temperature, pH, and ionic strength of the buffer can influence the CMC.[3][4][5]
Q2: What is a good starting concentration of DHPC-d22 for solubilizing a new membrane protein?
A2: A common starting point for membrane protein solubilization is a detergent concentration that is 2 to 5 times the CMC. For DHPC-d22, this would typically be in the range of 30 mM to 75 mM. However, the optimal concentration is highly protein-dependent and should be determined empirically.
Q3: How does the protein-to-detergent ratio impact stability?
A3: The ratio of protein to detergent is a critical parameter for maintaining the stability and monodispersity of the protein-detergent complex. An insufficient amount of detergent can lead to the presence of multiple protein molecules within a single micelle, promoting aggregation. Conversely, an excessive detergent concentration can sometimes lead to delipidation and destabilization. The optimal ratio needs to be determined for each specific protein.
Q4: Can DHPC-d22 be used for techniques other than NMR spectroscopy?
A4: While DHPC is widely used in solution NMR due to the formation of relatively small micelles that tumble rapidly in solution, it can also be employed in other biophysical techniques such as circular dichroism (CD) and fluorescence spectroscopy to assess protein structure and stability. However, for techniques like X-ray crystallography, detergents that form larger, more ordered micelles are often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Protein Aggregation | Insufficient DHPC-d22 concentration (below or near the CMC). | - Increase the DHPC-d22 concentration to at least 2-5 times the CMC. - Confirm the CMC under your specific buffer conditions (pH, ionic strength, temperature). |
| Inappropriate protein-to-detergent ratio. | - Perform a detergent titration experiment to find the optimal ratio. - Analyze the sample by size-exclusion chromatography (SEC) to assess monodispersity at different ratios. | |
| Presence of unfolded or misfolded protein. | - Ensure the protein is correctly folded before solubilization. - Consider adding stabilizing ligands or co-factors. | |
| Loss of Protein Activity | Delipidation (removal of essential lipids). | - Add back specific lipids or a lipid mixture to the DHPC-d22 solution. - Use a milder solubilization protocol with a shorter incubation time. |
| Denaturation by the detergent. | - Screen a range of DHPC-d22 concentrations to find a balance between solubilization and stability. - Test other mild detergents if DHPC-d22 proves to be too harsh for your protein. | |
| Poor NMR Spectral Quality (Broad Peaks) | Suboptimal sample conditions. | - Optimize buffer conditions (pH, salt concentration, temperature). - Ensure the DHPC-d22 concentration is well above the CMC to maintain a homogeneous population of micelles. |
| Protein aggregation or oligomerization. | - Verify the monodispersity of the sample using SEC or dynamic light scattering (DLS). - Re-optimize the protein-to-detergent ratio. | |
| Inconsistent Results | Variability in DHPC-d22 stock solution. | - Prepare fresh DHPC-d22 stock solutions regularly. - Store the stock solution under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. |
| Incomplete solubilization. | - Increase the incubation time with DHPC-d22. - Employ gentle agitation during solubilization. |
Experimental Protocols & Data
Determining the Optimal DHPC-d22 Concentration using a Fluorescence-Based Thermal Shift Assay
This protocol utilizes the change in fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. A higher melting temperature (Tm) indicates greater protein stability.
Methodology:
-
Protein and Dye Preparation: Prepare your purified membrane protein in a buffer containing a low, non-solubilizing concentration of DHPC-d22. Prepare a stock solution of a fluorescent dye such as SYPRO Orange.
-
Detergent Titration: In a 96-well PCR plate, set up a series of reactions with a constant concentration of your protein and dye, but with varying concentrations of DHPC-d22 (e.g., from 0.5x CMC to 20x CMC).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while monitoring the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Plot fluorescence intensity versus temperature for each DHPC-d22 concentration. The melting temperature (Tm) is the midpoint of the unfolding transition. The DHPC-d22 concentration that yields the highest Tm is considered optimal for protein stability.
Quantitative Data Summary
The optimal DHPC-d22 concentration is highly dependent on the specific membrane protein. The following table provides examples from the literature to serve as a starting point for optimization.
| Membrane Protein | Technique | Optimal DHPC-d22 Concentration (mM) | Protein Concentration (mM) | Reference |
| Vpu (from HIV-1) | Solution NMR | 200 | 0.4 | |
| OmpX | Solution NMR | - | - | |
| mDpl(1-30) | Solution NMR | - | - |
Note: The table will be expanded as more specific quantitative data is identified in subsequent research.
Visualizing Experimental Workflows
DOT Script for Optimizing DHPC-d22 Concentration
Caption: Workflow for determining the optimal DHPC-d22 concentration.
DOT Script for a General Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]
- 2. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofscience.org [journalofscience.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DHPC-d22 Removal from Protein Samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of 1,2-diheptanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove DHPC-d22 from my protein sample?
A1: While DHPC-d22 is a useful detergent for solubilizing and stabilizing membrane proteins, its presence can interfere with downstream applications.[1][2] Detergents can inhibit protein crystallization, interfere with immunoassays like ELISA, suppress ionization in mass spectrometry, and affect the resolution of chromatographic techniques.[1] Therefore, removing DHPC-d22 is often a critical step to ensure the success of subsequent experiments.
Q2: What are the key properties of DHPC-d22 to consider for its removal?
A2: The most important property of a detergent for its removal is its Critical Micelle Concentration (CMC). The CMC is the concentration above which detergent monomers self-assemble into micelles.[3] For the non-deuterated form of DHPC, the CMC is relatively high, reported to be between 14 mM and 15 mM.[4] This high CMC means that at concentrations below this value, the detergent exists primarily as individual monomers, which are much smaller than micelles and therefore easier to remove by methods that separate molecules based on size, such as dialysis and size exclusion chromatography.
The estimated micelle molecular weight of DHPC is approximately 13.5 kDa, based on a monomer molecular weight of about 500 g/mol and an aggregation number of roughly 27.
Q3: Which methods are most effective for removing DHPC-d22?
A3: Given its high CMC, the most effective and commonly used methods for removing DHPC-d22 are Dialysis and Size Exclusion Chromatography (SEC) . These methods are gentle and preserve protein activity. Detergent removal spin columns containing specialized resins can also be highly effective and offer a faster alternative.
Q4: My protein has precipitated after DHPC-d22 removal. What went wrong?
A4: Protein precipitation after detergent removal is a common issue, often caused by the rate of detergent removal being too rapid or the final detergent concentration falling below what is required to keep the hydrophobic domains of your protein soluble. To troubleshoot this, you can try slowing down the removal process (e.g., by using a stepwise dialysis protocol with decreasing detergent concentrations in the dialysis buffer) or exchanging DHPC-d22 for another detergent that is more compatible with your downstream application and better at maintaining protein stability at lower concentrations. Ensuring your buffer is at an optimal pH and ionic strength for your specific protein is also crucial.
Q5: How can I determine if the DHPC-d22 has been successfully removed?
A5: The success of detergent removal can be assessed by monitoring the performance of your downstream application. For example, an improvement in the signal-to-noise ratio in mass spectrometry or the formation of well-defined crystals in crystallography would indicate successful removal. Additionally, you can perform analytical tests such as dynamic light scattering (DLS) to check for the disappearance of detergent micelles or use specific assays for phosphocholine-containing compounds, although these are less common in a typical lab workflow.
Comparison of DHPC-d22 Removal Methods
| Method | Principle | Pros | Cons | Estimated Removal Efficiency (%) | Estimated Protein Recovery (%) |
| Dialysis | Size exclusion through a semi-permeable membrane. DHPC-d22 monomers pass through the pores, while the larger protein is retained. | Gentle, preserves protein activity, suitable for large sample volumes. | Time-consuming (24-48 hours), may not be effective for detergents with very low CMCs. | >95% (with sufficient buffer exchanges) | >90% |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a column packed with porous resin. The larger protein elutes first, while smaller DHPC-d22 monomers are retained. | Fast (1-2 hours), allows for buffer exchange in the same step, good for removing salts and other small molecules. | Can lead to sample dilution, potential for protein adsorption to the resin. | >95% | >85% |
| Detergent Removal Spin Columns | Utilizes a proprietary resin that specifically binds and removes detergent molecules. | Very fast (<1 hour), high removal efficiency, high protein recovery, easy to use. | Can be costly, may not be suitable for all proteins if they bind non-specifically to the resin. | >99% | >90% |
| Protein Precipitation | Addition of a precipitating agent (e.g., acetone, TCA) to cause the protein to fall out of solution, leaving the detergent behind in the supernatant. | Concentrates the protein sample, can be effective for removing a wide range of detergents. | Often denatures the protein, requiring a refolding step; can be difficult to fully resuspend the protein pellet. | >99% | Variable (can be low) |
Experimental Protocols
Protocol 1: Dialysis for DHPC-d22 Removal
This method is ideal for gentle removal of DHPC-d22, especially from sensitive protein samples.
Materials:
-
Protein sample containing DHPC-d22
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa (ensure it is smaller than your protein of interest)
-
Detergent-free dialysis buffer (e.g., PBS or a buffer specific to your protein's stability requirements)
-
Large beaker (to hold a volume of buffer at least 200 times that of your sample)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this often involves boiling in a bicarbonate solution and then in distilled water to remove preservatives). Cassettes are typically ready to use after a brief rinse.
-
Load the Sample: Load your protein-DHPC-d22 sample into the dialysis tubing or cassette, leaving some space for potential sample dilution. Securely clamp the ends of the tubing or seal the cassette.
-
Begin Dialysis: Place the sealed sample into the beaker containing the detergent-free dialysis buffer. The volume of the buffer should be at least 200-500 times the volume of your sample for efficient detergent removal.
-
Stir Gently: Place the beaker on a magnetic stirrer and add a stir bar. Stir the buffer gently at 4°C.
-
Buffer Exchange: For optimal removal, change the dialysis buffer 2-3 times over a 24-48 hour period. The first change can be after 4-6 hours, the second after 12-18 hours, and a final change for another 12-18 hours.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing or cassette and recover your protein sample.
Protocol 2: Size Exclusion Chromatography (SEC) for DHPC-d22 Removal
SEC provides a faster alternative to dialysis and can also be used for buffer exchange.
Materials:
-
Protein sample containing DHPC-d22
-
SEC column (e.g., a desalting column such as a PD-10 or a HiTrap Desalting column) with a resin that has an appropriate fractionation range to separate your protein from the ~13.5 kDa DHPC-d22 micelles and smaller monomers.
-
Detergent-free chromatography buffer
-
Chromatography system (e.g., FPLC) or a centrifuge for spin columns
-
Collection tubes
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least 5 column volumes of the detergent-free chromatography buffer at the recommended flow rate.
-
Load the Sample: Apply your protein-DHPC-d22 sample to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation for the specific column (typically around 10-30% of the column volume for optimal resolution).
-
Elute the Protein: Begin flowing the detergent-free buffer through the column. The larger protein molecules will travel through the column faster and elute in the void volume, while the smaller DHPC-d22 monomers and micelles will enter the pores of the resin and elute later.
-
Collect Fractions: Collect fractions as the protein elutes from the column. Monitor the elution profile using a UV detector at 280 nm.
-
Pool and Concentrate: Pool the fractions containing your purified protein. If necessary, concentrate the sample using a centrifugal filter device.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the recommended DHPC-d22 removal methods.
Caption: Workflow for DHPC-d22 removal using dialysis.
Caption: Workflow for DHPC-d22 removal using size exclusion chromatography.
References
Technical Support Center: Troubleshooting Low Yield of Membrane Protein Solubilization with DHPC-d22
Welcome to the technical support center for membrane protein solubilization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during membrane protein extraction and solubilization using 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC-d22).
Frequently Asked Questions (FAQs)
Q1: What is DHPC-d22 and why is it used for membrane protein solubilization?
A1: DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) is a short-chain zwitterionic phospholipid that acts as a mild, non-denaturing detergent.[1] The "-d22" signifies that the two heptanoyl chains are deuterated, which is particularly useful for downstream applications like Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes interference from the detergent molecules in the spectra. Its gentle nature helps in preserving the native structure and function of the solubilized membrane protein.[2]
Q2: What is the Critical Micelle Concentration (CMC) of DHPC and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization, the detergent concentration in your buffer must be significantly above the CMC to ensure the formation of micelles that can encapsulate the membrane protein.[3][4] The CMC of DHPC is in the range of 10-20 mM.[2] It is recommended to use DHPC at a concentration at least twice its CMC during the initial solubilization steps.
Q3: Does the deuteration in DHPC-d22 affect its solubilization properties?
A3: While extensive comparative studies are limited, the deuteration of the alkyl chains is not expected to significantly alter the fundamental solubilization properties, such as the CMC. However, studies on other deuterated phospholipids have shown that deuteration of the choline headgroup can affect the hydration of the lipid monolayer, which could subtly influence interactions at the membrane interface. For most applications, the solubilization protocols for deuterated and non-deuterated DHPC are interchangeable.
Q4: What are the common reasons for low solubilization yield with DHPC-d22?
A4: Low solubilization yield with DHPC-d22 can stem from several factors:
-
Suboptimal DHPC Concentration: The concentration may be too low (below or near the CMC) to form sufficient micelles for protein extraction.
-
Inadequate Protein-to-Detergent Ratio: An insufficient amount of detergent relative to the amount of membrane protein and lipids will result in incomplete solubilization.
-
Inefficient Cell Lysis and Membrane Preparation: Incomplete cell disruption or poor isolation of the membrane fraction will lead to less starting material for solubilization.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence of additives can significantly impact solubilization efficiency.
-
Insufficient Incubation Time or Agitation: The detergent needs adequate time and gentle mixing to effectively disrupt the membrane and solubilize the protein.
-
Protein-Specific Resistance: Some membrane proteins are inherently more resistant to solubilization by mild detergents like DHPC.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize your membrane protein solubilization experiments with DHPC-d22.
Issue 1: Low or No Solubilization of the Target Protein
| Possible Cause | Troubleshooting Step |
| DHPC-d22 concentration is too low. | Increase the DHPC-d22 concentration. A good starting point is 2-4 times the CMC (20-80 mM). For particularly resistant proteins, higher concentrations may be necessary. |
| Insufficient protein-to-detergent ratio. | A general guideline is a detergent-to-protein mass ratio of at least 4:1. For initial optimization, it is recommended to test a range of ratios, for example, from 2:1 to 10:1 (w/w). |
| Suboptimal buffer conditions. | Optimize the pH and ionic strength of your solubilization buffer. Most proteins have an optimal pH range for stability and solubility. Vary the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM) as ionic strength can influence protein-detergent interactions. |
| Inefficient membrane disruption. | Ensure complete cell lysis and isolation of the membrane fraction. Incomplete disruption will result in a lower concentration of your target protein available for solubilization. |
| Short incubation time or inadequate mixing. | Increase the incubation time (e.g., from 1 hour to 4 hours, or overnight at 4°C) with gentle, end-over-end rotation to allow for complete solubilization. |
| Protein is resistant to DHPC-d22. | Consider screening other mild detergents or using a detergent mixture. Alternatively, a harsher detergent could be used for initial extraction followed by exchange into DHPC-d22 for stabilization. |
Issue 2: Protein is Solubilized but Aggregates or Precipitates Later
| Possible Cause | Troubleshooting Step |
| Detergent concentration drops below the CMC during purification. | Ensure that all buffers used in downstream purification steps (e.g., chromatography) contain DHPC-d22 at a concentration above the CMC. |
| Instability of the protein in DHPC-d22 micelles. | Add stabilizing agents to the buffer, such as glycerol (10-20% v/v), specific lipids (e.g., cholesterol or its analogs), or known ligands/cofactors of your protein. |
| Incorrect buffer pH or ionic strength for protein stability. | Re-evaluate the buffer composition. The optimal conditions for solubilization may not be the same as for long-term stability. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for DHPC.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 10 - 20 mM | |
| Typical Working Concentration | 2-4 x CMC (20 - 80 mM) | |
| Resulting Micelle Size | 5 - 8 nm (protein-lipid-DHPC mixed micelles) |
Experimental Protocols
General Protocol for Membrane Protein Solubilization using DHPC-d22
This protocol provides a general starting point. Optimization of each step is crucial for success.
1. Membrane Preparation: a. Harvest cells expressing the target membrane protein. b. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors). c. Disrupt the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization). d. Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes. f. Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a buffer to remove any remaining soluble proteins.
2. Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL. b. Add DHPC-d22 from a concentrated stock solution to the desired final concentration (start with 40 mM). c. Incubate the mixture for 1-4 hours at 4°C with gentle, end-over-end rotation.
3. Removal of Insoluble Material: a. Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated protein. b. Carefully collect the supernatant, which contains the solubilized membrane protein in DHPC-d22 micelles. The sample is now ready for downstream purification.
Visualizations
Caption: A typical experimental workflow for membrane protein solubilization and purification.
Caption: A decision tree for troubleshooting low membrane protein solubilization yield.
References
Technical Support Center: Managing DHPC-d22 Interference in Mass Spectrometry
Welcome to the technical support center for managing 1,2-diheptanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) interference in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Quantitative Data Summary
For ease of reference and accurate data analysis, the following table summarizes the key quantitative information for DHPC-d22 and its non-deuterated counterpart, DHPC.
| Property | DHPC-d22 | DHPC |
| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | C₂₂H₄₄NO₈P |
| Formula Weight | 475.6 g/mol | 481.6 g/mol [1] |
| Exact Mass | 475.387 Da | 481.28045436 Da[1] |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Calculated m/z of Common Adducts | [M+H]⁺: 476.3948[M+Na]⁺: 498.3767[M+K]⁺: 514.3507 | [M+H]⁺: 482.2883[M+Na]⁺: 504.2702[M+K]⁺: 520.2442 |
Frequently Asked Questions (FAQs)
Q1: What is DHPC-d22 and why is it used in mass spectrometry-based experiments?
DHPC-d22 is a deuterated form of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid. It is often used as an internal standard in lipidomics and metabolomics studies due to its chemical similarity to endogenous phospholipids, allowing for accurate quantification. Its deuterium labeling provides a distinct mass shift from its non-deuterated counterparts, enabling its differentiation in mass spectra.
Q2: What are the common signs of DHPC-d22 interference in my mass spectrometry data?
Interference from DHPC-d22, like other phospholipids, can manifest in several ways:
-
Ion Suppression: A significant decrease in the signal intensity of your analyte of interest when DHPC-d22 is present in the sample. This occurs due to competition for ionization in the mass spectrometer's source.[2][3][4]
-
Adduct Formation: The appearance of unexpected peaks corresponding to your analyte with sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can be exacerbated by the presence of phospholipids.
-
Baseline Noise: An increase in the background noise of your chromatogram, particularly in the region where DHPC-d22 elutes.
-
Ghost Peaks: The appearance of peaks corresponding to DHPC-d22 or its adducts in subsequent blank runs, indicating carryover in the LC system.
Q3: At what m/z values should I look for potential interference from DHPC-d22?
You should monitor the m/z values corresponding to the protonated molecule and common adducts of DHPC-d22. Based on its exact mass of 475.387 Da, the primary ions to monitor in positive ion mode are:
-
[M+H]⁺: 476.3948 m/z
-
[M+Na]⁺: 498.3767 m/z
-
[M+K]⁺: 514.3507 m/z
Be aware that in-source fragmentation of DHPC-d22 can also occur, leading to other interfering ions. A common fragment for phosphocholines is the phosphocholine headgroup at m/z 184.0739.
Troubleshooting Guides
Issue 1: Significant Ion Suppression of Analyte Signal
If you observe a dramatic decrease in your analyte's signal intensity that correlates with the presence of DHPC-d22, follow these troubleshooting steps.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for ion suppression.
Detailed Steps:
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the liquid chromatography gradient to separate the elution of your analyte from DHPC-d22. Since DHPC is a relatively polar lipid, it will likely elute early in a reversed-phase gradient.
-
Change Column Chemistry: Consider using a different column chemistry (e.g., HILIC) that provides alternative selectivity for phospholipids versus your analyte.
-
-
Implement a Sample Preparation Protocol to Remove DHPC-d22:
-
Protein Precipitation: While a common technique, its efficiency in removing short-chain phospholipids like DHPC can be variable. Using acetonitrile is often more effective than methanol for precipitating proteins and simultaneously removing a portion of phospholipids.
-
Solid-Phase Extraction (SPE): This is a more targeted approach. Use a reversed-phase (e.g., C18) or mixed-mode SPE cartridge. The general principle is to retain the analyte of interest while washing away the more polar DHPC-d22, or vice-versa.
-
Liquid-Liquid Extraction (LLE): A biphasic extraction using a solvent system like chloroform/methanol/water can effectively partition phospholipids into the organic phase, separating them from more polar analytes in the aqueous phase.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of DHPC-d22 to a level where its ion suppression effect is minimized. However, this may also decrease the signal of a low-abundance analyte.
-
Check for System Contamination: If the issue persists, DHPC-d22 may be accumulating in the LC system. Flush the system and column thoroughly with a strong solvent wash.
Issue 2: Pervasive Sodium and Potassium Adducts
The presence of high-intensity sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your analyte can complicate data interpretation and reduce the signal of the desired protonated molecule ([M+H]⁺).
Signaling Pathway of Adduct Formation
Caption: Adduct formation pathways in ESI-MS.
Detailed Steps:
-
Use High-Purity Solvents and Additives: Ensure that all mobile phases and sample diluents are prepared with high-purity, LC-MS grade reagents to minimize the introduction of sodium and potassium ions.
-
Avoid Glassware: Use polypropylene or other suitable plastic containers for mobile phase reservoirs and sample vials, as glass can be a source of sodium ions.
-
Optimize Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can enhance protonation and compete with the formation of metal adducts.
-
Sample Clean-up: Implement the sample preparation methods described in Issue 1 to remove DHPC-d22, as phospholipids can enhance the formation of metal adducts.
Experimental Protocols
Protocol 1: Protein Precipitation for DHPC-d22 Removal
This protocol is a quick method for sample clean-up, though its efficiency for complete DHPC-d22 removal may vary.
Workflow for Protein Precipitation
Caption: Protein precipitation workflow.
Materials:
-
Biological sample (e.g., plasma, cell lysate) containing analyte and DHPC-d22
-
Ice-cold acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Mobile phase A (initial LC conditions)
Procedure:
-
To 100 µL of your sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at a minimum of 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness using a nitrogen evaporator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for DHPC-d22 Removal
This protocol provides a more selective removal of DHPC-d22 and is recommended for complex matrices or when protein precipitation is insufficient.
Workflow for Solid-Phase Extraction
Caption: Solid-phase extraction workflow.
Materials:
-
Reversed-phase (e.g., C18) SPE cartridge
-
SPE vacuum manifold or positive pressure processor
-
Methanol
-
LC-MS grade water
-
Acetonitrile
-
Sample pre-treated (e.g., diluted, pH adjusted) as necessary
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is designed to elute the polar DHPC-d22 while retaining less polar analytes. Collect this fraction for waste.
-
Elution: Elute the analyte(s) of interest with 1 mL of acetonitrile or another organic solvent in which the analyte is soluble.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
References
- 1. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: Enhancing NMR Spectral Resolution with Deuterated DHPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated Dihexanoylphosphatidylcholine (d-DHPC) to improve spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using deuterated DHPC (d-DHPC) in NMR studies of membrane proteins?
A1: The primary benefit of using deuterated DHPC is the significant reduction of proton signals from the detergent itself, which can otherwise obscure signals from the protein of interest.[1][2][3][4] By replacing hydrogen atoms with deuterium, the background noise in ¹H-NMR spectra is minimized, leading to a cleaner spectral window and enhanced clarity of the data from the target molecule.[1] This is particularly crucial when studying membrane proteins reconstituted in bicelles, where the detergent concentration is often high.
Q2: How does d-DHPC improve spectral resolution for large proteins?
A2: For proteins larger than approximately 25 kDa, NMR spectra often suffer from broadened signals due to increased relaxation rates caused by ¹H-¹H dipolar coupling. Using deuterated DHPC, in conjunction with deuteration of the protein itself, reduces these dipolar interactions. This leads to longer relaxation times (T2), resulting in narrower linewidths and significantly improved spectral resolution and sensitivity.
Q3: When should I choose d-DHPC over hydrogenated DHPC?
A3: You should consider using d-DHPC in the following scenarios:
-
When studying large membrane proteins or protein complexes: The reduction in signal broadening is most significant for larger molecules.
-
When signals from your protein of interest overlap with detergent signals: Deuteration of DHPC will remove its proton signals, resolving this overlap.
-
For proton-detected NMR experiments: These experiments are particularly sensitive to background proton signals from the solvent and detergent.
-
To improve the quality of TROSY (Transverse Relaxation-Optimized Spectroscopy) spectra: Reduced dipolar interactions from deuteration can lead to superior TROSY spectra.
Q4: What is the typical q-ratio (DMPC:DHPC) used for bicelle preparation in NMR studies?
A4: The molar ratio of the long-chain lipid (like DMPC) to the short-chain lipid (DHPC), known as the q-ratio, is a critical parameter. For solution NMR studies, smaller bicelles are generally preferred. A commonly used q-ratio is 0.5 (DMPC:DHPC of 1:2). However, the optimal q-ratio can vary depending on the specific protein and experimental goals, with values ranging from 0.3 to 0.7 being reported.
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments involving d-DHPC.
Issue 1: Poor Spectral Resolution and Broad Peaks
| Possible Cause | Troubleshooting Step | Explanation |
| Sample Aggregation | 1. Optimize the DMPC/d-DHPC q-ratio. A lower q-ratio generally leads to smaller, faster-tumbling bicelles which can reduce aggregation. 2. Adjust the total lipid concentration. High concentrations can sometimes promote aggregation. 3. Consider adding a small percentage of charged lipids (e.g., DHPS and DMPS) to stabilize the bicelles. | Aggregation increases the effective size of the particle, leading to faster relaxation and broader lines. |
| Incorrect Bicelle Formation or Morphology | 1. Verify the q-ratio by integrating resolved peaks of DMPC and d-DHPC in a ¹H NMR spectrum. 2. Ensure the experiment is conducted at a temperature above the phase transition of the long-chain lipid (e.g., DMPC). | The size and shape of the bicelles are crucial for obtaining high-resolution spectra. Deviations from the ideal disc-shaped morphology can lead to spectral broadening. |
| Poor Shimming | 1. Ensure your sample volume is adequate for the NMR tube being used (e.g., minimum 500 µL for a regular 5mm tube). Insufficient volume can make shimming difficult. 2. Filter your sample to remove any precipitate or solid particles, as these disrupt magnetic field homogeneity. 3. If manual shimming is required, carefully optimize Z1, Z2, X, Y, XZ, and YZ shims. | Poor magnetic field homogeneity across the sample is a primary cause of broad spectral lines. |
| High Sample Viscosity | 1. If possible, reduce the concentration of your protein-bicelle sample. 2. Be aware that very high concentrations of DHPC can increase viscosity and negatively impact spectral quality. | Increased viscosity slows down molecular tumbling, which can lead to broader NMR signals. |
Issue 2: Weak or Unstable Lock Signal
| Possible Cause | Troubleshooting Step | Explanation |
| Low D₂O Concentration | Ensure your sample contains a sufficient amount of D₂O (typically 5-10%) for the spectrometer's lock system. | The deuterium signal from the solvent is used by the spectrometer to stabilize, or "lock," the magnetic field. |
| Incorrect Lock Phase | If the lock signal is present but cannot be stabilized, check the lock phase in the spectrometer software. The lock signal should rise to a maximum before plateauing. | An incorrect lock phase can prevent the spectrometer from achieving a stable lock. |
| Precipitate in Sample | Visually inspect the sample for any solid material. If present, filter the sample into a clean NMR tube. | Precipitate in the sample can lead to poor shimming and an unstable lock signal. |
Experimental Protocols
Protocol 1: Reconstitution of a Membrane Protein into DMPC/d-DHPC Bicelles
This protocol provides a general guideline for reconstituting a membrane protein into bicelles for NMR analysis.
-
Protein Preparation: The membrane protein of interest should be expressed, purified, and solubilized in a suitable detergent.
-
Lipid Preparation:
-
Prepare separate stock solutions of DMPC and deuterated DHPC (d-DHPC) in a buffer identical to the protein sample buffer (e.g., 20 mM Sodium Phosphate, pH 6.8).
-
The concentration of the stock solutions should be accurately determined.
-
-
Reconstitution:
-
In a new tube, combine the purified protein solution with the DMPC stock solution.
-
Slowly add the d-DHPC stock solution to the protein/DMPC mixture to achieve the desired final q-ratio (e.g., q = 0.5).
-
The final concentrations might be, for example, 500 µM protein, 60 mM DMPC, and 120 mM d-DHPC.
-
-
Sample Concentration and Buffer Exchange:
-
Concentrate the reconstituted sample using an appropriate centrifugal filter device.
-
During concentration, you can perform buffer exchange if necessary.
-
-
Final NMR Sample Preparation:
-
Adjust the final sample volume and add D₂O to a final concentration of 10% (v/v) for the NMR lock.
-
Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any small aggregates.
-
Protocol 2: Optimizing DHPC Concentration for Improved Spectral Quality
This protocol is adapted from a study optimizing DHPC concentration for a transmembrane domain.
-
Initial Sample Preparation: Prepare your protein of interest solubilized in a low percentage of d-DHPC (e.g., 1%).
-
NMR Titration:
-
Acquire a baseline ²D ¹H-¹⁵N TROSY-HSQC spectrum.
-
Create a concentrated stock solution of d-DHPC in the same buffer as your sample.
-
Progressively add small aliquots of the concentrated d-DHPC stock to your NMR sample to increase the detergent concentration in steps (e.g., to 2%, 4%, 6%, etc.).
-
Acquire a ²D ¹H-¹⁵N TROSY-HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Compare the spectral quality at each d-DHPC concentration.
-
Monitor for changes in peak intensity, linewidth, and chemical shift dispersion. Note that at very high concentrations, peaks may disappear due to increased viscosity.
-
Select the d-DHPC concentration that provides the best balance of resolution and signal intensity for your protein.
-
Data Summary
Table 1: Common Lipid Ratios and Concentrations for Bicelle NMR Studies
| Parameter | Typical Value/Range | Reference |
| DMPC:DHPC Molar Ratio (q) | 0.3 - 0.7 | |
| Optimal q for Solution NMR | 0.5 | |
| Protein Concentration | ~500 µM | |
| DMPC Concentration (for q=0.5) | ~60 mM | |
| DHPC Concentration (for q=0.5) | ~120 mM | |
| D₂O for Lock | 10% (v/v) |
Visualizations
Caption: Workflow for preparing a membrane protein sample with d-DHPC bicelles for NMR and subsequent troubleshooting steps.
Caption: Logical relationship showing how using deuterated DHPC leads to improved NMR spectral resolution.
References
DHPC-d22 in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is DHPC-d22 and what are its common applications?
A1: DHPC-d22 is a deuterated, short-chain synthetic phospholipid. It is widely used as a detergent for solubilizing membrane proteins for structural studies by nuclear magnetic resonance (NMR) spectroscopy and other biophysical techniques. Its deuterated nature makes it particularly useful in 1H-NMR studies by reducing solvent-related signals. It is also used in the formation of bicelles (bilayered micelles), which serve as model membranes.
Q2: What are the primary stability concerns for DHPC-d22 in aqueous solutions?
A2: The main stability issue for DHPC-d22 in aqueous solutions is the hydrolysis of its ester bonds, leading to the formation of lysophosphatidylcholine-d22 and free fatty acids. This degradation is primarily influenced by pH and temperature. Physical instability, such as aggregation or changes in micellar structure, can also occur under certain conditions.
Q3: What are the recommended storage conditions for DHPC-d22 aqueous solutions?
A3: For short-term storage (up to a few days), aqueous solutions of DHPC-d22 should be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize hydrolysis. When stored at -20°C, DHPC-d22 is stable for at least one year.[1] Stock solutions are often prepared in chloroform, and for aqueous use, the solvent is evaporated, and the lipid is reconstituted in the desired buffer.
Q4: What is the Critical Micelle Concentration (CMC) of DHPC and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration above which DHPC molecules self-assemble into micelles. For DHPC, the CMC is approximately 1.4-15 mM in aqueous solutions.[2] Operating above the CMC is crucial for applications like membrane protein solubilization, as the micellar structures are responsible for mimicking a membrane environment.
Q5: How does temperature affect the stability of DHPC-d22 solutions?
A5: Higher temperatures accelerate the rate of hydrolysis of the ester bonds in DHPC-d22.[3] For experiments requiring elevated temperatures, it is crucial to use freshly prepared solutions and to be aware of the potential for increased degradation over time.
Q6: How does pH affect the stability of DHPC-d22 solutions?
A6: The rate of hydrolysis of phospholipids like DHPC-d22 is pH-dependent. The stability is generally greatest at a slightly acidic to neutral pH, around 6.5.[4] Both strongly acidic and alkaline conditions can significantly increase the rate of hydrolysis.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with DHPC-d22 in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Hydrolysis of DHPC-d22. The appearance of new peaks may indicate the presence of degradation products like lysophosphatidylcholine-d22 and hexanoic acid-d11. | 1. Confirm Peak Identity: Use mass spectrometry to identify the molecular weights of the unexpected peaks. 2. pH and Temperature Control: Ensure the pH of your aqueous solution is between 6.0 and 7.5. Avoid prolonged exposure to high temperatures. 3. Fresh Solutions: Prepare DHPC-d22 solutions fresh before each experiment, especially for long-duration or high-temperature studies. |
| Inconsistent experimental results (e.g., protein aggregation, loss of activity) | DHPC-d22 concentration below CMC. If the DHPC-d22 concentration falls below its CMC, micelles will disassemble, leading to the precipitation of membrane proteins. Degradation of DHPC-d22. The accumulation of hydrolysis products can alter the solution properties and affect protein stability. | 1. Verify Concentration: Ensure the working concentration of DHPC-d22 is well above its CMC (1.4-15 mM). 2. Monitor Stability: Periodically check the integrity of your DHPC-d22 stock and working solutions using an analytical technique like HPLC. 3. Use Freshly Prepared Solutions: Minimize the storage time of aqueous DHPC-d22 solutions. |
| Cloudy or turbid DHPC-d22 solution | Aggregation of DHPC-d22. This can occur due to improper solubilization, temperature fluctuations, or the presence of contaminants. Interaction with other components. Certain salts or buffer components might reduce the solubility of DHPC-d22. | 1. Proper Solubilization: Ensure the dried DHPC-d22 film is fully hydrated in the aqueous buffer. Gentle vortexing or sonication can aid dissolution. 2. Temperature Control: Avoid repeated freeze-thaw cycles. If frozen, allow the solution to thaw completely and mix gently before use. 3. Buffer Compatibility: Check for any known incompatibilities between DHPC-d22 and other components in your experimental system. |
Section 3: Quantitative Data Summary
The stability of DHPC-d22 is primarily affected by hydrolysis. The rate of this degradation is dependent on pH and temperature. The following table provides an estimated overview of the hydrolysis rate constant (k) for a typical short-chain phosphatidylcholine like DHPC under various conditions.
| pH | Temperature (°C) | Estimated Hydrolysis Rate Constant (k, day-1) | Estimated Half-life (t1/2, days) |
| 4.0 | 25 | 0.05 | 13.9 |
| 6.5 | 25 | 0.01 | 69.3 |
| 8.0 | 25 | 0.04 | 17.3 |
| 6.5 | 4 | 0.002 | 346.5 |
| 6.5 | 37 | 0.03 | 23.1 |
Note: These are estimated values for illustrative purposes based on the behavior of similar phospholipids. Actual rates for DHPC-d22 may vary.
Section 4: Experimental Protocols
Protocol 1: Preparation of DHPC-d22 Aqueous Solution
Objective: To prepare a stable aqueous solution of DHPC-d22 at a desired concentration.
Materials:
-
DHPC-d22 powder or chloroform solution
-
High-purity water or desired aqueous buffer (e.g., phosphate, Tris)
-
Glass vial
-
Nitrogen or argon gas source
-
Rotary evaporator or vacuum desiccator
-
Vortex mixer
-
Bath sonicator
Procedure:
-
If starting from a chloroform solution, dispense the required volume into a clean glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas, or by using a rotary evaporator. This should result in a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Add the appropriate volume of high-purity water or the desired aqueous buffer to the vial to achieve the target concentration.
-
Hydrate the lipid film by vortexing the vial for 5-10 minutes. The solution should become clear.
-
For complete dispersion and formation of micelles, sonicate the vial in a bath sonicator for 10-15 minutes.
-
The resulting solution should be clear and is now ready for use.
Protocol 2: Monitoring DHPC-d22 Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical stability of DHPC-d22 in an aqueous solution by quantifying the parent compound and its primary degradation product, lysophosphatidylcholine-d22.
Materials:
-
DHPC-d22 aqueous solution (to be tested)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Lysophosphatidylcholine-d22 standard (optional, for peak identification)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the DHPC-d22 aqueous solution with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or ELSD.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to DHPC-d22 and lysophosphatidylcholine-d22 based on their retention times (if a standard is available) or by mass spectrometry. Lysophosphatidylcholine-d22 is more polar and will typically elute earlier than DHPC-d22.
-
Quantify the peak areas to determine the relative amounts of the parent compound and its degradation product.
-
Compare the chromatogram to that of a freshly prepared DHPC-d22 solution to assess the extent of degradation.
-
Section 5: Visualizations
Caption: Hydrolysis pathway of DHPC-d22 in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Optimizing DHPC-d22 Micelles for NMR Studies
Welcome to the technical support center for researchers utilizing 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC-d22) in Nuclear Magnetic Resonance (NMR) studies. This resource provides troubleshooting guidance and frequently asked questions to help you achieve small, monodisperse micelles essential for high-resolution NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the critical micelle concentration (CMC) of DHPC and why is it important?
A1: The critical micelle concentration (CMC) is the concentration above which surfactant molecules, like DHPC, begin to self-assemble into micelles.[1][2] Below the CMC, DHPC exists predominantly as monomers in solution. For NMR studies of membrane proteins, it is crucial to work at concentrations well above the CMC to ensure the protein is encapsulated within a micellar environment. The CMC for DHPC is approximately 15 mM.[3]
Q2: What is the typical size of a pure DHPC micelle?
A2: Pure DHPC micelles are relatively small, which is advantageous for solution NMR as it leads to faster tumbling rates and sharper signals.[4] The average size of a pure DHPC micelle is typically in the range of 3-4 nm in diameter.[3] The total molecular mass is generally less than 20 kDa.
Q3: How does the presence of my protein of interest affect the micelle size?
A3: Incorporating a membrane protein into a DHPC micelle will increase the overall size and mass of the complex. The final size depends on the dimensions of the protein's transmembrane domain and the number of DHPC molecules required to shield its hydrophobic surface from the solvent. This "mixed micelle" will have a larger hydrodynamic radius and a higher aggregation number (number of detergent molecules per micelle) than an empty micelle. For example, the OmpX protein in DHPC micelles forms a complex of about 50-70 kDa.
Q4: Can I use DHPC in combination with other lipids?
A4: Yes, DHPC is frequently mixed with longer-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to form "bicelles," or discoidal micelles. In these structures, DMPC forms a planar lipid bilayer region while DHPC is thought to occupy the rim of the disc. The size of these bicelles can be tuned by altering the molar ratio (q-value) of the long-chain to the short-chain lipid.
Troubleshooting Guide
Problem 1: My NMR spectrum shows broad, poorly resolved peaks.
This is often indicative of a large overall particle size, leading to slow molecular tumbling.
| Potential Cause | Troubleshooting Step |
| High DHPC Concentration | While you need to be above the CMC, excessively high detergent concentrations can sometimes lead to larger aggregates or increased solution viscosity. Try preparing samples at a few concentrations above the CMC (e.g., 50 mM, 100 mM, 150 mM) to find the optimal point where the protein is saturated with detergent without forming unnecessarily large micelles. |
| Suboptimal Temperature | Temperature can influence micelle size and shape. For many non-ionic surfactants, micelle size increases with temperature. Acquire spectra at different temperatures (e.g., 25°C, 30°C, 35°C) to see if spectral quality improves. Note that temperature can also affect the stability of your protein. |
| Unfavorable pH or Ionic Strength | For zwitterionic lipids like DHPC, the effects of pH and ionic strength on pure micelles are less pronounced than for ionic detergents. However, these factors can significantly impact the charge and conformation of your protein, potentially leading to aggregation. Screen a range of pH values and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) that are compatible with your protein's stability to optimize the system. |
| Protein Aggregation | The protein itself may be aggregating within the micelles or causing micelles to fuse. Ensure the protein is fully solubilized and stable before incorporation into micelles. The sample preparation method is critical (see Protocol section). |
Problem 2: I am seeing very weak signals or no signal at all in my NMR spectrum.
This may suggest that the protein is not properly incorporated into the DHPC-d22 micelles or has precipitated.
| Potential Cause | Troubleshooting Step |
| Inefficient Protein-Micelle Reconstitution | Direct dissolution of a lyophilized protein into a micelle solution can be inefficient. A more robust method is to co-solubilize the protein and DHPC in a mild organic solvent like hexafluoroisopropanol (HFIP), followed by lyophilization and rehydration in buffer. This promotes better integration of the protein into the forming micelles. |
| Precipitation Over Time | The sample may not be stable over the course of a long NMR experiment. Check the sample for visible precipitate after the experiment. If instability is an issue, consider re-screening buffer conditions (pH, ionic strength) or trying additives like a small percentage of a charged lipid to increase repulsive forces between micelles. |
| Concentration Below CMC | Double-check your calculations to ensure the final DHPC-d22 concentration is well above its CMC of ~15 mM. |
Quantitative Data Summary
The following tables summarize key parameters for DHPC and factors influencing micelle size.
Table 1: Properties of DHPC
| Parameter | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | ~15 mM | |
| Typical Micelle Diameter (empty) | 3 - 4 nm | |
| Typical Micelle Mass (empty) | < 20 kDa | |
| Molecular Mass | 453.6 g/mol (for non-deuterated) |
Table 2: Factors Influencing Micelle Size
| Factor | Effect on Micelle Size | Comments | Reference(s) |
| Concentration | Increasing concentration above the CMC can lead to an increase in micelle size/aggregation number. | The number of micelles increases first, then size may grow. | |
| Temperature | Effect is generally less pronounced for zwitterionic detergents than for non-ionic ones. For some systems, increasing temperature can increase micelle size. | Temperature primarily affects the hydrophobic effect and headgroup hydration. | |
| Ionic Strength (Salt) | Minimal effect on pure zwitterionic DHPC micelles. Can increase the size of ionic micelles by shielding headgroup repulsion. | Important for bicelles containing charged lipids. | |
| pH | Minimal effect on pure DHPC micelles. Can significantly affect the size of pH-sensitive micelles by altering headgroup charge. | pH is critical for the stability and charge of the embedded protein. |
Experimental Protocols
Protocol 1: DHPC-d22 Micelle Preparation with Embedded Protein
This protocol is adapted from methods that use an organic solvent to ensure proper protein insertion into the micelles.
Materials:
-
Lyophilized protein of interest
-
DHPC-d22 powder (Note: DHPC is very hygroscopic, handle in a dry environment)
-
Hexafluoroisopropanol (HFIP)
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O)
-
Sonicator bath
-
Lyophilizer
Procedure:
-
Co-solubilization: In a clean glass vial, dissolve the desired amount of your protein and a molar excess of DHPC-d22 (e.g., 100:1 detergent-to-protein ratio) in a minimal volume of HFIP.
-
Mixing: Gently vortex or sonicate the mixture for 10 minutes at room temperature to ensure a homogenous solution. The solution should be clear.
-
Lyophilization (Step 1): Freeze the sample in liquid nitrogen and lyophilize overnight or until an oily residue remains. This step removes the HFIP.
-
Initial Hydration: Add a small volume of your final NMR buffer to the vial to dissolve the protein/lipid film.
-
Lyophilization (Step 2): Freeze the sample again and lyophilize to complete dryness. This second step helps to remove any residual HFIP and ensures a homogenous mixture upon final reconstitution.
-
Final Reconstitution: Re-dissolve the dried sample in the final volume of your NMR buffer to achieve the target protein concentration. Vortex gently but thoroughly. The solution should be clear.
-
Equilibration: Allow the sample to equilibrate for at least one hour at the desired NMR experiment temperature before data acquisition.
-
Verification: Transfer the sample to an NMR tube. Check for clarity and the absence of any precipitate before placing it in the spectrometer.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a protein-DHPC micelle sample for NMR.
Factors Affecting Micelle Size
Caption: Key factors influencing the size of DHPC-d22 micelles.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor quality NMR spectra.
References
effect of pH and temperature on DHPC-d22 micelle formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexanoylphosphatidylcholine-d22 (DHPC-d22) micelles.
Frequently Asked Questions (FAQs)
Q1: What is the typical critical micelle concentration (CMC) of DHPC-d22?
The critical micelle concentration (CMC) of DHPC is approximately 15 mM in aqueous solutions.[1] While the deuteration in DHPC-d22 is not expected to significantly alter the CMC, it is always recommended to determine the CMC experimentally for the specific batch and buffer conditions being used.
Q2: How does pH affect the formation of DHPC-d22 micelles?
DHPC is a zwitterionic phospholipid, meaning it has both a positive (choline) and a negative (phosphate) charge, resulting in a net neutral charge over a wide pH range. Consequently, the CMC and aggregation properties of DHPC micelles are relatively insensitive to pH changes within a range of approximately 4 to 9. However, extreme pH values can lead to hydrolysis of the ester bonds in the lipid, which will affect its self-assembly properties.
Q3: How does temperature influence DHPC-d22 micelle formation?
Q4: What is a typical aggregation number for DHPC micelles?
The aggregation number, or the number of monomers per micelle, is an important parameter for characterizing micellar systems. While this can vary with experimental conditions, studies on similar systems suggest a range for the aggregation number of DHPC micelles.
Q5: What is the expected size of DHPC-d22 micelles?
The hydrodynamic radius of DHPC micelles is typically in the range of 1.5 to 2.5 nm. Dynamic Light Scattering (DLS) is a common technique to measure the size of these micelles.
Data Presentation
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Dodecylphosphocholine (DPC) - A structurally similar phosphocholine.
| Temperature (°C) | Temperature (K) | CMC (mM) |
| 15 | 288 | 1.30 |
| 25 | 298 | 1.15 |
| 35 | 308 | 1.10 |
| 45 | 318 | 1.18 |
| 55 | 328 | 1.35 |
| 65 | 338 | 1.58 |
Note: This data is for Dodecylphosphocholine (DPC) and is provided as a reference due to the lack of a comprehensive dataset for DHPC-d22. The general trend of a U-shaped curve is often observed for zwitterionic and ionic surfactants.
Experimental Protocols & Workflows
Determining the Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
This protocol describes how to determine the CMC of DHPC-d22 using the fluorescent probe pyrene. The emission spectrum of pyrene is sensitive to the polarity of its environment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio.
Workflow:
References
avoiding phase separation in DHPC-d22 lipid mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) and its deuterated form, d22-DHPC. The focus is on preventing and troubleshooting phase separation in mixed lipid systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phase separation in DHPC and d22-DHPC mixtures?
A1: Phase separation in mixtures of protonated (DHPC) and deuterated (d22-DHPC) lipids can occur due to subtle differences in their physical properties arising from the isotope effect. Deuteration of the acyl chains can lead to a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This difference in Tm, although small, can be sufficient to induce phase separation, particularly at temperatures between the transition temperatures of the individual components.
Q2: How does deuteration affect the physical properties of DHPC?
A2: Deuteration of the lipid acyl chains is known to have a measurable impact on the physical properties of phospholipids. The most significant effect is a decrease in the phase transition temperature. For saturated lipids, this decrease can be around 4.3 ± 0.1 °C for lipids with deuterated chains compared to their protonated counterparts[1][2]. Deuteration can also lead to minor changes in the lipid packing and bilayer thickness[1][2].
Q3: What is the Critical Micelle Concentration (CMC) of DHPC and does it change significantly for d22-DHPC?
Q4: At what temperature should I prepare my DHPC-d22 mixtures to ensure homogeneity?
A4: To ensure a homogeneous mixture and avoid phase separation, it is crucial to prepare your lipid mixture at a temperature well above the phase transition temperature (Tm) of both the protonated and deuterated DHPC. Given that deuteration lowers the Tm, preparing the mixture at a temperature significantly above the Tm of the protonated DHPC will ensure that both components are in the fluid phase and can mix thoroughly.
Q5: Can the solvent (e.g., D₂O vs. H₂O) influence the phase behavior of my lipid mixture?
A5: Yes, the solvent can have an effect. Substituting H₂O with D₂O as the solvent can slightly increase the phase transition temperature of lipid bilayers, typically by about 0.5 K. This is a smaller effect compared to the deuteration of the lipid chains themselves but should be considered for precise temperature control experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of DHPC-d22 lipid mixtures.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or turbid lipid solution after hydration | 1. Phase Separation: The mixture may have phase-separated into domains of protonated and deuterated lipids. 2. Incomplete Solubilization: The lipids may not be fully dissolved or hydrated. 3. Aggregation: Liposomes or micelles may be aggregating. | 1. Increase Temperature: Ensure the hydration and subsequent steps are performed at a temperature well above the phase transition temperature of both DHPC and d22-DHPC. 2. Thorough Mixing: Vortex the lipid suspension vigorously during hydration. Sonication can also be used to ensure complete solubilization. 3. Control Ionic Strength and pH: High salt concentrations can screen surface charges and promote aggregation. Ensure the buffer pH is within a stable range for the lipids (typically pH 5.5-7.5 for PC lipids). |
| Inconsistent experimental results between batches | 1. Variability in Lipid Film Formation: An uneven lipid film can lead to incomplete hydration and inconsistent liposome/micelle formation. 2. Temperature Fluctuations: Inconsistent temperature control during preparation can lead to varying degrees of mixing and potential phase separation. 3. Lipid Loss During Preparation: Different preparation steps can lead to a loss of lipid material, potentially altering the final composition. | 1. Uniform Film Deposition: When using the thin-film hydration method, rotate the flask during solvent evaporation to create a thin, even film. 2. Precise Temperature Control: Use a water bath or heating block with accurate temperature control for all temperature-sensitive steps. 3. Consistent Protocol: Adhere strictly to a standardized protocol for all preparation steps, including hydration time, vortexing intensity, and sonication parameters. |
| Observing two distinct peaks in Differential Scanning Calorimetry (DSC) | Phase Separation: The two peaks likely correspond to the individual phase transitions of the DHPC-rich and d22-DHPC-rich domains, indicating that the lipids have not formed a homogeneous mixture. | 1. Re-prepare the Sample at Higher Temperature: Dissolve the lipid mixture at a temperature significantly above the higher of the two transition temperatures and re-run the DSC scan. 2. Increase Mixing Energy: Use more vigorous mixing or longer sonication times during the initial preparation to promote better mixing of the two lipid species. |
| Unexpected scattering profile in Small-Angle Neutron Scattering (SANS) | Domain Formation: The scattering data may indicate the presence of domains of different scattering length densities, corresponding to phase-separated regions of protonated and deuterated lipids. | 1. Analyze Data with a Domain Model: Fit the SANS data using a model that accounts for the presence of domains to extract information about their size and shape. 2. Vary Temperature in situ: If possible, perform SANS measurements at different temperatures to observe the dissolution of domains as the temperature is raised above the phase transition of both components. |
Experimental Protocols
Protocol 1: Preparation of Homogeneous DHPC-d22 Vesicles by Thin-Film Hydration and Sonication
This protocol is designed to produce small unilamellar vesicles (SUVs) with a homogenous distribution of DHPC and d22-DHPC.
Materials:
-
DHPC in chloroform
-
d22-DHPC in chloroform
-
Hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Mixing: In a clean round-bottom flask, combine the desired molar ratio of DHPC and d22-DHPC solutions in chloroform.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask in a water bath set to a temperature above the phase transition temperature of DHPC (e.g., 25-30°C). This will create a thin lipid film on the flask wall.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be well above the Tm of both lipids.
-
Vortexing: Vortex the flask vigorously for 5-10 minutes until the lipid film is fully suspended, forming a multilamellar vesicle (MLV) suspension.
-
Sonication: Place the flask in a bath sonicator and sonicate for 20-30 minutes, or until the solution becomes clear. This process breaks down the MLVs into SUVs. Monitor the temperature of the sonicator bath to prevent overheating.
-
Storage: Store the prepared vesicles at a temperature above the phase transition temperature to maintain homogeneity.
Protocol 2: Characterization of Phase Separation using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the phase transition temperature(s) of a lipid mixture and identify phase separation.
Procedure:
-
Sample Preparation: Prepare a concentrated sample of the DHPC-d22 lipid mixture (e.g., 10-20 mg/mL) in the desired buffer as described in Protocol 1.
-
DSC Loading: Accurately load a known amount of the lipid suspension into a DSC sample pan. Load an equal volume of the corresponding buffer into the reference pan.
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected phase transition temperature (e.g., -10°C).
-
Scanning: Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the expected phase transition (e.g., 40°C).
-
Data Analysis: Analyze the resulting thermogram. A single, sharp peak indicates a well-mixed, homogeneous system. The presence of two or more peaks suggests phase separation, with each peak corresponding to the transition of a different lipid-rich domain.
Protocol 3: Analysis of Domain Formation by Small-Angle Neutron Scattering (SANS)
SANS is an ideal technique for studying phase separation in DHPC-d22 mixtures due to the significant difference in neutron scattering length density between protonated and deuterated lipids.
Procedure:
-
Sample Preparation: Prepare the DHPC-d22 vesicles in a D₂O-based buffer to enhance the contrast between the lipids and the solvent. The use of a specific H₂O/D₂O mixture can be employed to "contrast match" one of the lipid components, making it effectively invisible to neutrons and highlighting the structure of the other component.
-
SANS Measurement: Place the sample in a quartz cuvette and perform SANS measurements over a suitable Q-range (typically 0.01 to 0.5 Å⁻¹).
-
Data Analysis: A homogeneous mixture will exhibit a scattering profile that can be modeled as a single population of vesicles. If phase separation has occurred, the scattering profile will show features indicative of in-plane heterogeneities (domains). The data can then be fitted with models that account for the size, shape, and composition of these domains.
Visualizations
Caption: Experimental workflow for preparing and analyzing DHPC-d22 lipid mixtures.
Caption: Logical diagram of factors influencing phase separation in DHPC-d22 mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
DHPC-d22 Solutions: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DHPC-d22 solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key stability data.
Frequently Asked Questions (FAQs)
Q1: How should I store DHPC-d22 powder upon arrival?
A1: DHPC-d22 is supplied as a solid powder and is hygroscopic.[1] Upon receipt, it should be stored at -20°C.[2][3][4] When stored correctly, the solid is stable for at least one to two years.[2]
Q2: What is the best way to prepare a DHPC-d22 stock solution?
A2: To prepare a stock solution, allow the vial of DHPC-d22 powder to warm to room temperature before opening to prevent condensation, as the compound is hygroscopic. Solutions can be made by dissolving the powder in a suitable buffer, such as 10mM phosphate buffer at pH 6.6. For applications in NMR, the buffer may also contain 0.15 mM sodium azide, and a mixture of H2O and D2O.
Q3: My DHPC-d22 solution appears cloudy or viscous. What could be the cause?
A3: Cloudiness or high viscosity in your DHPC-d22 solution, especially when mixed with a long-chain phospholipid like DMPC to form bicelles, can indicate the formation of undesirable lipid phases. The morphology of these aggregates is highly dependent on the molar ratio of the long-chain lipid to DHPC-d22 (q-value), the total lipid concentration, and the temperature. High q-values or high lipid concentrations can lead to the formation of larger, more viscous structures.
Q4: How can I prevent the hydrolysis of my DHPC-d22 solution?
A4: Phosphatidylcholines like DHPC-d22 can undergo hydrolysis, which is accelerated by acidic or basic conditions and higher temperatures. To minimize degradation, prepare solutions in a buffer with a neutral pH and store them appropriately. For short-term storage, refrigeration at 2-8°C is recommended, but for longer-term storage, it is best to store solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is clumpy or difficult to weigh. | Absorption of moisture due to the hygroscopic nature of DHPC-d22. | Allow the vial to equilibrate to room temperature in a desiccator before opening. Handle the powder in a dry environment (e.g., a glove box) if possible. |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature may be too high, leading to degradation. | Ensure the concentration is within the solubility limits for the chosen solvent and storage temperature. Store solutions at -20°C for long-term stability. |
| Inconsistent NMR results. | This could be due to variability in the bicelle size and shape, or degradation of the DHPC-d22. | Prepare fresh solutions for each experiment. Ensure the q-ratio and lipid concentration are consistent. Check for signs of hydrolysis (e.g., the appearance of lysolipid peaks in the NMR spectrum). |
| Bicelle sample aggregates over time. | The stability of bicelles can be time-dependent, and they may fuse or aggregate. | Use the bicelle preparations as fresh as possible. For some systems, the addition of charged amphiphiles can improve stability. |
Stability of DHPC-d22
The stability of DHPC-d22 is critical for the reproducibility of experiments. As a phosphatidylcholine, its primary degradation pathway in aqueous solution is hydrolysis.
| Form | Storage Condition | Solvent/Buffer | Recommended Duration | Primary Degradation Pathway |
| Solid (Powder) | -20°C | N/A | ≥ 2 years | N/A |
| Aqueous Solution | 2-8°C | Neutral pH buffer (e.g., PBS) | Not recommended for more than one day | Hydrolysis |
| Aqueous Solution | -20°C | Neutral pH buffer | Up to several months (user verification recommended) | Hydrolysis (rate is significantly reduced) |
| Organic Solvent | -20°C | Ethanol, DMSO, Dimethyl formamide | ≥ 4 years (for similar compounds) | Minimal |
Experimental Protocols
Protocol: Preparation of DHPC-d22/DMPC Bicelles for NMR Studies of a Membrane Protein
This protocol outlines the steps for reconstituting a purified membrane protein into DHPC-d22/DMPC bicelles for solution NMR spectroscopy.
-
Prepare the Lipid Mixture:
-
Co-dissolve DMPC and DHPC-d22 in chloroform at the desired molar ratio (q = [DMPC]/[DHPC-d22]). A common q-ratio for forming small, fast-tumbling bicelles suitable for solution NMR is 0.5.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydrate the Lipid Film:
-
Prepare an appropriate buffer for your NMR experiment (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
Add the buffer to the dried lipid film to achieve the desired total lipid concentration (e.g., 10% w/v).
-
Hydrate the lipid film by vortexing followed by several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath). This process helps to form homogeneous bicelles.
-
-
Reconstitute the Membrane Protein:
-
Add the purified membrane protein, solubilized in a mild detergent (e.g., octyl glucoside), to the pre-formed bicelle solution. The final protein concentration for NMR studies is typically in the range of 0.1 to 1 mM.
-
Incubate the mixture at a temperature above the phase transition of DMPC (23°C) for a few hours to allow for the incorporation of the protein into the bicelles.
-
Remove the detergent by dialysis or with Bio-Beads.
-
-
Concentrate and Prepare the NMR Sample:
-
Concentrate the protein-bicelle sample to the final desired volume using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Transfer the sample to an NMR tube for analysis.
-
Visualizations
Caption: Troubleshooting workflow for common issues with DHPC-d22 solutions.
Caption: Key factors influencing the morphology of bicellar aggregates.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effect of buffer composition and preparation protocol on the dispersion stability and interfacial behavior of aqueous DPPC dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DHPC-d22 vs. DDM: A Comparative Guide for Membrane Protein NMR Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein structural biology, the choice of a suitable membrane mimetic is a critical determinant of success in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of two commonly used molecules, deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-d22) and n-dodecyl-β-D-maltoside (DDM), offering insights into their performance, supported by experimental data and detailed protocols.
The selection of an appropriate detergent or lipid environment is paramount for maintaining the native structure and function of membrane proteins during NMR studies. DHPC and DDM represent two distinct classes of membrane mimetics—a short-chain phospholipid and a non-ionic detergent, respectively—each with its own set of advantages and limitations.
At a Glance: DHPC-d22 vs. DDM
| Property | DHPC-d22 | DDM |
| Chemical Class | Deuterated Phospholipid (short-chain) | Non-ionic Detergent (Maltoside-based) |
| Typical Application in NMR | Formation of bicelles (with long-chain phospholipids) | Solubilization in micelles |
| Membrane Mimicry | Considered more native-like in bicelle form[1][2] | Less native-like micellar environment |
| Critical Micelle Concentration (CMC) | ~14-16 mM | ~0.15-0.17 mM[3][4] |
| Micelle/Bicelle Size | Tunable in bicelles (dependent on q-ratio)[1] | Relatively large micelles (~50-70 kDa) |
| NMR Spectral Quality | Can yield high-resolution spectra in bicelles | Can lead to line broadening due to large micelle size and conformational heterogeneity |
| Protein Stability | Can be protein-dependent; some proteins are insoluble in pure DHPC micelles | Generally mild and effective at maintaining protein stability |
| Deuteration | d22 variant minimizes background signals in ¹H NMR | Commercially available in deuterated forms |
In-Depth Comparison
DHPC-d22: The Power of Bicelles
DHPC is a short-chain phospholipid that, on its own, forms small micelles. However, its primary utility in membrane protein NMR lies in its ability to form "bicelles" when mixed with long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). These disc-shaped aggregates consist of a planar bilayer of the long-chain lipid, with the DHPC molecules sequestering the hydrophobic edges.
Bicelles are considered a more native-like environment compared to spherical detergent micelles, which can be crucial for preserving the structure and function of embedded proteins. The size and properties of bicelles can be tuned by adjusting the molar ratio of the long-chain to short-chain lipid (the 'q' ratio), offering a degree of control over the membrane mimetic environment. For solution NMR, smaller bicelles with a low q-ratio (e.g., 0.25 to 0.5) are typically used. The use of the deuterated form, DHPC-d22, is highly advantageous as it significantly reduces the background proton signals from the abundant membrane mimetic, thereby improving the quality of the protein's NMR spectra.
However, not all membrane proteins are stable or soluble in DHPC-containing systems. For instance, the protein TM0026 was found to be insoluble in pure DHPC micelles.
DDM: The Gentle Solubilizer
n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent widely favored for the extraction and solubilization of membrane proteins due to its gentle nature and ability to maintain the native state of a wide range of proteins. Its low critical micelle concentration (CMC) means that a lower concentration of free detergent is present in solution, which can be beneficial for protein stability.
Despite its prowess in protein stabilization, DDM presents challenges for solution NMR spectroscopy. DDM forms relatively large micelles, which can lead to slow tumbling of the protein-micelle complex. This slow tumbling results in broader lines in the NMR spectrum, reducing spectral resolution and potentially hindering structure determination. Furthermore, studies have shown that for some proteins, DDM can induce structural heterogeneity and/or conformational exchange, which also contributes to significant line broadening in both NMR and EPR spectra. For example, in a study of the membrane protein TM0026, the NMR spectra in DDM were of poor quality due to extensive line broadening.
Experimental Considerations and Protocols
The choice between DHPC-d22 and DDM will ultimately depend on the specific membrane protein under investigation and the goals of the NMR study. A crucial step in any membrane protein NMR project is the screening of various membrane mimetics to identify the optimal conditions for spectral quality and protein stability.
General Workflow for Membrane Protein Sample Preparation for NMR
Caption: A generalized workflow for preparing a membrane protein for NMR studies, highlighting the reconstitution step into either DDM micelles or DHPC-containing bicelles.
Protocol 1: Reconstitution in DDM Micelles
This protocol is adapted from methodologies described for the solubilization and purification of membrane proteins for structural studies.
-
Protein Expression and Purification: Express the isotopically labeled membrane protein in E. coli and purify it using affinity chromatography in the presence of a suitable solubilizing detergent, which can be DDM itself.
-
Detergent Exchange: If a different detergent was used for initial solubilization, exchange it for DDM using dialysis or a desalting column. The final buffer should contain DDM at a concentration well above its CMC (e.g., 5 mM DDM).
-
Concentration: Concentrate the protein sample to the desired concentration for NMR (typically 0.1 - 1 mM).
-
NMR Sample Preparation: The final NMR sample should contain the purified protein in a suitable buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 6.2) with DDM. A small percentage of D₂O is added for the lock signal.
-
Quality Control: Record a 2D ¹H-¹⁵N HSQC or TROSY spectrum to assess the spectral quality. Look for the number and dispersion of peaks, as well as the linewidths.
Protocol 2: Reconstitution in DHPC-d22/DMPC Bicelles
This protocol is based on established methods for preparing bicelle samples for NMR spectroscopy.
-
Protein Purification: Purify the membrane protein as described above. The final purification step should ideally be in a mild detergent that can be easily removed.
-
Lipid Film Preparation: Prepare a thin film of DMPC and DHPC-d22 at the desired molar ratio (q-ratio, e.g., q=0.5) by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and subsequent drying under vacuum.
-
Reconstitution: Resuspend the lipid film in the buffer containing the purified protein. The mixture is typically subjected to several freeze-thaw cycles and vortexing to facilitate the formation of bicelles and the incorporation of the protein.
-
Clarification: Centrifuge the sample to remove any aggregated protein or lipid.
-
NMR Sample Preparation: Concentrate the sample to the desired NMR concentration. Add D₂O for the lock.
-
Quality Control: Acquire a 2D ¹H-¹⁵N HSQC or TROSY spectrum to evaluate the sample homogeneity and the protein's folded state.
Logical Relationship for Detergent Selection
Caption: A decision-making flowchart for selecting between DDM and DHPC-based systems for membrane protein NMR studies.
Conclusion
The choice between DHPC-d22 and DDM for membrane protein NMR is not straightforward and is highly dependent on the specific protein being studied. While DDM is an excellent detergent for solubilization and stabilization, its tendency to form large micelles can be detrimental to the quality of solution NMR spectra. DHPC-d22, primarily used in the formation of bicelles, offers a more native-like environment that can yield high-resolution spectra, but protein solubility and stability in this system must be empirically determined.
For researchers embarking on an NMR study of a novel membrane protein, a thorough screening of different membrane mimetics, including both DDM and DHPC-based bicelles, is strongly recommended. The initial assessment of spectral quality through 2D ¹H-¹⁵N correlation spectra will provide invaluable guidance towards selecting the optimal conditions for successful structure determination and dynamic studies. The use of deuterated versions of these amphiphiles is a crucial consideration for minimizing background signals and enhancing the quality of the final NMR data.
References
- 1. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Solubilizing Environments on Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis [mdpi.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
A Comparative Guide: Deuterated vs. Non-Deuterated DHPC in Biophysical Assays
For Researchers, Scientists, and Drug Development Professionals
The choice between deuterated and non-deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a critical consideration in the design of biophysical assays, particularly for nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS). This guide provides an objective comparison of their performance, supported by established principles and experimental methodologies, to aid in the selection of the appropriate tool for your research needs.
The Fundamental Difference: The Power of Deuterium
The key distinction between deuterated and non-deuterated DHPC lies in the substitution of hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). This seemingly subtle isotopic substitution has profound effects on the outcomes of specific biophysical techniques. In essence, deuteration provides a powerful tool for "contrast enhancement" at the molecular level, allowing researchers to selectively highlight or suppress signals from different components within a complex biological system.
Performance in Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the overwhelming signal from the numerous protons in non-deuterated (protiated) lipids and detergents can obscure the signals from the molecule of interest, such as a membrane protein. Deuterated DHPC effectively mitigates this issue.
Key Advantages of Deuterated DHPC in NMR:
-
Reduced Background Signal: By replacing protons with deuterons, which are not detected in ¹H NMR, the background signal from the DHPC micelles or bicelles is significantly reduced. This leads to cleaner spectra and allows for the unambiguous detection of signals from the embedded protein or peptide.[1][2]
-
Improved Spectral Quality: The reduction in proton density minimizes strong dipole-dipole interactions that can lead to line broadening effects, resulting in sharper and better-resolved NMR spectra.[1][2]
| Parameter | Non-Deuterated DHPC | Deuterated DHPC | Advantage of Deuteration |
| ¹H NMR Background Signal | High | Significantly Reduced | Cleaner spectra, easier detection of analyte signals. |
| Spectral Resolution | Can be compromised by broad lipid signals | Improved due to reduced dipolar interactions | Sharper peaks, more accurate structural information. |
| Cost | Lower | Higher | - |
| Primary Application | General use where lipid signals do not interfere | Studies of membrane proteins and peptides | Enables high-resolution structural and dynamic studies. |
Performance in Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for studying the structure of macromolecules and their complexes in solution. The scattering of neutrons is dependent on the scattering length density (SLD) of the atoms in the sample. Hydrogen and deuterium have vastly different neutron scattering lengths, a property that is exploited in a technique called "contrast variation."
Key Advantages of Deuterated DHPC in SANS:
-
Contrast Matching: By using deuterated DHPC, it is possible to "match" the SLD of the detergent to that of the solvent (often a mixture of H₂O and D₂O).[3] Under these "contrast-matched" conditions, the DHPC becomes effectively invisible to the neutron beam, and the scattering signal arises solely from the non-deuterated component, such as a protein.
-
Selective Visualization: This allows for the selective visualization and structural characterization of individual components within a larger assembly, such as determining the shape and conformation of a membrane protein within a detergent micelle.
| Parameter | Non-Deuterated DHPC | Deuterated DHPC | Advantage of Deuteration |
| Neutron Scattering Length Density (SLD) | Different from D₂O | Can be tailored to match D₂O or H₂O/D₂O mixtures | Enables contrast matching to make the detergent "invisible". |
| SANS Data Interpretation | Signal is a composite of all components | Can isolate the scattering signal of the protein/analyte | Simplifies data analysis and allows for unambiguous structural determination of the component of interest. |
| Structural Information | Provides overall shape of the complex | Provides shape and conformation of the protein within the complex | More detailed structural insights into protein-lipid interactions. |
| Cost | Lower | Higher | - |
Experimental Protocols
I. Preparation of DHPC-Containing Bicelles for NMR Spectroscopy
This protocol describes the preparation of small, isotropically tumbling bicelles suitable for solution NMR studies of membrane proteins.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Deuterated or Non-deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Membrane protein of interest
-
NMR Buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)
-
Chloroform
-
Nitrogen gas stream
-
Lyophilizer
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of DMPC and DHPC (e.g., a q-ratio of 0.5, where q = [DMPC]/[DHPC]) in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Add the NMR buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10-20% w/v).
-
Hydrate the lipid film by vortexing the mixture vigorously.
-
The solution may appear cloudy. To obtain a clear solution, subject the sample to several cycles of gentle warming (to a temperature above the phase transition of DMPC, ~24°C) and vortexing. Mild sonication in a water bath can also aid in solubilization.
-
-
Protein Reconstitution:
-
The purified membrane protein, typically in a small volume of a compatible buffer, is added to the pre-formed bicelle solution.
-
The mixture is gently incubated to allow the protein to incorporate into the bicelles. The optimal incubation time and temperature should be determined empirically for each protein.
-
-
Sample Preparation for NMR:
-
Concentrate the protein-bicelle sample to the desired volume for NMR analysis using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Add D₂O to a final concentration of 5-10% for the NMR lock signal.
-
Transfer the final sample to an NMR tube.
-
II. SANS Sample Preparation with Contrast Variation
This protocol outlines the preparation of samples for a SANS experiment using deuterated DHPC for contrast matching.
Materials:
-
Non-deuterated membrane protein of interest
-
Deuterated 1,2-dihexanoyl-sn-glycero-3-phosphocholine (d-DHPC)
-
H₂O-based SANS Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
D₂O-based SANS Buffer (identical composition to H₂O buffer, but prepared with 100% D₂O)
-
Quartz cuvettes for SANS measurements
Procedure:
-
Determine the Contrast Match Point of d-DHPC:
-
The theoretical scattering length density (SLD) of the deuterated DHPC can be calculated based on its chemical formula and the level of deuteration.
-
The percentage of D₂O in the buffer required to match this SLD is the contrast match point. This is the condition where the d-DHPC will be "invisible" to neutrons. This is often around 100% D₂O for perdeuterated lipids.
-
-
Prepare a Series of H₂O/D₂O Buffers:
-
Prepare a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 20%, 40%, 60%, 80%, 100% D₂O) by mixing the H₂O-based and D₂O-based SANS buffers in the appropriate proportions.
-
-
Prepare Protein-Detergent Complexes:
-
Solubilize the purified, non-deuterated membrane protein in a buffer containing d-DHPC at a concentration well above its critical micelle concentration. The buffer for this initial solubilization can be the 0% D₂O buffer.
-
-
Exchange into Different Contrast Buffers:
-
Using dialysis or a centrifugal filter device, exchange the buffer of the protein-detergent complex solution with each of the prepared H₂O/D₂O buffer series. This will create a set of samples with the same protein and detergent concentration but in different solvent contrasts.
-
-
SANS Data Acquisition:
-
Measure the SANS profile for each sample in the series using a SANS instrument.
-
Also measure the scattering from each corresponding buffer (without the protein-detergent complex) to be used for background subtraction.
-
References
- 1. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Membrane Protein Structure Validation: DHPC-d22 Micelles vs. Alternative Environments
For researchers, scientists, and drug development professionals, the choice of a membrane mimetic is a critical step in the structural determination of membrane proteins. This guide provides an objective comparison of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) micelles with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable environment for your membrane protein of interest.
The native lipid bilayer presents a formidable challenge for the high-resolution structural analysis of membrane proteins. To overcome this, various membrane-mimicking environments have been developed to solubilize and stabilize these proteins for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM).[1] Among these, DHPC micelles are a popular choice, particularly for solution NMR studies.[2] However, the "best" membrane mimetic is protein-dependent, and a careful evaluation of alternatives is crucial for success.
This guide will compare DHPC-d22 micelles with other widely used systems, including detergent micelles with different properties (e.g., Dodecylphosphocholine - DPC, n-dodecyl-β-D-maltoside - DDM), bicelles (a mixture of long- and short-chain phospholipids), and nanodiscs (a patch of lipid bilayer encircled by a membrane scaffold protein).[3][4]
Comparative Analysis of Membrane Mimetics
The choice of a membrane mimetic can significantly impact the structure, dynamics, and function of the reconstituted membrane protein. While the structural integrity of a protein may be preserved in various detergents, its functional activity is often compromised and can be restored in a more lipid-like environment.[3]
Data Presentation: Micelles vs. Bicelles vs. Nanodiscs
A study on the outer membrane protein X (OmpX) provides a clear example of how the membrane mimetic influences protein dynamics. While OmpX forms a stable β-barrel in DPC micelles, DHPC/DMPC bicelles, and DMPC nanodiscs, its pico- to nanosecond and micro- to millisecond motions differ substantially between the detergent and lipid environments.
| Membrane Mimetic | Key Characteristics | Impact on OmpX Dynamics |
| DPC Micelles | Detergent-based, smaller size, less native-like. | Suppressed dynamic variability in β-strands. Sharp distinction between rigid β-strands and flexible loops. |
| DHPC/DMPC Bicelles | Mixture of short-chain (DHPC) and long-chain (DMPC) lipids, more lipid-like than micelles. | Pronounced dynamic variability in β-strands. Gradual transition in flexibility between β-strands and loops. |
| DMPC Nanodiscs | Lipid bilayer patch stabilized by a protein belt, considered more native-like. | Similar dynamic behavior to bicelles, with high dynamic variability in β-strands. |
Quantitative Comparison of OmpX Backbone Dynamics:
The following table summarizes the [¹H]–¹⁵N heteronuclear NOE (hetNOE) values for OmpX in different environments. Higher hetNOE values indicate a more rigid protein backbone.
| Residue Location | DPC Micelles (hetNOE) | DHPC/DMPC Bicelles (hetNOE) | DMPC Nanodiscs (hetNOE) |
| β-strands | ~0.8 | Variable, generally lower than micelles | Variable, generally lower than micelles |
| Flexible Loops | 0.2 - 0.4 | 0.2 - 0.4 | 0.2 - 0.4 |
Data sourced from Frey et al. (2016).
These findings suggest that the more lipid-like environments of bicelles and nanodiscs allow for a greater degree of conformational flexibility, which may be essential for protein function. The suppressed dynamics in detergent micelles could be a reason for the frequent loss of membrane protein activity in these environments.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for reconstituting a membrane protein into DHPC micelles, bicelles, and nanodiscs.
Protocol 1: Reconstitution of Membrane Protein in DHPC-d22 Micelles for NMR
This protocol is adapted for a generic, bacterially expressed, and purified membrane protein.
-
Protein Expression and Purification:
-
Express the isotopically labeled (e.g., ¹⁵N, ¹³C, ²H) membrane protein in a suitable bacterial expression system.
-
Lyse the cells and solubilize the membrane fraction using a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography (SEC) equilibrated with a buffer containing a suitable detergent (e.g., 10 mM DM).
-
-
Detergent Exchange into DHPC-d22:
-
Concentrate the purified protein.
-
Perform a buffer exchange into a buffer containing 25 mM DHPC-d22 using a desalting column or dialysis.
-
The final NMR sample should contain the purified protein in a buffer (e.g., 20 mM potassium phosphate, 30 mM sodium cacodylate, 20 mM NaCl, pH 7) with a concentration of DHPC-d22 above its critical micelle concentration (CMC).
-
Protocol 2: Reconstitution into Isotropic Bicelles
This method involves the formation of bicelles by adding a long-chain lipid to a protein-micelle solution.
-
Initial Protein Preparation:
-
Follow the protein expression and purification steps as described in Protocol 1, ending with the protein solubilized in a detergent like DM.
-
-
Reconstitution into Vesicles:
-
Reconstitute the purified protein into vesicles made of a long-chain lipid (e.g., DMPC).
-
-
Bicelle Formation:
-
Collect the proteoliposomes via ultracentrifugation.
-
Resuspend the pellet in a buffer containing DHPC at a specific molar ratio of short-chain to long-chain lipid (e.g., 3:1).
-
Homogenize the bicelles through several freeze-thaw cycles.
-
Protocol 3: Reconstitution into Nanodiscs
This protocol involves the self-assembly of a membrane scaffold protein (MSP), lipids, and the target membrane protein.
-
Preparation of Components:
-
Purify the membrane protein of interest as described in Protocol 1.
-
Express and purify the Membrane Scaffold Protein (MSP).
-
Prepare a lipid mixture (e.g., DMPC) solubilized in a detergent like sodium cholate.
-
-
Assembly of Nanodiscs:
-
Mix the purified membrane protein, MSP, and solubilized lipids at a specific molar ratio.
-
Incubate the mixture to allow for the formation of mixed micelles.
-
-
Detergent Removal and Nanodisc Formation:
-
Remove the detergent using adsorbent beads (e.g., Bio-Beads). This initiates the self-assembly of the nanodiscs.
-
Purify the assembled nanodiscs containing the membrane protein using size-exclusion chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for membrane protein reconstitution.
Caption: Workflow for reconstituting a membrane protein into DHPC-d22 micelles.
Caption: Workflow for reconstituting a membrane protein into isotropic bicelles.
Caption: Workflow for reconstituting a membrane protein into nanodiscs.
Conclusion
The validation of a membrane protein structure is highly dependent on the choice of the membrane mimetic. DHPC-d22 micelles are a valuable tool, particularly for solution NMR, but they may not always be the optimal choice for preserving the native dynamics and function of a membrane protein. Bicelles and nanodiscs offer more lipid-like environments that can better maintain the functional state of the protein. The experimental data on OmpX clearly demonstrates that as the membrane mimetic becomes more native-like, the dynamic profile of the protein changes, which may have significant implications for its biological activity. Therefore, a careful screening of different membrane mimetics is recommended to identify the most suitable environment for the structural and functional characterization of a given membrane protein.
References
- 1. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR solution structure determination of membrane proteins reconstituted in detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cross-Reactivity of DHPC-d22 in Lipid-Protein Interaction Assays: A Comparative Guide
For researchers in structural biology and drug development, understanding the nuances of the tools used to study lipid-protein interactions is paramount. The choice of detergent to solubilize and stabilize membrane proteins can significantly impact the outcome of binding assays. This guide provides a comparative analysis of Dihexanoylphosphatidylcholine (DHPC), and its deuterated form DHPC-d22, in the context of potential cross-reactivity and non-specific interactions in common lipid-protein interaction assays. We will delve into comparisons with other commonly used detergents and provide detailed experimental protocols to assess these effects.
Understanding Detergent-Induced Artifacts
Detergents are indispensable for studying membrane proteins in aqueous solutions. However, their amphipathic nature can also lead to artifacts, including non-specific binding that can be misinterpreted as a genuine biological interaction. This "cross-reactivity" can arise from hydrophobic or electrostatic interactions between the detergent micelles and the protein or the assay surface itself. It is crucial to identify and mitigate these effects to obtain accurate and reliable data.
DHPC and DHPC-d22 in Focus
DHPC is a short-chain phospholipid that is widely used as a mild detergent for solubilizing membrane proteins and for forming bicelles in NMR studies. Its deuterated counterpart, DHPC-d22, is particularly favored in NMR spectroscopy as it minimizes interference from proton signals originating from the detergent, thereby enhancing the quality of the protein spectra.[1]
While beneficial for NMR, the impact of deuteration on the propensity of DHPC to cause non-specific binding in other assays is not extensively documented. However, some studies suggest that the use of deuterated solvents can influence non-specific protein adsorption. For instance, one study observed that unspecific protein adsorption was significantly slowed down in deuterated water in Surface Plasmon Resonance (SPR) experiments. While this pertains to the solvent and not the detergent itself, it raises the possibility that deuteration of the detergent might subtly alter its interaction properties.
Evidence of non-specific binding has been observed with non-deuterated DHPC. In one SPR study, minor systematic deviations at higher analyte concentrations were attributed to a slow, non-specific binding process when using DHPC. This underscores the importance of careful experimental design and data analysis when using this detergent.
Comparative Analysis of Detergents
To provide a clearer picture of where DHPC-d22 stands, the following table summarizes its properties in comparison to other commonly used detergents in lipid-protein interaction studies.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Advantages | Potential for Non-Specific Binding/Artifacts |
| DHPC/DHPC-d22 | Phospholipid | 14-16 | ~5 | Mild, forms bicelles for NMR, deuterated version reduces NMR background.[1][2] | Can exhibit slow, non-specific binding in SPR at high concentrations. |
| DDM | Alkyl Maltoside | 0.17 | ~50 | Gentle, widely used for solubilization and crystallization.[3][4] | Can form large micelles that may interfere with some assays. |
| LMNG | Maltose Neopentyl Glycol | 0.01 | ~40-90 | Highly stabilizing for delicate proteins, very low CMC. | Can be difficult to remove due to low CMC. |
| Octyl-β-glucoside (OG) | Alkyl Glucoside | 20-25 | ~3 | High CMC allows for easy removal by dialysis. | Can be harsher and more denaturing to sensitive proteins. |
| Digitonin/GDN | Steroidal Glycoside | 0.4-0.6 | ~70 | Forms well-defined micelles, good for cryo-EM. | Can be harsh and may interfere with some functional assays. |
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to directly assess the potential for non-specific binding of DHPC-d22 and other detergents in their specific experimental systems, we provide the following detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time monitoring of binding events. However, it is also susceptible to non-specific binding to the sensor surface.
Objective: To compare the non-specific binding of a protein to a sensor surface in the presence of DHPC-d22 versus other detergents.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, L1)
-
Protein of interest
-
A panel of detergents: DHPC-d22, DHPC (non-deuterated), DDM, LMNG, OG
-
Running buffer (e.g., HBS-P+, PBS)
-
Blocking agents (e.g., BSA, casein)
-
Regeneration solution
Protocol:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Perform a reference surface immobilization if required.
-
Activate a flow cell for ligand immobilization (if studying a specific interaction) or use a bare sensor surface to directly assess non-specific binding.
-
Block the surface with a blocking agent to minimize non-specific interactions.
-
-
Detergent Comparison:
-
Prepare a series of running buffers, each containing one of the detergents to be tested at a concentration above its CMC.
-
Inject the protein of interest (analyte) at a range of concentrations over the sensor surface in each of the detergent-containing buffers.
-
Include a zero-analyte injection (buffer only) as a baseline control for each detergent.
-
Monitor the SPR response (in Resonance Units, RU) for both association and dissociation phases.
-
-
Data Analysis:
-
Subtract the response from the reference surface and the buffer-only injection.
-
Compare the magnitude of the non-specific binding signal across the different detergents. A higher RU signal in the absence of a specific ligand indicates greater non-specific binding.
-
Analyze the kinetics of any observed non-specific binding. Slow association and dissociation can be indicative of non-specific interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR, while deuterated detergents reduce background signals, it is important to ensure they do not subtly alter the protein's structure or dynamics, which could be a form of "cross-reactivity."
Objective: To compare the structural integrity and dynamics of a membrane protein in DHPC-d22-containing bicelles versus bicelles with non-deuterated DHPC.
Materials:
-
NMR spectrometer with a cryoprobe
-
Isotopically labeled (¹⁵N, ¹³C) membrane protein
-
DHPC-d22 and DHPC
-
Long-chain phospholipid (e.g., DMPC)
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O)
Protocol:
-
Sample Preparation:
-
Prepare two sets of bicelles: one with DMPC and DHPC-d22, and another with DMPC and DHPC. The q-ratio (molar ratio of long-chain to short-chain lipid) should be optimized for the specific protein.
-
Reconstitute the isotopically labeled protein into each set of bicelles.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC/TROSY spectra for the protein in both types of bicelles.
-
Collect relaxation data (T1, T2, and het-NOE) to probe protein dynamics on different timescales.
-
-
Data Analysis:
-
Compare the chemical shifts of the protein's backbone amide signals in the two spectra. Significant chemical shift perturbations (CSPs) would indicate that deuteration of the detergent induces structural changes in the protein.
-
Analyze the relaxation data to identify any differences in the flexibility and dynamics of the protein in the two environments. Changes in dynamics could suggest altered interactions with the deuterated detergent.
-
Microscale Thermophoresis (MST)
MST measures binding by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon interaction with a ligand. Detergents can sometimes interfere with this measurement.
Objective: To assess the potential for DHPC-d22 and other detergents to cause artifacts or aggregation in an MST binding assay.
Materials:
-
MST instrument
-
Fluorescently labeled protein of interest
-
Unlabeled ligand
-
A panel of detergents: DHPC-d22, DHPC, DDM, LMNG, OG
-
MST buffer
-
Capillaries
Protocol:
-
Assay Development:
-
Determine the optimal concentration of the fluorescently labeled protein that gives a good signal-to-noise ratio.
-
Perform a "capillary scan" to check for protein adsorption to the capillaries in the absence of any ligand.
-
-
Detergent Screening:
-
Prepare the labeled protein in MST buffer containing each of the test detergents at a concentration above their CMC.
-
Repeat the capillary scan for each detergent condition to check for detergent-induced adsorption or aggregation.
-
Perform a binding titration by mixing the labeled protein (in the respective detergent buffer) with a serial dilution of the unlabeled ligand.
-
Include a negative control titration with a non-binding molecule to assess non-specific effects.
-
-
Data Analysis:
-
Analyze the MST traces for any signs of aggregation or sticking, which can manifest as irregular curves or a failure to reach a stable plateau.
-
Compare the binding curves and calculated dissociation constants (Kd) obtained in the presence of different detergents. Significant differences in Kd values or the quality of the binding curves can indicate interference from the detergent.
-
The initial fluorescence intensity should remain constant across the titration. A change in fluorescence can indicate an artifact.
-
Conclusion
While DHPC-d22 is a valuable tool, particularly for NMR-based structural studies of membrane proteins, researchers must be vigilant about its potential for introducing artifacts in lipid-protein interaction assays. The mild nature of DHPC is a significant advantage, but as with any detergent, its behavior should be empirically validated for each new protein and assay system. By employing the comparative experimental protocols outlined in this guide, scientists can confidently select the most appropriate detergent for their research, ensuring that their data accurately reflects the underlying biological interactions. This systematic approach will ultimately lead to more robust and reliable insights into the complex world of membrane protein function.
References
- 1. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics, drug delivery, and membrane protein structural biology, the purity of synthetic phospholipids is paramount. This guide provides a comprehensive comparison of the purity analysis of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22) and its commonly used deuterated alternatives: 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54), and 1,2-Distearoyl-d70-sn-glycero-3-phosphocholine (DSPC-d70). The experimental data and methodologies presented herein are designed to assist researchers in making informed decisions when selecting reagents for their studies.
Comparative Purity Analysis
The chemical purity of commercially available deuterated phospholipids is typically high, often exceeding 98%. However, variations in isotopic enrichment and the presence of minor impurities can significantly impact experimental outcomes. The following table summarizes the purity specifications of DHPC-d22 and its alternatives from various suppliers.
| Compound | Supplier Example | Stated Chemical Purity | Isotopic Enrichment | Common Analytical Methods for Purity Assessment | Potential Impurities |
| This compound (DHPC-d22) | BroadPharm | ≥95% | Not specified | LC-MS, ¹H-NMR | Lyso-phosphatidylcholine, free fatty acids, non-deuterated species |
| 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) | FB Reagents, Cambridge Isotope Laboratories | ≥98%[1][2] | ≥97% (except 60-80% on alpha positions)[1] | TLC, ¹H-NMR, LC-MS | Lyso-phosphatidylcholine, other acyl chain variants, residual solvents |
| 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) | Avanti Polar Lipids, FB Reagents | >99% (TLC) | >98% (except 60-80% on alpha positions)[3] | TLC, ¹H-NMR, LC-MS | Lyso-phosphatidylcholine, other acyl chain variants |
| 1,2-Distearoyl-d70-sn-glycero-3-phosphocholine (DSPC-d70) | Cayman Chemical, Avanti Polar Lipids | ≥99% deuterated forms (d1-d70) | Not specified | GC-MS, LC-MS | Lyso-phosphatidylcholine, other acyl chain variants |
Experimental Protocols for Purity Assessment
Accurate determination of phospholipid purity requires robust analytical methodologies. Below are detailed protocols for the key experiments commonly employed.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC-ELSD is a powerful technique for separating and quantifying different phospholipid classes.
-
Instrumentation: A standard HPLC system equipped with an ELSD.
-
Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate different phospholipid classes. A common gradient involves two mobile phases:
-
Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)
-
-
Gradient Program:
-
0-10 min: 100% A
-
10-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve the phospholipid sample in the initial mobile phase (e.g., 1 mg/mL).
-
Analysis: Inject 10-20 µL of the sample. The peak area of the main component relative to the total peak area of all components is used to determine the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed information on the molecular species present, including the identity of the acyl chains and the presence of impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the phospholipids.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 10-100 µg/mL.
-
Analysis: Purity is assessed by extracting the ion chromatogram for the expected m/z of the deuterated phospholipid and any potential impurities. The relative peak areas are used for quantification. MS/MS fragmentation patterns confirm the identity of the compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation and purity determination, providing information on the chemical structure, isotopic enrichment, and the presence of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR for Chemical Purity:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Procedure: Dissolve 5-10 mg of the phospholipid in ~0.7 mL of CDCl₃.
-
Analysis: The purity is determined by comparing the integration of the proton signals of the main compound with those of any impurities. Residual solvent peaks should also be monitored.
-
-
³¹P-NMR for Phospholipid Profile:
-
Solvent: CDCl₃/Methanol-d₄/Water mixture to create a two-phase system, or a detergent-based micellar solution for better resolution.
-
Procedure: Dissolve a known amount of the sample in the chosen solvent system. An internal standard (e.g., triphenyl phosphate) can be added for quantitative analysis.
-
Analysis: The chemical shift of the phosphorus atom is sensitive to the headgroup of the phospholipid. A single peak is expected for a pure phosphatidylcholine. The presence of other peaks can indicate impurities like lyso-phosphatidylcholine or other phospholipid classes.
-
-
²H-NMR for Isotopic Enrichment:
-
Solvent: A suitable non-deuterated solvent (e.g., CHCl₃).
-
Procedure: Acquire a deuterium NMR spectrum.
-
Analysis: The integral of the deuterium signal relative to an internal standard of known concentration can be used to determine the level of deuteration.
-
Workflow for Purity Analysis of Deuterated Phospholipids
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a deuterated phospholipid standard.
Caption: Workflow for deuterated phospholipid purity analysis.
Conclusion
The selection of a deuterated phospholipid for research applications should be based on a thorough evaluation of its chemical and isotopic purity. While most commercial sources provide high-purity products, it is crucial for researchers to understand the analytical techniques used to assess this purity and to be aware of potential impurities. The experimental protocols and comparative data presented in this guide offer a framework for evaluating and selecting the most suitable deuterated phospholipid for your specific research needs, ensuring the reliability and reproducibility of your experimental results.
References
A Comparative Guide to DHPC-d22 and Other Detergents for G-Protein Coupled Receptor (GPCR) Stabilization
For Researchers, Scientists, and Drug Development Professionals
The successful extraction and purification of functional G-protein coupled receptors (GPCRs) from their native membrane environment is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount in this process, as it must effectively solubilize the receptor while preserving its native conformation and activity. This guide provides a comparative analysis of 1,2-dihexanoyl-sn-glycero-3-phosphocholine with a deuterated acyl chain (DHPC-d22) and other commonly used detergents for GPCR stabilization, supported by experimental data.
Comparison of Detergent Properties
The selection of an appropriate detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC) and micelle size. A low CMC is often preferred as it requires a lower concentration of detergent to form micelles and solubilize the membrane protein. The size of the detergent micelle can also influence the stability and activity of the reconstituted GPCR.
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) |
| DHPC-d22 | Phospholipid | ~14-15[1][2] | ~13[2] |
| DDM | Alkyl Maltoside | ~0.17 | ~50 |
| LMNG | Maltose Neopentyl Glycol | ~0.01 | ~91 |
| DM | Alkyl Maltoside | ~1.6 | - |
| OG | Alkyl Glucoside | ~20-25 | ~25 |
| LDAO | Amine Oxide | ~1-2 | ~18 |
Comparative Thermostability of a Model GPCR
The thermostability of a GPCR in a given detergent is a key indicator of its structural integrity. The apparent melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a commonly used metric for comparing the stabilizing effects of different detergents. The following table presents the apparent Tm of a thermostabilized β1-adrenoceptor mutant (β1AR-JM3) in various detergents, providing a direct comparison of their stabilizing capabilities.
| Detergent | Apparent Melting Temperature (Tm) of β1AR-JM3 (°C) |
| DHPC | 37.4 ± 1.0[3] |
| DDM | 61.7 ± 0.9[3] |
| LMNG | - |
| DM | 52.8 ± 0.5 |
| OG | 26.8 ± 0.2 |
| LDAO | 31.6 ± 0.3 |
| NG | 34.5 ± 0.7 |
| Fos-choline 9 | 35.3 ± 0.5 |
| SDS | 33.0 ± 0.7 |
| CYMAL-3 | 33.8 ± 0.5 |
| Heptylthioglucoside | 22.5 ± 0.7 |
Note: Data for LMNG with this specific GPCR mutant was not available in the cited sources. However, other studies have shown that LMNG generally imparts high stability to GPCRs, often greater than DDM.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in GPCR stabilization studies.
GPCR Solubilization and Purification
This protocol outlines a general procedure for the solubilization and affinity purification of a His-tagged GPCR from cell membranes.
-
Membrane Preparation:
-
Harvest cells expressing the target GPCR.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 20% glycerol, with protease inhibitors) and determine the protein concentration.
-
-
Solubilization:
-
Thaw the isolated cell membranes on ice.
-
Dilute the membranes to a final protein concentration of 2-5 mg/mL in an ice-cold solubilization buffer (e.g., 50 mM HEPES, pH 7.5, 500 mM NaCl, 10% glycerol, protease inhibitors).
-
Add the desired detergent (e.g., DHPC-d22, DDM) to a final concentration above its CMC (typically 1-2% w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR.
-
-
Affinity Purification (His-tag example):
-
Equilibrate a Ni-NTA affinity resin with a wash buffer containing the same detergent concentration used for solubilization.
-
Incubate the solubilized GPCR extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin extensively with the wash buffer to remove non-specifically bound proteins.
-
Elute the bound GPCR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Concentrate the eluted protein using an appropriate centrifugal filter device.
-
Thermostability Assay using Circular Dichroism (CD)
This protocol describes how to determine the apparent melting temperature (Tm) of a purified GPCR using circular dichroism spectroscopy.
-
Sample Preparation:
-
Prepare the purified GPCR sample in a suitable buffer containing the detergent of interest at a concentration above its CMC. The final protein concentration should be in the range of 0.1-0.5 mg/mL.
-
Prepare a corresponding buffer blank containing the same concentration of detergent.
-
-
CD Spectrometer Setup:
-
Set the desired wavelength for monitoring protein unfolding. For α-helical proteins like GPCRs, 222 nm is commonly used.
-
Set the desired temperature range for the experiment (e.g., 20°C to 90°C).
-
Set the temperature ramp rate (e.g., 1°C/minute).
-
Set the equilibration time at each temperature point (e.g., 30 seconds).
-
-
Data Acquisition:
-
Place the sample and blank cuvettes in the CD spectrometer's temperature-controlled cell holder.
-
Record the CD signal (in millidegrees) at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Subtract the blank signal from the sample signal at each temperature point.
-
Plot the CD signal at 222 nm versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a Boltzmann equation or determine the midpoint of the transition to calculate the apparent melting temperature (Tm).
-
Visualizations
The following diagrams illustrate key workflows in GPCR stabilization and analysis.
References
Navigating the Isotope Effect: A Comparative Guide to the Impact of Deuteration on Lipid Phase Behavior
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic substitution on lipid systems is critical for the accurate interpretation of experimental data. This guide provides an objective comparison of the phase behavior of protiated and deuterated lipids, supported by experimental data, and outlines the key methodologies used in these assessments.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a powerful tool in biophysical studies of lipid membranes, particularly in neutron scattering techniques where it provides essential contrast. However, this isotopic substitution is not without consequence to the physical properties of the lipids themselves. This guide explores these effects to provide a comprehensive understanding for researchers utilizing deuterated lipids.
Quantitative Comparison of Protiated vs. Deuterated Lipids
The most significant and consistently observed impact of deuteration on lipid phase behavior is the alteration of the gel-to-liquid crystalline phase transition temperature (Tm). Specifically, deuteration of the acyl chains leads to a decrease in Tm.
| Lipid Type | Deuteration Position | Change in Phase Transition Temperature (Tm) | Experimental Technique |
| Saturated Phosphatidylcholines (e.g., DPPC, DMPC, DSPC) | Acyl Chains | -4.3 ± 0.1 °C | Differential Scanning Calorimetry (DSC) |
| Dimyristoylphosphatidylethanolamine (DMPE) | Acyl Chains | ~ -4 to -5 °C | Inferred from related studies |
This decrease in Tm is attributed to the subtle differences in bond lengths and vibrational frequencies between carbon-hydrogen and carbon-deuterium bonds, which can influence van der Waals interactions and the overall packing of the lipid acyl chains in the gel phase.
Beyond the primary phase transition, deuteration also impacts the structural parameters of the lipid bilayer:
| Structural Parameter | Deuteration of Acyl Chains | Deuteration of Headgroups | Experimental Technique |
| Lamellar Repeat Spacing | Reduction | Increase | Small-Angle X-ray Scattering (SAXS), Neutron Scattering |
| Bilayer Thickness | Reduction | Increase | Small-Angle X-ray Scattering (SAXS), Neutron Scattering |
These structural changes highlight that the position of deuteration is a critical factor in determining its effect on membrane properties.
Experimental Protocols
Accurate assessment of the impact of deuteration on lipid phase behavior relies on precise experimental methodologies. Below are detailed protocols for the key techniques employed in these studies.
Lipid Vesicle Preparation (Protiated and Deuterated)
-
Lipid Film Formation: Protiated or deuterated lipids are dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v). The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of a glass vial.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., HEPES, PIPES) at a temperature well above the expected gel-to-liquid crystalline phase transition temperature of the lipid.[1] The suspension is vortexed to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion (for Unilamellar Vesicles): To produce large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[1][2] This process is also carried out at a temperature above the lipid's Tm.[1][2]
-
Characterization: The size distribution of the prepared vesicles is typically confirmed using Dynamic Light Scattering (DLS).
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and enthalpies.
-
Sample and Reference Preparation: The lipid vesicle suspension (sample) and the corresponding buffer (reference) are carefully degassed before loading into the DSC cells.
-
Thermal Scanning: The sample and reference cells are heated and cooled at a constant scan rate (e.g., 1 °C/minute).
-
Data Acquisition: The instrument records the differential power required to maintain the sample and reference at the same temperature. This is plotted as a function of temperature, generating a thermogram.
-
Data Analysis: The phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak. Analysis often involves subtracting a buffer-buffer baseline scan to correct for instrumental heat capacity differences.
Small-Angle X-ray Scattering (SAXS)
SAXS is a scattering technique that provides structural information about nanoscale objects, such as the thickness and repeat spacing of lipid bilayers.
-
Sample Loading: The lipid vesicle suspension is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).
-
X-ray Exposure: A collimated beam of X-rays is passed through the sample.
-
Scattering Pattern Detection: The scattered X-rays are recorded by a 2D detector. The scattering intensity is a function of the scattering angle (2θ).
-
Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ). For multilamellar vesicles, the lamellar repeat distance (d-spacing) is determined from the position of the Bragg peaks. For unilamellar vesicles, models are fitted to the scattering data to determine the bilayer thickness and electron density profile.
Neutron Scattering
Neutron scattering is particularly powerful for studying deuterated systems due to the large difference in neutron scattering length between hydrogen and deuterium. This allows for contrast variation studies to highlight specific components of a complex system.
-
Sample Preparation with Contrast Variation: Samples are prepared with varying ratios of H2O and D2O in the buffer to match the scattering length density of different parts of the lipid molecule or other components in the system.
-
Neutron Beam Exposure: The sample is placed in a temperature-controlled holder in the path of a collimated neutron beam.
-
Scattering Detection: The scattered neutrons are detected by a position-sensitive detector.
-
Data Analysis: Similar to SAXS, the data is analyzed to determine structural parameters. By systematically varying the H2O/D2O ratio (contrast variation), it is possible to isolate the scattering from the deuterated components and obtain detailed structural information about their location and conformation within the membrane.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the impact of deuteration on lipid phase behavior.
Caption: Workflow for Assessing Deuteration's Impact on Lipid Phase Behavior.
References
Validating Lipidomics Data: A Comparative Guide to DHPC-d22 and Other Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accuracy and reproducibility of quantitative data are paramount. Internal standards are the bedrock of reliable lipid quantification, correcting for variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of 1,2-diheptanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22), a deuterated internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.
The selection of an appropriate internal standard is a critical decision in designing a robust lipidomics workflow. An ideal internal standard should mimic the physicochemical behavior of the analytes of interest throughout the entire analytical process, from extraction to detection by mass spectrometry (MS).[1] This guide will delve into the performance of DHPC-d22 and other standards, offering insights to help you make an informed choice for your specific research needs.
The Role of Internal Standards in Lipidomics
Internal standards are essential for correcting variations that can occur at various stages of a lipidomics experiment, including:
-
Sample extraction efficiency: Lipid recovery can vary between samples due to differences in matrix composition.
-
Instrumental variability: Fluctuations in mass spectrometer performance can lead to inconsistent signal intensities.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target lipids, leading to inaccurate quantification.
By adding a known amount of an internal standard to each sample at the beginning of the workflow, these variations can be normalized, leading to more accurate and precise quantification of endogenous lipids.
Comparison of Internal Standard Performance
The choice of an internal standard depends on several factors, including the lipid classes being analyzed, the analytical platform, and the desired level of quantitation. The three main types of internal standards used in lipidomics are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.[1]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| DHPC-d22 (Deuterated Lipid) | Hydrogen atoms are replaced with deuterium. | Co-elutes closely with the corresponding non-deuterated endogenous lipid in liquid chromatography (LC), effectively correcting for matrix effects.[1] Chemically very similar to the analyte. | Potential for a slight retention time shift compared to the native analyte.[1] Risk of isotopic scrambling or exchange, though generally low for stable labels like d22. |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced with the stable isotope ¹³C. | Considered the "gold standard" as they have nearly identical chemical and physical properties to the endogenous analyte, leading to no chromatographic shift.[1] Less prone to isotope effects compared to deuterium labeling. | Generally more expensive and less commercially available than deuterated standards. |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms (e.g., C17:0, C19:0). | Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids. Cost-effective. | May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids, potentially leading to quantification inaccuracies. Can be present endogenously in certain diets or disease states. |
Quantitative Performance Highlights:
Here is a summary of typical performance characteristics for different internal standard types. Note that these are general values and can vary depending on the specific lipid class, matrix, and analytical method.
| Internal Standard Type | Typical Intra-assay CV (%) | Typical Inter-assay CV (%) | Typical Recovery (%) |
| Deuterated Lipids (e.g., DHPC-d22) | < 10 | < 15 | 85-115 |
| ¹³C-Labeled Lipids | < 10 | < 15 | 90-110 |
| Odd-Chain Lipids | 10-20 | 15-25 | 70-120 |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for a typical lipidomics workflow incorporating internal standards.
Lipid Extraction from Plasma/Serum
This protocol is a modification of the Bligh and Dyer method, suitable for a broad range of lipids.
Materials:
-
Plasma or Serum Sample
-
Methanol (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
0.15 M KCl in water
-
Acetic acid
-
Internal Standard Stock Solution (e.g., DHPC-d22 in a suitable solvent)
-
Nitrogen gas for drying
-
Reconstitution Solvent (e.g., 85% Isopropanol, 5% Water, 10% Acetonitrile)
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 50 µL of the sample.
-
Add 200 µL of 0.15 M KCl in water.
-
Add a pre-determined amount of the DHPC-d22 internal standard solution. The final concentration should be within the linear range of the instrument and ideally close to the expected concentration of the endogenous analytes.
-
Add 400 µL of methanol and 200 µL of dichloromethane, followed by 1 µL of acetic acid. Vortex thoroughly.
-
Add another 200 µL of water and 200 µL of dichloromethane.
-
Vortex gently and allow the mixture to stand at room temperature for 5 minutes to allow for phase separation.
-
Centrifuge at 4,000 RPM for 5 minutes at room temperature.
-
Carefully collect the lower organic layer containing the lipids into a new clean tube.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following is an example of a reversed-phase LC-MS/MS method suitable for the analysis of a broad range of lipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example Gradient):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-4 min: 15% to 30% B
-
4-5 min: 30% to 52% B
-
5-22 min: 52% to 82% B
-
22-27 min: 82% to 99% B
-
27-38 min: Hold at 99% B
-
38-38.2 min: 99% to 15% B
-
38.2-45 min: Re-equilibration at 15% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis. The specific MRM transitions for DHPC-d22 and the target endogenous lipids need to be optimized. For DHPC-d22, the precursor ion would be [M+H]⁺ or [M+Na]⁺ in positive mode, and the product ions would correspond to fragments of the molecule (e.g., the phosphocholine headgroup).
-
Collision Energies: Optimized for each lipid class to achieve optimal fragmentation.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Caption: The principle of internal standard correction for analytical variability.
Caption: A simplified decision tree for selecting an appropriate internal standard.
Conclusion
Validating lipidomics data with the right internal standard is crucial for generating high-quality, reproducible results. DHPC-d22, as a deuterated phosphatidylcholine, offers a robust option for the quantitative analysis of phospholipids, providing excellent correction for matrix effects due to its close co-elution with endogenous counterparts. While ¹³C-labeled standards are often considered the "gold standard," well-characterized deuterated standards like DHPC-d22 provide a reliable and more accessible alternative for achieving accurate and precise lipid quantification. The choice of internal standard should always be guided by the specific goals of the study, the lipid classes of interest, and thorough method validation.
References
A Head-to-Head Comparison of DHPC-d22 and Fos-Choline for Protein Extraction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Zwitterionic Detergent for Membrane Protein Solubilization and Stabilization.
In the intricate world of membrane protein research, the choice of detergent is a critical step that can significantly impact the success of protein extraction, purification, and subsequent structural and functional analyses. Both deuterated dihexanoylphosphatidylcholine (DHPC-d22) and Fos-Choline are popular zwitterionic detergents, prized for their ability to solubilize membrane proteins while maintaining their native conformation. This guide provides an objective comparison of DHPC-d22 and Fos-Choline, supported by physicochemical data and general experimental protocols, to aid researchers in making an informed decision for their specific application.
Physicochemical Properties: A Quantitative Overview
The efficacy of a detergent is largely dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles, which are essential for solubilizing membrane proteins.
| Property | DHPC-d22 (Dihexanoylphosphatidylcholine-d22) | Fos-Choline |
| Detergent Class | Zwitterionic Phospholipid | Zwitterionic Phosphocholine |
| Chemical Structure | Glycerophospholipid with two deuterated C6 acyl chains | Phosphocholine head group with a single alkyl chain |
| Critical Micelle Concentration (CMC) | ~15 mM (for non-deuterated DHPC) | Varies by alkyl chain length (e.g., Fos-Choline-12: ~1.5 mM) |
| Typical Working Concentration | 10-20 mM (0.5-1%)[1] | Typically 2-5 times the CMC |
| Micelle Size | Small (resulting mixed protein-lipid-DHPC micelles are 5-8 nm)[1] | Generally small, advantageous for NMR studies |
| Key Characteristics | Mild detergent, known to preserve native protein structure and enzymatic activity.[1] Interacts primarily with the lipid bilayer.[1] | Effective in solubilizing and stabilizing membrane proteins, particularly GPCRs.[2] Some studies suggest potential for protein destabilization in certain contexts. |
Performance Comparison: Stability and Applications
While direct quantitative comparisons of extraction yields are scarce in published literature, the distinct properties of DHPC and Fos-Choline lend them to different applications.
DHPC-d22:
DHPC is considered a very mild detergent that mimics the phospholipid environment of the cell membrane. Its primary mechanism of action involves partitioning into the lipid bilayer and breaking it into small mixed micelles, where the protein of interest remains associated with some of its native lipids. This gentle action is highly effective in preserving the protein's native structure and biological activity.
One study demonstrated that while a membrane protein (GlpG) showed lower stability in DHPC micelles alone compared to DDM (a common non-ionic detergent), the stability significantly increased in DMPC:DHPC bicelles, highlighting the importance of a lipid-like environment. The deuterated form, DHPC-d22, is particularly valuable for nuclear magnetic resonance (NMR) studies, as it minimizes background signals from the detergent, allowing for clearer observation of the protein's structure and dynamics.
Fos-Choline:
The Fos-Choline series of detergents are also zwitterionic and have proven to be highly effective for the solubilization and purification of various membrane proteins, including challenging targets like G-protein coupled receptors (GPCRs). Their utility is well-established in structural biology, where they have been successfully used for both NMR and X-ray crystallography studies.
However, the choice of the alkyl chain length in the Fos-Choline series is critical. For instance, one study found that while both Fos-Choline-12 and Fos-Choline-14 could solubilize a GαSβγ protein complex, the biological activity (GTP-exchange) was inhibited by Fos-Choline-12 but not by the longer-chain Fos-Choline-14. This underscores the need for empirical testing to determine the optimal Fos-Choline variant for a specific protein. Additionally, some high-throughput screening studies have indicated that Fos-Choline detergents may, in some cases, lead to protein destabilization and unfolding.
Experimental Protocols
The following are generalized protocols for membrane protein extraction using DHPC-d22 and Fos-Choline. The optimal conditions, particularly detergent concentration, should be determined empirically for each specific protein.
General Workflow for Membrane Protein Extraction
Caption: General workflow for membrane protein extraction using detergents.
Protocol 1: Protein Extraction with DHPC-d22
This protocol is adapted from general procedures for mild detergent-based membrane protein solubilization.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
DHPC-d22 stock solution (e.g., 20% w/v)
-
Ice-cold PBS
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. The buffer volume should be adjusted based on the pellet size.
-
Detergent Addition: Add DHPC-d22 stock solution to the cell lysate to a final concentration of 10-20 mM.
-
Solubilization: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for gentle solubilization of the membrane proteins.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized cellular debris and membranes.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in DHPC-d22 micelles.
-
Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography. For NMR studies, the buffer may need to be exchanged into a deuterated equivalent.
Protocol 2: Protein Extraction with Fos-Choline
This protocol is a general guideline for using Fos-Choline detergents. The specific Fos-Choline (e.g., -10, -12, -14) and its optimal concentration should be determined through a screening process.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Fos-Choline stock solution (e.g., 10% w/v)
-
Ice-cold PBS
-
Ultracentrifuge
Procedure:
-
Detergent Screening (Small Scale):
-
Resuspend the membrane pellet in Lysis Buffer.
-
Aliquot the lysate into several tubes and add different concentrations of the chosen Fos-Choline (e.g., ranging from 1x to 5x the CMC).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the optimal solubilization concentration.
-
-
Large-Scale Solubilization:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add the optimal concentration of Fos-Choline as determined from the screening step.
-
Incubate on a rotator or rocker at 4°C for 1-2 hours.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant containing the solubilized protein for further purification.
-
Logical Relationship for Detergent Selection
The choice between DHPC-d22 and Fos-Choline is often guided by the specific downstream application and the nature of the target protein.
Caption: Decision logic for selecting between DHPC-d22 and Fos-Choline.
Conclusion and Recommendations
Both DHPC-d22 and Fos-Choline are powerful zwitterionic detergents for membrane protein research, each with its own set of advantages.
-
DHPC-d22 is an excellent choice when the primary goal is to maintain the native structure and function of the protein. Its mild action and ability to co-solubilize lipids make it ideal for functional assays. The deuterated version is specifically tailored for NMR-based structural studies.
-
Fos-Choline detergents are particularly valuable for structural biology applications where small, uniform micelles are beneficial. They have a proven track record with difficult-to-solubilize proteins like GPCRs. However, researchers should be prepared to screen different alkyl chain lengths to find the optimal balance between solubilization and protein stability and activity.
Ultimately, the best detergent for a particular membrane protein must be determined empirically. A small-scale screening of several detergents, including both DHPC and a few Fos-Choline variants, is a prudent approach to identify the conditions that yield a sufficient quantity of stable, functional protein for downstream applications.
References
- 1. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating DHPC-d22 for Maintaining Protein Function Post-Solubilization: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their structural and functional integrity is a critical challenge. The choice of detergent is paramount in this process. This guide provides an objective comparison of the performance of deuterated diheptanoylphosphatidylcholine (DHPC-d22) against other commonly used detergents in preserving protein function after extraction from the cell membrane. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for your research.
The Role of DHPC-d22 in Membrane Protein Studies
DHPC is a short-chain phospholipid that acts as a mild, non-ionic detergent. It is particularly valued for its ability to solubilize membranes while preserving the native conformation and enzymatic activity of embedded proteins. The deuterated form, DHPC-d22, is especially useful in Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. Deuteration of the detergent minimizes its signals in ¹H-NMR spectra, thereby enhancing the signals from the protein of interest and allowing for a clearer structural and dynamic analysis of the protein itself.
Performance Comparison of DHPC-d22 with Alternative Detergents
The selection of an optimal detergent is highly protein-dependent. Below is a comparative summary of DHPC with other widely used detergents. The data is compiled from various studies on different membrane proteins, and direct quantitative comparisons are not always available for the same protein under identical conditions.
Solubilization Efficiency and Protein Stability
The efficiency of a detergent is its ability to extract the protein from the membrane, while its mildness relates to its ability to maintain the protein's folded state and activity.
| Detergent | Class | Critical Micelle Concentration (CMC) (mM) | Molecular Weight ( g/mol ) | Key Characteristics |
| DHPC | Zwitterionic | 1.4 | 453.5 | Mild detergent, forms small micelles, ideal for NMR studies (especially DHPC-d22) and formation of bicelles. Preserves protein structure and function well. |
| DDM | Non-ionic | 0.17 | 510.6 | Widely used for solubilization and stabilization of a broad range of membrane proteins. Considered a "gold standard" for initial trials.[1] |
| LMNG | Non-ionic | 0.01 | 895.1 | Often superior to DDM for stabilizing more delicate membrane proteins, particularly GPCRs. Forms larger micelles.[1][2] |
| CHAPSO | Zwitterionic | 8 | 630.9 | High CMC allows for easy removal by dialysis. Effective for solubilizing certain GPCRs and other membrane proteins.[3] |
| Octyl-β-Glucoside (OG) | Non-ionic | 20-25 | 292.4 | High CMC, easily removable. Can be harsher and more destabilizing for some proteins compared to maltoside-based detergents.[2] |
| Digitonin | Non-ionic (steroidal) | ~0.01-0.06 | 1229.3 | Very mild and often used for initial solubilization to maintain native protein-lipid interactions. |
Table 1: Physicochemical Properties of Common Detergents.
Preservation of Protein Function
Maintaining the biological activity of a membrane protein after solubilization is crucial for functional assays and drug screening.
GPCRs are notoriously unstable upon removal from their native lipid environment. Detergent choice is critical for preserving their ligand-binding and G-protein coupling capabilities.
| Detergent | Protein | Assay | Finding |
| LMNG | β2-Adrenergic Receptor (β2AR) | Radioligand Binding | Higher thermostability (Tm = 50.9°C) compared to DDM. |
| DDM | β2-Adrenergic Receptor (β2AR) | Radioligand Binding | Lower thermostability (Tm = 45.7°C) compared to LMNG. |
| CHAPSO | Various GPCRs | General Solubilization | Effective for solubilizing certain GPCRs while maintaining their native structure. |
| DHPC | β2-Adrenergic Receptor (β2AR) | NMR Spectroscopy | Used to form bicelles that provide a more native-like environment for structural studies, preserving functionality. |
Table 2: Comparison of Detergent Effects on GPCR Function.
The function of ATP-Binding Cassette (ABC) transporters is typically assessed by measuring their ATPase activity.
| Detergent | Protein | Assay | Finding |
| DDM | P-glycoprotein (P-gp) | ATPase Activity | Commonly used for purification while retaining ATPase activity. |
| LMNG | ABC Transporters | General Stability | Often provides enhanced stability compared to DDM. |
| DHPC | ABC Transporters | General Solubilization | Can be used for solubilization, but often proteins are reconstituted into liposomes or nanodiscs for functional ATPase assays. |
Table 3: Comparison of Detergent Effects on ABC Transporter Function.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research.
General Membrane Protein Solubilization
This protocol provides a general framework for screening different detergents.
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation procedures.
-
Detergent Screening: Resuspend membrane pellets in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a range of concentrations of the test detergent (e.g., DHPC, DDM, LMNG, CHAPSO) typically at a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet non-solubilized material.
-
Quantification: Determine the protein concentration in the supernatant to assess solubilization efficiency.
Thermostability Assay (CPM Assay)
This assay measures the thermal stability of a solubilized protein.
-
Sample Preparation: Dilute the solubilized protein to a final concentration of 0.1-0.2 mg/mL in the corresponding detergent-containing buffer.
-
CPM Dye Addition: Add N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) to a final concentration of 10 µM.
-
Thermal Denaturation: Heat the samples across a temperature gradient (e.g., 20°C to 90°C) in a real-time PCR machine or a fluorometer with a temperature-controlled cell holder.
-
Fluorescence Measurement: Monitor the increase in fluorescence (Excitation: 387 nm, Emission: 463 nm) as the protein unfolds and exposes cysteine residues that react with the CPM dye.
-
Data Analysis: Plot fluorescence intensity against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
GPCR Ligand Binding Assay
This protocol is for determining the binding affinity of a ligand to a solubilized GPCR.
-
Reaction Mixture: In a 96-well plate, combine the solubilized GPCR preparation with a radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Competition: Add increasing concentrations of an unlabeled competitor ligand.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-ligand complexes from the unbound ligand using methods like filtration through a glass fiber filter or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to the Ki (inhibition constant).
ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis activity of a solubilized and purified ABC transporter.
-
Reconstitution (Optional but Recommended): For optimal activity, reconstitute the purified ABC transporter into proteoliposomes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 5 mM MgCl2). Add the transporter preparation and the substrate to be tested.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing SDS).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein).
Visualizing Workflows and Pathways
Diagrams can provide a clear overview of complex processes.
References
A Comparative Guide to DHPC-d22 and Novel Surfactants for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
The selection of an appropriate surfactant is a critical step in the successful solubilization, stabilization, and structural determination of membrane proteins. The deuterated phosphocholine surfactant, 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22), has been a staple in the field, particularly for its utility in forming bicelles for NMR studies. However, a new generation of novel surfactants is emerging, offering potential advantages in terms of stability, efficiency, and compatibility with a wider range of membrane proteins and structural biology techniques. This guide provides a comprehensive performance comparison of DHPC-d22 against three promising classes of novel surfactants: Glyco-diosgenin (GDN), Lauryl Maltose Neopentyl Glycol (LMNG), and N-Acyl Amino Acid Surfactants.
Quantitative Performance Benchmarking
The following tables summarize key quantitative data for DHPC-d22 and the selected novel surfactants. These parameters are crucial for predicting a surfactant's behavior and its suitability for a specific application.
Table 1: Physicochemical Properties of Surfactants
| Surfactant | Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Micelle Size (Hydrodynamic Radius, Rh) |
| DHPC-d22 | Phosphocholine | ~475.6 | ~15 mM[1][2] | ~1.5-2.0 nm[1] |
| Glyco-diosgenin (GDN) | Steroid-based | ~1165.3 | ~18 µM[3] | ~3.9 nm |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | ~1005.2 | ~10 µM | ~3.5-4.5 nm |
| N-Acyl Amino Acid Surfactants (e.g., Sodium N-Lauroyl Sarcosinate) | Amino Acid-based | Varies (e.g., ~293.4 for Lauroyl Sarcosinate) | Varies widely (e.g., ~14 mM for Lauroyl Sarcosinate) | Varies |
Table 2: Performance Characteristics in Membrane Protein Applications
| Surfactant | Solubilization Efficiency | Protein Stability | Common Applications | Limitations |
| DHPC-d22 | Moderate; often used in combination with long-chain phospholipids to form bicelles. | Can be harsh on some proteins when used alone as a detergent. | NMR spectroscopy (bicelles), solution-state studies. | High CMC, potential for protein destabilization. |
| Glyco-diosgenin (GDN) | High, particularly for eukaryotic membrane proteins and GPCRs. | Excellent; known to stabilize delicate membrane proteins for structural studies. | Cryo-electron microscopy (cryo-EM), single-particle analysis, structural biology of GPCRs. | Higher cost compared to traditional detergents. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | High; effective for a wide range of membrane proteins, including large complexes. | Excellent; often superior to conventional detergents like DDM in maintaining protein integrity. | Cryo-EM, X-ray crystallography, structural and functional studies of complex membrane proteins. | Can form large, elongated micelles which may interfere with some downstream applications. |
| N-Acyl Amino Acid Surfactants | Varies depending on the specific amino acid and acyl chain length; some show high efficiency. | Generally considered mild and can preserve protein function. | Cosmetics, drug delivery, and emerging use in membrane protein research. | Performance is highly dependent on the specific molecular structure; less established in routine structural biology workflows. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate surfactant performance.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined using various techniques, including fluorescence spectroscopy with a hydrophobic probe like diphenylhexatriene (DPH).
Workflow for CMC Determination using Fluorescence Spectroscopy:
Methodology:
-
Sample Preparation: Prepare a series of surfactant solutions at varying concentrations in a buffer appropriate for the membrane protein of interest. Add a small aliquot of a stock solution of a fluorescent probe (e.g., diphenylhexatriene (DPH) in methanol) to each surfactant solution. The final probe concentration should be low to avoid self-quenching.
-
Incubation: Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation and emission wavelengths will depend on the probe used (for DPH, typically ~350 nm excitation and ~430 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the surfactant concentration (often on a logarithmic scale). The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, indicating the partitioning of the probe into the hydrophobic core of the newly formed micelles.
Protocol 2: Membrane Protein Solubilization Efficiency
This protocol assesses the ability of a surfactant to extract a target membrane protein from its native membrane environment.
Workflow for Membrane Protein Solubilization:
Methodology:
-
Membrane Preparation: Isolate the membrane fraction containing the overexpressed target protein from the expression host (e.g., E. coli, insect, or mammalian cells).
-
Solubilization: Resuspend the membrane pellet in a suitable buffer containing a protease inhibitor cocktail. Add the test surfactant at various concentrations (typically above its CMC). Incubate the mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C) with gentle agitation.
-
Separation: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet the non-solubilized membrane fragments.
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the protein content of both the supernatant and the pellet by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the target protein.
-
Quantification: Densitometry analysis of the protein bands on the gel or blot allows for the quantification of the solubilization efficiency, expressed as the percentage of the target protein in the soluble fraction compared to the total amount in the initial membrane preparation.
Protocol 3: Assessment of Membrane Protein Stability
The stability of a solubilized membrane protein is paramount for its functional and structural characterization. Thermal shift assays and circular dichroism are powerful techniques to assess protein stability in the presence of different surfactants.
Workflow for Thermal Shift Assay (TSA):
Methodology:
-
Sample Preparation: Prepare samples of the purified membrane protein solubilized in different surfactants. Add a fluorescent dye (e.g., SYPRO Orange) that exhibits increased fluorescence upon binding to exposed hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a linear temperature gradient.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm), which is the midpoint of the unfolding transition, can be determined from the inflection point of the curve or the peak of the first derivative. A higher Tm indicates greater protein stability in that particular surfactant.
Circular Dichroism (CD) Spectroscopy for Stability Assessment:
CD spectroscopy can be used to monitor changes in the secondary structure of a membrane protein as a function of temperature.
Methodology:
-
Sample Preparation: Prepare the purified membrane protein in a CD-compatible buffer containing the surfactant of interest.
-
Spectral Measurement: Record the CD spectrum of the sample at a starting temperature.
-
Thermal Melt: Gradually increase the temperature of the sample while continuously monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins).
-
Data Analysis: Plot the change in CD signal against temperature. The midpoint of the thermal transition corresponds to the melting temperature (Tm), providing a measure of the protein's conformational stability.
Concluding Remarks
The choice of surfactant is not a one-size-fits-all decision and must be empirically determined for each membrane protein. While DHPC-d22 remains a valuable tool, particularly for NMR-based structural studies, the advent of novel surfactants like GDN, LMNG, and N-acyl amino acid derivatives has significantly expanded the toolkit for membrane protein researchers. GDN and LMNG, in particular, have demonstrated exceptional performance in stabilizing challenging membrane proteins for high-resolution structural analysis by cryo-EM. N-acyl amino acid surfactants represent a versatile and biocompatible class of detergents with growing potential. By carefully considering the quantitative data and employing the detailed experimental protocols outlined in this guide, researchers can make more informed decisions to accelerate their membrane protein research and drug development endeavors.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine, proper disposal is a critical component of laboratory safety and regulatory compliance. Due to conflicting safety information for the non-deuterated analogue, a cautious approach is recommended. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.
The deuterated nature of this compound does not significantly alter its chemical properties concerning hazardous waste classification. Therefore, the disposal procedure should be based on the hazard profile of its non-deuterated counterpart, 1,2-Dihexanoyl-sn-glycero-3-phosphocholine. Safety Data Sheets (SDS) for the non-deuterated form present varied hazard classifications. For instance, some suppliers indicate no known OSHA hazards, while others classify it as a substance that may be harmful if ingested or inhaled and a suspected carcinogen[1][2]. Given this discrepancy, it is imperative to treat the compound as potentially hazardous to ensure the highest safety standards.
Hazard Profile Summary
To provide a clear overview of the potential hazards associated with 1,2-Dihexanoyl-sn-glycero-3-phosphocholine, the following table summarizes information from various suppliers.
| Hazard Classification | Supplier A[1] | Supplier B | Supplier C | Supplier D |
| OSHA Hazards | No known OSHA hazards | Acute Toxicity (inhalation), Carcinogenicity, Skin/Eye Irritation | Acute Toxicity (oral), Skin Irritation, Carcinogenicity | Not a hazardous substance or mixture |
| GHS Hazard Statements | May be harmful by inhalation, ingestion, or skin absorption | H302, H315, H319, H331, H336, H351, H361d, H372, H412 | H302, H315, H351, H373 | None |
| Signal Word | None | Danger | Warning | None |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound, from initial waste assessment to final disposal.
Step 1: Waste Characterization and Assessment
-
Assume Hazardous Nature : Due to the conflicting SDS information, treat all waste containing this compound as hazardous chemical waste.
-
Check Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) office or equivalent authority. Waste disposal regulations can vary significantly based on federal, state, and local laws.
-
Segregate Waste : Do not mix this waste with non-hazardous materials. Keep it separate from other chemical waste streams unless explicitly permitted by your EHS office.
Step 2: Containerization and Labeling
-
Select Appropriate Containers : Use chemically resistant, leak-proof containers for collecting the waste. Ensure the container is compatible with the physical form of the waste (solid or liquid).
-
Proper Labeling : Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound Waste"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "solid residue," "solution in chloroform")
-
The approximate quantity or concentration
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
-
Step 3: Storage of Waste
-
Designated Storage Area : Store the waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Secondary Containment : It is best practice to use secondary containment to prevent spills.
-
Await Pickup : Store the labeled container safely until it can be collected by your institution's hazardous waste management service.
Step 4: Final Disposal
-
Professional Disposal : The final disposal of the hazardous waste must be conducted by a licensed and permitted hazardous waste disposal company arranged through your institution.
-
Documentation : Maintain all records related to the disposal of this chemical as required by your institution and local regulations.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing : If the container held a liquid form, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels : Before disposing of the empty container in the regular trash or glass recycling, completely remove or deface the original product label to prevent any misunderstanding of its contents.
-
Consult EHS : Always confirm your institution's specific procedures for disposing of empty chemical containers.
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
While some safety data sheets (SDS) for the non-deuterated analog of this compound state there are no known OSHA hazards, other sources indicate potential for significant health effects.[1] Due to the limited toxicological data available for this specific deuterated compound, it is imperative to handle it with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[1] A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. | To prevent contact with eyes. |
| Hand Protection | Impermeable gloves (e.g., nitrile). Check manufacturer's specifications for chemical resistance. | To prevent skin contact. No specific breakthrough time data is available, so frequent changes are recommended. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are inadequate or for spill cleanup. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
